molecular formula C7H10ClNO B089748 O-Anisidine hydrochloride CAS No. 134-29-2

O-Anisidine hydrochloride

货号: B089748
CAS 编号: 134-29-2
分子量: 159.61 g/mol
InChI 键: XCZCWGVXRBJCCD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-Anisidine hydrochloride is an important organic compound that serves as a versatile chemical intermediate in several research and industrial synthesis applications . Its primary research value lies in the synthesis of azo pigments and dyes, which are used in coloring textiles, printing inks, and polymers . It also functions as a key precursor in the manufacture of pharmaceuticals, such as the expectorant guaiacol, and finds application as a corrosion inhibitor for steel and an antioxidant for polymercaptan resins . Beyond its synthetic utility, this compound itself is a subject of toxicological and cancer research. Studies have shown that oral exposure to the compound causes tumors in the urinary bladder and other organs in experimental animals, leading agencies like the NTP to classify it as reasonably anticipated to be a human carcinogen and IARC as a Group 2B carcinogen . This makes it a relevant substance for investigations into the mechanisms of carcinogenicity of aromatic amines. Furthermore, novel research explores the use of poly-o-anisidine in developing advanced organic-inorganic nanocomposite materials, demonstrating its potential in electro-analytical applications such as ion-selective membranes . This product is intended for research purposes in a controlled laboratory setting only.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

2-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZCWGVXRBJCCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO.ClH, C7H10ClNO
Record name O-ANISIDINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16104
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

90-04-0 (Parent)
Record name Anisidine hydrochloride, o-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8020092
Record name 2-Methoxyaniline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

O-anisidine hydrochloride appears as gray-black crystalline solid or light gray powder. May be carcinogenic.
Record name O-ANISIDINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16104
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992)
Record name O-ANISIDINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16104
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

134-29-2
Record name O-ANISIDINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16104
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-Anisidine, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anisidine hydrochloride, o-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyaniline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, 2-methoxy-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.302
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANISIDINE HYDROCHLORIDE, O-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74SDU6V9SC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

437 to 441 °F (NTP, 1992)
Record name O-ANISIDINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16104
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

An In-depth Technical Guide to o-Anisidine Hydrochloride: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for o-anisidine (B45086) hydrochloride. The information is intended to support research, development, and safety applications involving this compound.

Chemical Identity and Structure

o-Anisidine hydrochloride, also known as 2-methoxyaniline hydrochloride, is the hydrochloride salt of o-anisidine.[1][2] It is an aromatic amine that serves as a crucial intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[3][4]

  • IUPAC Name: 2-methoxyaniline;hydrochloride

  • CAS Number: 134-29-2[2][5]

  • Molecular Formula: C₇H₉NO·HCl[2] or C₇H₁₀ClNO[1]

  • Synonyms: 2-Methoxyaniline Hydrochloride, o-Aminoanisole hydrochloride, Fast Red BB Base, C.I. 37115[6][7]

Structural Representation:

The structure of this compound consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group and an ammonium (B1175870) group, with a chloride counter-ion.

  • SMILES: COc1ccccc1N.Cl[8]

  • InChI: InChI=1S/C7H9NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5H,8H2,1H3;1H[8]

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a gray-black crystalline solid or a light gray powder.[1][3][6] It is soluble in water.[6][9] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Weight 159.61 g/mol [1][2]
Melting Point 225 °C (437 °F)[3]
228-230 °C[6]
Solubility in Water 10-50 g/L at 21 °C[3]
10 to 50 mg/mL at 70 °F[1][6]
Vapor Pressure 55 Pa at 25 °C[3]
0.0885 mmHg at 25°C[6]
Appearance Gray-black crystalline solid or light gray powder[1][3][6]

For comparison, the properties of the free base, o-anisidine, are provided below.

Property (o-Anisidine)ValueReference(s)
Molecular Weight 123.15 g/mol
Boiling Point 224 °C[3]
Melting Point 6.2 °C[3]
Density 1.09 g/cm³ at 20 °C[3]
Solubility in Water 14 g/L at 25 °C[3]
log Kow 1.18[3]

Experimental Protocols

o-Anisidine is commercially produced from o-nitroanisole via catalytic reduction.[3] A general laboratory-scale synthesis can be conceptualized as follows:

  • Nitration of Anisole: Anisole is nitrated using a mixture of nitric acid and sulfuric acid to produce a mixture of ortho- and para-nitroanisole.

  • Separation of Isomers: The ortho- and para-isomers are separated, typically by distillation or chromatography.

  • Reduction of o-Nitroanisole: The o-nitroanisole is then reduced to o-anisidine. A common method for this reduction is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in a solvent like methanol.[10]

  • Formation of Hydrochloride Salt: The resulting o-anisidine can be treated with hydrochloric acid to form this compound.

The following diagram illustrates a generalized workflow for the synthesis of o-anisidine.

G General Synthesis Workflow for o-Anisidine cluster_0 Starting Material cluster_1 Reduction cluster_2 Product cluster_3 Salt Formation o_nitroanisole o-Nitroanisole reduction Catalytic Hydrogenation (e.g., H2, Pt/C in Methanol) o_nitroanisole->reduction o_anisidine o-Anisidine reduction->o_anisidine salt_formation Addition of HCl o_anisidine->salt_formation hydrochloride This compound salt_formation->hydrochloride

General Synthesis Workflow for o-Anisidine

The presence and quantity of o-anisidine can be determined in various matrices. A widely used method for air sampling and analysis is NIOSH Method 2514.[11]

NIOSH Method 2514: o-Anisidine in Air [11]

  • Analyte: o-Anisidine

  • Matrix: Air

  • Procedure:

    • Sampling: Air is drawn through a solid sorbent tube containing XAD-2.

    • Desorption: The analyte is desorbed from the sorbent using methanol.

    • Analysis: The desorbed sample is analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Instrumentation: HPLC with a UV detector.

  • Working Range: 0.06 to 0.8 mg/m³ for a 200-L air sample.[11]

Gas chromatography-mass spectrometry (GC-MS) is another technique that can be used for the determination of o-anisidine in samples such as water, soil, and solid waste.[3]

The following diagram illustrates the analytical workflow for determining o-anisidine in an air sample.

G Analytical Workflow for o-Anisidine in Air (NIOSH 2514) cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing air_sampling Air Sampling onto XAD-2 Sorbent Tube desorption Desorption with Methanol air_sampling->desorption hplc_analysis HPLC-UV Analysis desorption->hplc_analysis quantification Quantification hplc_analysis->quantification

Analytical Workflow for o-Anisidine in Air

Spectral Data

Spectral data is crucial for the identification and characterization of this compound. While full spectra require access to specialized databases, the availability of various spectral data has been documented.

  • ¹H NMR: Proton Nuclear Magnetic Resonance spectra are available for this compound.[8]

  • ¹³C NMR: Carbon-13 Nuclear Magnetic Resonance spectra are available for o-anisidine.[12]

  • IR: Infrared spectra for this compound have been recorded.[13]

  • Mass Spectrometry: Mass spectral data is available for o-anisidine.[12]

Researchers are advised to consult spectral databases for detailed information.

Safety and Handling

This compound is classified as a hazardous substance.[5] It is toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and cancer.[1]

  • GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H341 (Suspected of causing genetic defects), H350 (May cause cancer).[1]

  • Handling Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, protective clothing, eye/face protection), and avoid breathing dust.[14]

  • Storage: Store in a cool, dark, and well-ventilated place in a tightly closed container.

Exposure can lead to skin irritation, headaches, and vertigo, and it can affect the blood.[1][15] It is reasonably anticipated to be a human carcinogen.[1]

Applications

This compound is primarily used as a chemical intermediate.[3] Its main applications include:

  • Dye and Pigment Manufacturing: It is a precursor in the synthesis of various azo dyes and pigments.[3][4]

  • Pharmaceuticals: It is used in the production of certain pharmaceuticals.[3][7]

  • Corrosion Inhibition: It can be used as a corrosion inhibitor for steel.[4][7]

  • Antioxidant: It serves as an antioxidant for polymercaptan resins.[4][7]

References

An In-depth Technical Guide to the Laboratory Synthesis and Purification of O-Anisidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of o-anisidine (B45086) hydrochloride for laboratory applications. The document details the necessary chemical precursors, reaction conditions, and purification methodologies to obtain a high-purity product. All quantitative data is presented in clear, tabular format, and experimental workflows are visualized using Graphviz diagrams.

Introduction

O-Anisidine hydrochloride (2-methoxyaniline hydrochloride) is a significant chemical intermediate used in the synthesis of various dyes, pigments, and pharmaceutical compounds.[1][2] Its purity is critical for the successful outcome of subsequent synthetic steps in research and drug development. This guide outlines a reliable method for the laboratory-scale synthesis of this compound, starting from the reduction of o-nitroanisole to o-anisidine, followed by its conversion to the hydrochloride salt and subsequent purification.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the involved compounds is essential for safe handling and successful experimentation.

Table 1: Physicochemical Properties of O-Anisidine and this compound

PropertyO-AnisidineThis compound
CAS Number 90-04-0134-29-2
Molecular Formula C₇H₉NOC₇H₁₀ClNO
Molecular Weight 123.15 g/mol 159.61 g/mol
Appearance Clear, yellowish to reddish or brown liquidGrey-black crystalline solid or light grey powder
Melting Point 6.2 °C225 °C (decomposes)
Boiling Point 224 °CNot applicable
Solubility in Water 14 g/L at 25 °C10–50 g/L at 21 °C
Other Solubilities Miscible with ethanol (B145695), diethyl ether, acetone, and benzeneSoluble in dilute mineral acids

Sources:[1][2]

Synthesis of this compound

The synthesis is a two-step process: first, the reduction of o-nitroanisole to o-anisidine, and second, the conversion of o-anisidine to its hydrochloride salt.

Step 1: Synthesis of O-Anisidine from O-Nitroanisole

The most common and efficient laboratory method for the synthesis of o-anisidine is the catalytic hydrogenation of o-nitroanisole.[1][2]

Reaction:

CH₃OC₆H₄NO₂ + 3H₂ --(Catalyst)--> CH₃OC₆H₄NH₂ + 2H₂O

Experimental Workflow: Synthesis of O-Anisidine

Synthesis_of_o_Anisidine A 1. Dissolve o-nitroanisole in an appropriate solvent (e.g., ethanol) in a hydrogenation vessel. B 2. Add a catalyst (e.g., 10% Pd/C). A->B C 3. Pressurize the vessel with hydrogen gas. B->C D 4. Stir the reaction mixture at room temperature until hydrogen uptake ceases. C->D E 5. Filter the reaction mixture to remove the catalyst. D->E F 6. Concentrate the filtrate under reduced pressure to obtain crude o-anisidine. E->F

Caption: Workflow for the synthesis of o-anisidine.

Experimental Protocol: Catalytic Hydrogenation of O-Nitroanisole

  • Materials:

    • o-Nitroanisole

    • 10% Palladium on Carbon (Pd/C) catalyst

    • Ethanol (anhydrous)

    • Hydrogen gas

    • Parr hydrogenation apparatus or similar

    • Filter aid (e.g., Celite®)

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve o-nitroanisole (1.0 eq) in a minimal amount of anhydrous ethanol.

    • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of the substrate).

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-4 bar).

    • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude o-anisidine as an oil. The crude product can be used directly in the next step or purified by vacuum distillation if a higher purity of the free base is required.

Table 2: Typical Reaction Parameters for O-Anisidine Synthesis

ParameterValue
Solvent Ethanol or Methanol
Catalyst 10% Pd/C or Pt/C
Hydrogen Pressure 1-4 atm
Temperature Room Temperature
Reaction Time 6-8 hours
Typical Yield >95%
Step 2: Synthesis of this compound

The conversion of the basic o-anisidine to its hydrochloride salt is a straightforward acid-base neutralization reaction.

Reaction:

CH₃OC₆H₄NH₂ + HCl → [CH₃OC₆H₄NH₃]⁺Cl⁻

Experimental Workflow: Synthesis of this compound

Synthesis_of_o_Anisidine_Hydrochloride A 1. Dissolve crude o-anisidine in a suitable solvent (e.g., diethyl ether or ethanol). B 2. Cool the solution in an ice bath. A->B C 3. Add concentrated hydrochloric acid dropwise with stirring. B->C D 4. Observe the precipitation of this compound. C->D E 5. Collect the precipitate by vacuum filtration. D->E F 6. Wash the solid with cold solvent and dry under vacuum. E->F

Caption: Workflow for this compound synthesis.

Experimental Protocol: Formation of this compound

  • Materials:

    • Crude o-anisidine

    • Concentrated Hydrochloric Acid (HCl)

    • Diethyl ether or Ethanol

    • Ice bath

    • Büchner funnel and filter flask

  • Procedure:

    • Dissolve the crude o-anisidine (1.0 eq) in a suitable solvent such as diethyl ether or ethanol. The choice of solvent can influence the ease of precipitation.

    • Cool the solution in an ice bath with continuous stirring.

    • Slowly add concentrated hydrochloric acid (1.0-1.1 eq) dropwise to the cooled solution.

    • This compound will precipitate out of the solution as a solid.

    • Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold solvent (the same solvent used for the reaction) to remove any unreacted starting material and soluble impurities.

    • Dry the collected solid under vacuum to obtain crude this compound.

Purification of this compound

Recrystallization is the most effective method for purifying the crude this compound. The choice of solvent is critical for achieving high purity and yield.

Experimental Workflow: Purification by Recrystallization

Purification_Workflow A 1. Dissolve crude this compound in a minimum amount of hot recrystallization solvent (e.g., ethanol/water). B 2. If the solution is colored, add activated charcoal and perform a hot filtration. A->B Optional C 3. Allow the hot, clear filtrate to cool slowly to room temperature. A->C B->C D 4. Further cool the solution in an ice bath to maximize crystal formation. C->D E 5. Collect the purified crystals by vacuum filtration. D->E F 6. Wash the crystals with a small amount of ice-cold solvent and dry under vacuum. E->F

Caption: Recrystallization workflow for purification.

Experimental Protocol: Recrystallization of this compound

  • Materials:

    • Crude this compound

    • Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

    • Activated charcoal (optional)

    • Hot plate

    • Erlenmeyer flasks

    • Büchner funnel and filter flask

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen recrystallization solvent (a mixture of ethanol and water is often effective for amine hydrochlorides).

    • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution, aiming for a saturated solution at the boiling point.

    • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

    • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the purified this compound crystals under vacuum.

Table 3: Recommended Recrystallization Solvents

Solvent SystemRationale
Ethanol/WaterThis compound has good solubility in hot ethanol and lower solubility in cold ethanol. The addition of water can further decrease its solubility at lower temperatures, improving the yield.
EthanolCan be used alone if the crude product is relatively clean.

Characterization Data

The purity and identity of the synthesized this compound should be confirmed by analytical techniques.

Table 4: Characterization Data for this compound

AnalysisExpected Result
Melting Point 225 °C (decomposes)
¹H NMR (DMSO-d₆) δ (ppm): ~10.2 (br s, 3H, NH₃⁺), 7.2-7.4 (m, 4H, Ar-H), 3.8 (s, 3H, OCH₃)
FT-IR (KBr) ν (cm⁻¹): ~3000-2800 (N-H stretch), ~1600, 1500 (aromatic C=C stretch), ~1250 (C-O stretch)
Purity (by HPLC) >98% after recrystallization

Note: NMR and IR spectral data are approximate and may vary slightly depending on the solvent and instrument used.

Safety Precautions

O-anisidine and its hydrochloride salt are toxic and suspected carcinogens.[3] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety information before commencing any experimental work.

Conclusion

This guide provides a detailed and practical framework for the synthesis and purification of this compound in a laboratory setting. By following the outlined protocols, researchers can reliably produce high-purity material suitable for a variety of applications in chemical synthesis and drug discovery. Adherence to safety protocols is paramount throughout all stages of the process.

References

O-Anisidine Hydrochloride in Enzymatic Assays: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of O-Anisidine (B45086) hydrochloride as a chromogenic substrate in enzymatic assays. It is designed to offer researchers and scientists a comprehensive understanding of its application, the underlying biochemical pathways, and detailed experimental protocols. O-Anisidine (2-methoxyaniline) is a versatile substrate primarily utilized for the detection and quantification of peroxidase and laccase activity, as well as in coupled assays for various oxidases.

Disclaimer: O-Anisidine and its hydrochloride salt are classified as potential carcinogens and should be handled with appropriate safety precautions, including the use of personal protective equipment (PPE) and adequate ventilation.[1][2][3][4][5]

Core Mechanism of Action: Peroxidase-Mediated Oxidation

The fundamental principle behind the use of O-Anisidine in enzymatic assays is its role as a hydrogen donor in an oxidation-reduction reaction catalyzed by peroxidases, most notably Horseradish Peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP oxidizes O-Anisidine through a radical-mediated mechanism.[1] This process results in the formation of a distinctly colored product, which can be quantified spectrophotometrically.

The reaction proceeds through the following key steps:

  • Enzyme Activation: The native peroxidase enzyme reacts with hydrogen peroxide, forming a highly oxidized intermediate known as Compound I.

  • First Oxidation: Compound I abstracts an electron and a proton from a molecule of O-Anisidine, resulting in the formation of an O-Anisidine free radical and the enzyme intermediate, Compound II.

  • Second Oxidation: Compound II subsequently oxidizes a second molecule of O-Anisidine, generating another free radical and returning the enzyme to its native resting state.

  • Product Formation: The O-Anisidine radicals are unstable and undergo further non-enzymatic reactions. The primary colored product is a diimine metabolite, which can subsequently hydrolyze to a quinone imine.[1][6] Other metabolites, such as an azo-linked dimer, may also be formed.[1]

The intensity of the color produced is directly proportional to the amount of oxidized O-Anisidine, which in turn correlates with the activity of the enzyme being assayed.

Peroxidase_Catalytic_Cycle cluster_enzyme Enzyme Cycle cluster_substrate Substrate Oxidation HRP HRP (Native Fe³⁺) CpdI Compound I (Fe⁴⁺=O P⁺•) HRP->CpdI H₂O₂ CpdII Compound II (Fe⁴⁺=O P) CpdI->CpdII O-Anisidine Rad 2x O-Anisidine• (Radical) CpdI->Rad H₂O CpdII->HRP O-Anisidine CpdII->Rad H₂O Sub 2x O-Anisidine (Reduced) Prod Oxidized Product (Colored Diimine) Rad->Prod Dimerization

Caption: Peroxidase catalytic cycle with O-Anisidine as the substrate.

Applications in Enzymatic Assays

O-Anisidine's properties as a chromogenic substrate make it suitable for several types of enzymatic assays.

  • Direct Peroxidase Assays: Used to measure the activity of peroxidases like HRP and lactoperoxidase. The rate of increase in absorbance is monitored to determine enzyme activity.

  • Coupled Oxidase Assays: O-Anisidine is widely used for the indirect measurement of hydrogen peroxide-producing enzymes, such as glucose oxidase, cholesterol oxidase, and various amino acid oxidases.[7] In this configuration, the oxidase catalyzes its specific reaction, producing H₂O₂ as a byproduct. This H₂O₂ then serves as the substrate for HRP in the indicator reaction with O-Anisidine. The overall rate of color formation is therefore proportional to the activity of the primary oxidase.

  • Laccase Assays: Laccases are multi-copper oxidases that can directly oxidize O-Anisidine and other aromatic amines without the requirement for H₂O₂.[8] The mechanism involves the direct transfer of electrons from the substrate to the enzyme's copper centers, with the concomitant reduction of molecular oxygen to water.

Coupled_Assay_Logic cluster_primary Primary Reaction (Oxidase) cluster_indicator Indicator Reaction (Peroxidase) P_Sub Substrate (e.g., Glucose) P_Prod Product (e.g., Gluconic Acid) P_Sub->P_Prod O₂ → H₂O₂ P_Enz Oxidase Enzyme H2O2 H₂O₂ I_Sub O-Anisidine (Colorless) H2O2->I_Sub Coupling Intermediate I_Enz Peroxidase (HRP) I_Prod Oxidized O-Anisidine (Colored) I_Sub->I_Prod H₂O₂ → 2H₂O H2O 2H₂O

Caption: Logical relationship of components in a coupled oxidase-peroxidase assay.

Quantitative Data and Kinetic Parameters

The enzymatic oxidation of O-Anisidine generally adheres to Michaelis-Menten kinetics.[9] The reaction rate is influenced by factors such as pH, temperature, and the concentrations of both O-Anisidine and hydrogen peroxide.

ParameterValueEnzyme SystemConditionsReference
λmax (Oxidized Product) ~460 nmHorseradish PeroxidasepH 5.0 - 6.0[10][11]
Molar Extinction Coeff. (ε) 11.3 mM⁻¹ cm⁻¹Horseradish PeroxidaseAt 460 nm[10][11]
pH Optimum 5.0 - 6.0Horseradish Peroxidase-[9][10]
Km (for O-Dianisidine) 0.06 mMHorseradish PeroxidasepH 4.0[11]

Note: o-Dianisidine, a related compound, is often cited in kinetic studies. Kinetic values for o-Anisidine may vary.

Detailed Experimental Protocols

The following sections provide standardized methodologies for common enzymatic assays using O-Anisidine hydrochloride.

This protocol is adapted from established methods for determining HRP activity.[10]

A. Reagent Preparation:

  • Phosphate (B84403) Buffer (0.01 M, pH 6.0): Prepare a 0.01 M sodium phosphate buffer and adjust the pH to 6.0 at 25°C.

  • O-Anisidine Solution (1% w/v): Freshly prepare a 1% (10 mg/mL) solution of this compound in methanol. Vortex vigorously. Note that the solid may not dissolve completely; allow it to settle before use. Protect this solution from light.

  • Hydrogen Peroxide Solution (0.003% v/v): Prepare a 0.3% H₂O₂ solution in deionized water. Immediately before use, dilute this stock 1:100 in the Phosphate Buffer to a final concentration of 0.003%.

  • Enzyme Solution: Dilute the HRP enzyme stock in Phosphate Buffer to an appropriate concentration (e.g., 1-2 µg/mL) to achieve a linear rate of absorbance change.

  • Stop Solution (Optional): Concentrated Sodium Azide (NaN₃). Handle with extreme care.

B. Assay Procedure:

  • Prepare Reaction Mixture: In a suitable tube, add 0.05 mL of the 1% O-Anisidine solution to 6.0 mL of the 0.003% H₂O₂ solution and vortex to mix.

  • Set up Cuvettes: Pipette 2.9 mL of the reaction mixture into a test cuvette (for the enzyme reaction) and 2.9 mL into a control cuvette (for the blank).

  • Initiate Reaction: At time zero, add 100 µL of the diluted HRP enzyme to the test cuvette. Add 100 µL of Phosphate Buffer to the control cuvette. Mix thoroughly by inversion.

  • Measure Absorbance: Immediately place the cuvettes in a spectrophotometer set to 460 nm and 25°C. Record the absorbance every 15 seconds for 3-5 minutes.

  • (Optional Endpoint): After a fixed time (e.g., 3 minutes), stop the reaction by adding 100 µL of the stop solution and read the final absorbance.

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₄₆₀/min) from the linear portion of the kinetic curve. Use the molar extinction coefficient (ε = 11.3 mM⁻¹ cm⁻¹) and the Beer-Lambert law to calculate the enzyme activity.

Experimental_Workflow start Start prep Prepare Reagents (Buffer, O-Anisidine, H₂O₂) start->prep mix Create Reaction Mix (O-Anisidine + H₂O₂) prep->mix cuvette Aliquot 2.9 mL Mix to Test & Control Cuvettes mix->cuvette initiate Initiate Reaction Add 100 µL Enzyme to Test Add 100 µL Buffer to Control cuvette->initiate measure Measure ΔA₄₆₀/min at 25°C initiate->measure calc Calculate Enzyme Activity using Beer-Lambert Law measure->calc end End calc->end

Caption: General experimental workflow for an HRP assay using O-Anisidine.

This protocol demonstrates how to measure the activity of glucose oxidase.

A. Reagent Preparation:

  • Prepare reagents as in Protocol 1, with the following additions:

    • HRP Solution: Prepare a stock solution of HRP with a known high activity (e.g., 200 units/mL).

    • Glucose Solution (Substrate): Prepare a stock solution of D-glucose (e.g., 1 M) in Phosphate Buffer.

B. Assay Procedure:

  • Prepare Reaction Mixture: Create a master mix containing Phosphate Buffer, O-Anisidine solution, and HRP solution. The final concentrations should be optimized, but a starting point could be 0.01 M phosphate, 0.0016% O-Anisidine, and 5-10 units/mL HRP.

  • Set up Cuvettes: Pipette the reaction mixture into test and control cuvettes. Add the glucose solution to a final concentration that is saturating for the glucose oxidase (e.g., 100 mM).

  • Initiate Reaction: At time zero, add the glucose oxidase enzyme sample to the test cuvette and an equal volume of buffer to the control.

  • Measure and Calculate: Follow steps 4 and 6 from Protocol 1. The calculated activity will correspond to the glucose oxidase in the sample.

Conclusion

This compound is a classical and effective chromogenic substrate for a variety of enzymatic assays, particularly those involving peroxidases. Its mechanism of action, centered on enzymatic oxidation to a colored diimine product, provides a simple and robust basis for spectrophotometric quantification. While its use requires careful handling due to potential carcinogenicity, a thorough understanding of its mechanism and standardized protocols allows for its reliable application in research and development. For applications where safety is a primary concern, alternative substrates such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and TMB (3,3',5,5'-tetramethylbenzidine) are readily available.[2][12]

References

O-Anisidine hydrochloride solubility in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of O-Anisidine (B45086) Hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients and intermediates is paramount. O-Anisidine hydrochloride (CAS No. 134-29-2), a key intermediate in the synthesis of various dyes and pharmaceuticals, presents a solubility profile that is critical to its handling, formulation, and reaction kinetics.[1][2] This guide provides a detailed overview of its solubility in aqueous and organic media, experimental protocols for solubility determination, and a logical workflow for solubility assessment.

Solubility Data of this compound

This compound, the salt of the aromatic amine o-anisidine, generally exhibits higher aqueous solubility than its free base form due to its ionic nature.[3] The quantitative solubility data available is summarized below. It is important to note that while specific data for a wide range of organic solvents is not extensively published, the solubility characteristics of the parent compound, o-anisidine, can provide valuable insights.

Quantitative Solubility Data

Solvent SystemTemperatureSolubilityReference
Water70°F (21.1°C)10 - 50 mg/mL[4][5][6]
Water21°C10 - 50 g/L[7]

Qualitative Solubility and Insights from O-Anisidine (Free Base)

  • Aqueous Solubility : this compound is consistently reported as being soluble in water.[1][2][5]

  • Organic Solvents : Direct quantitative data for the hydrochloride salt in organic solvents is scarce. However, the free base, o-anisidine, is noted to be miscible with ethanol, diethyl ether, acetone, and benzene, and soluble in dilute mineral acids.[1][7][8][9] As a salt, this compound is expected to have lower solubility in non-polar organic solvents compared to its free base but may retain some solubility in polar protic solvents like alcohols.

Experimental Protocols for Solubility Determination

Precise and reproducible solubility data is foundational to chemical and pharmaceutical development. The following are generalized, yet detailed, experimental protocols representative of methods used to determine the solubility of amine hydrochlorides like this compound.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid classification of a compound's solubility in various solvents, which is crucial for initial screening.[10][11]

Materials:

  • This compound

  • Small test tubes (10x75 mm)

  • Vortex mixer

  • Calibrated droppers or micropipettes

  • Solvents: Deionized water, Diethyl ether, 5% (w/v) aq. HCl, 5% (w/v) aq. NaOH, Methanol (B129727), Ethanol.

Procedure:

  • Sample Preparation : Weigh approximately 25 mg of this compound into a small, dry test tube.

  • Solvent Addition : Add 0.75 mL of the selected solvent (e.g., deionized water) to the test tube in three 0.25 mL portions.

  • Mixing : After each addition, cap the test tube and vortex vigorously for 30-60 seconds. Visually inspect for dissolution.

  • Observation :

    • Soluble : The entire solid dissolves completely, forming a clear solution. A common threshold for classifying a substance as "soluble" in this type of test is a solubility greater than ~33 mg/mL (25 mg in 0.75 mL).

    • Partially Soluble : A portion of the solid dissolves, but some solid material remains.

    • Insoluble : No significant dissolution is observed.

  • Systematic Testing :

    • Begin with water. Given that this compound is an amine salt, it is expected to be water-soluble.

    • Test solubility in 5% HCl. As an amine hydrochloride, it should remain soluble and stable in dilute acid.

    • Test solubility in 5% NaOH. The addition of a base will neutralize the hydrochloride salt, liberating the o-anisidine free base. Observe for any precipitation or change in appearance (the free base is a yellowish liquid).[8]

    • Test solubility in organic solvents like methanol and ethanol.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a gold-standard technique for accurately determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvent (e.g., pH 7.4 phosphate (B84403) buffer)

  • Scintillation vials or glass-stoppered flasks

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis Spectrophotometer.

Procedure:

  • Preparation of Saturated Solution : Add an excess amount of this compound to a flask containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration : Seal the flasks securely and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can establish the minimum time required to achieve equilibrium.

  • Phase Separation : After equilibration, allow the flasks to stand undisturbed at the constant temperature to let the excess solid settle.

  • Sampling and Filtration : Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, filtered solution into a clean vial. This step is critical to remove all undissolved particles.

  • Dilution : Accurately dilute the filtered saturate solution with the solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification : Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV). Determine the concentration of this compound by comparing the analytical response to a standard calibration curve.

  • Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Methodologies

To further clarify the process, the following diagrams illustrate the logical workflows for solubility assessment.

Solubility_Assessment_Workflow cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Determination (Shake-Flask) qual_start Weigh ~25mg Compound qual_add_solvent Add 0.75mL Solvent (in portions) qual_start->qual_add_solvent qual_mix Vortex Vigorously qual_add_solvent->qual_mix qual_observe Observe for Dissolution qual_mix->qual_observe qual_soluble Classify: Soluble qual_observe->qual_soluble  Complete qual_insoluble Classify: Insoluble/ Partially Soluble qual_observe->qual_insoluble  Incomplete quant_start Add Excess Solid to Known Volume of Solvent quant_equilibrate Equilibrate (e.g., 24-48h) at Constant Temp. quant_start->quant_equilibrate quant_settle Settle & Separate Phases quant_equilibrate->quant_settle quant_filter Filter Supernatant (e.g., 0.22µm filter) quant_settle->quant_filter quant_analyze Dilute and Quantify (e.g., HPLC, UV-Vis) quant_filter->quant_analyze quant_result Calculate Solubility (mg/mL or mol/L) quant_analyze->quant_result start_node Solubility Assessment of O-Anisidine HCl start_node->qual_start start_node->quant_start

Caption: A logical workflow for solubility assessment of a chemical compound.

Hydrochlorination_Workflow start Start: Amine Free Base (o-Anisidine) dissolve Dissolve Amine in Anhydrous Organic Solvent (e.g., Ethyl Acetate, Dioxane) start->dissolve add_hcl Slowly Add HCl Reagent (e.g., HCl in Dioxane or in situ from AcCl/MeOH) dissolve->add_hcl reagent Prepare/Obtain HCl Reagent reagent->add_hcl precipitate Precipitation of Amine Hydrochloride Salt add_hcl->precipitate filter_wash Collect by Filtration Wash with Cold Solvent precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry end End Product: This compound dry->end

Caption: General experimental workflow for amine hydrochlorination.

References

An In-depth Technical Guide to the Degradation Pathways and Products of O-Anisidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Anisidine hydrochloride, a substituted aromatic amine, is a compound of significant industrial importance, primarily serving as an intermediate in the synthesis of various azo dyes, pigments, and pharmaceuticals. However, its classification as a potential human carcinogen and its presence as an environmental pollutant necessitate a thorough understanding of its degradation pathways and the resulting products. This technical guide provides a comprehensive overview of the current scientific knowledge on the degradation of this compound through various chemical and biological processes. The guide details experimental methodologies, summarizes quantitative data, and visualizes the complex pathways involved, offering a critical resource for researchers and professionals engaged in environmental remediation, toxicology, and drug development.

Chemical Degradation of this compound

Chemical oxidation processes are prominent methods for the degradation of recalcitrant organic pollutants like O-Anisidine. Advanced Oxidation Processes (AOPs), in particular, have shown effectiveness in breaking down this compound.

Fenton's Oxidation

Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron catalyst, generates highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize organic compounds. Studies have demonstrated the efficacy of Fenton's oxidation for O-Anisidine degradation.[1][2]

A typical laboratory-scale Fenton's oxidation experiment for O-Anisidine degradation involves the following steps:[2]

  • Solution Preparation: An aqueous solution of this compound of a known concentration is prepared.

  • pH Adjustment: The pH of the solution is adjusted to an acidic range, typically around 3, which is optimal for the Fenton reaction.

  • Catalyst Addition: A solution of ferrous sulfate (B86663) (FeSO₄·7H₂O) is added to the O-Anisidine solution.

  • Reaction Initiation: A specific volume of hydrogen peroxide (30% w/w) is added to initiate the oxidation reaction.

  • Reaction Monitoring: The reaction mixture is stirred continuously, and aliquots are withdrawn at regular intervals to monitor the degradation of O-Anisidine.

  • Analysis: The concentration of O-Anisidine in the samples is determined using analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The extent of mineralization can be assessed by measuring the Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC).

The efficiency of O-Anisidine degradation by Fenton's reagent is influenced by several factors, including the initial concentrations of O-Anisidine, H₂O₂, and Fe²⁺, as well as the pH of the solution.

Initial O-Anisidine Conc. (mM)Optimal [H₂O₂] (mM)Optimal [Fe²⁺] (mM)pHO-Anisidine Removal (%)COD Removal (%)Reference
0.53.50.0538574[2]
1.07.00.1038170[2]
1.510.50.1537867[2]
2.014.00.2037564[2]
2.517.50.2537262[2]

The degradation of O-Anisidine by Fenton's reagent is initiated by the attack of hydroxyl radicals. A theoretical investigation suggests that the degradation proceeds through the formation of various intermediates.[3] While specific experimental identification of all degradation products from Fenton's oxidation of O-Anisidine is limited in the available literature, studies on the related compound aniline (B41778) suggest that the process can lead to the formation of smaller organic acids like butane (B89635) diacid, oxalic acid, and formic acid before complete mineralization to CO₂ and H₂O.[1] A study on the photo-assisted Fenton oxidation of the isomer p-anisidine (B42471) identified p-nitroanisole as a degradation product, suggesting that nitrated compounds could also be potential intermediates in the degradation of o-anisidine.[2]

Fenton_Degradation O_Anisidine O-Anisidine Intermediates Hydroxylated and Ring-Opened Intermediates O_Anisidine->Intermediates •OH attack Organic_Acids Short-chain Organic Acids Intermediates->Organic_Acids Mineralization CO₂ + H₂O Organic_Acids->Mineralization Ozonation_Pathway O_Anisidine O-Anisidine Hydroxylated Hydroxylated O-Anisidine O_Anisidine->Hydroxylated O₃ / •OH Nitroso Nitroso-O-Anisidine O_Anisidine->Nitroso O₃ Ring_Cleavage Ring Cleavage Products Hydroxylated->Ring_Cleavage Nitro Nitro-O-Anisidine Nitroso->Nitro O₃ Nitro->Ring_Cleavage Mineralization CO₂ + H₂O Ring_Cleavage->Mineralization Photocatalysis_Workflow cluster_0 Experimental Setup cluster_1 Analysis UV_Lamp UV Lamp Reactor Photoreactor with O-Anisidine Solution and TiO₂ Catalyst UV_Lamp->Reactor Stirrer Magnetic Stirrer Sampling Sample Collection Reactor->Sampling Analysis HPLC / GC-MS Analysis Sampling->Analysis Microbial_Degradation_Pathway O_Anisidine O-Anisidine Hydroxylation Hydroxylation & Demethylation O_Anisidine->Hydroxylation Monooxygenase / Dioxygenase Catechol Catechol / Substituted Catechol Hydroxylation->Catechol Ring_Cleavage Ring Cleavage (ortho- or meta-) Catechol->Ring_Cleavage Dioxygenase TCA_Cycle TCA Cycle Intermediates Ring_Cleavage->TCA_Cycle Toxicity_Pathway O_Anisidine O-Anisidine Metabolism Metabolic Activation (Cytochrome P450) O_Anisidine->Metabolism Reactive_Metabolite N-(2-methoxyphenyl)hydroxylamine Metabolism->Reactive_Metabolite DNA_Adducts DNA Adduct Formation Reactive_Metabolite->DNA_Adducts Cellular_Response DNA Damage Response, Repair, or Apoptosis DNA_Adducts->Cellular_Response Carcinogenesis Carcinogenesis Cellular_Response->Carcinogenesis If repair fails

References

Toxicological Profile of O-Anisidine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-Anisidine (B45086) hydrochloride, a chemical intermediate primarily used in the synthesis of azo dyes and pigments, has undergone significant toxicological evaluation. This technical guide provides a comprehensive overview of its toxicological profile, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity. The available data conclusively demonstrate that o-anisidine hydrochloride is a potent carcinogen in rodents, primarily targeting the urinary bladder. Its toxicity is intrinsically linked to its metabolic activation to reactive intermediates that form DNA adducts, initiating a cascade of events leading to tumor development. While genotoxic potential has been observed, the complete spectrum of its toxic effects, particularly concerning reproductive and developmental toxicity, remains to be fully elucidated. This document is intended to serve as a critical resource for professionals in research and drug development who may encounter or study this compound.

Chemical and Physical Properties

PropertyValueReference
CAS Number 134-29-2[1]
Molecular Formula C₇H₁₀ClNO[1]
Molecular Weight 159.61 g/mol [1]
Appearance Gray-black crystalline solid or light gray powder[1]
Melting Point 225 °C[2]
Solubility Soluble in water (10-50 g/L at 21 °C)[2]

Toxicological Data

Acute Toxicity

This compound exhibits moderate acute toxicity via the oral route.

SpeciesRouteLD₅₀Reference
RatOral2000 mg/kg bw[3]
MouseOral1400 mg/kg bw[3]
RabbitOral870 mg/kg bw[3]
Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound has been shown to induce cancerous and non-cancerous lesions in multiple organ systems in rodents. The primary target organ for carcinogenicity is the urinary bladder.[4]

Table 3.2.1: Chronic Toxicity and Carcinogenicity of this compound in Fischer 344 Rats (103-week study)

SexDose (ppm in feed)Incidence of Transitional Cell Papilloma or Carcinoma of the Urinary BladderIncidence of Transitional Cell Carcinoma of the Renal PelvisIncidence of Follicular Cell Adenoma or Carcinoma of the Thyroid Gland
Male0 (Control)0/510/530/53
5,00052/543/557/40
10,00052/527/536/40
Female0 (Control)0/49Not ReportedNot Reported
5,0001/51Not ReportedNot Reported
10,00022/50Not ReportedNot Reported

Data from National Cancer Institute (NCI) Bioassay (1978).[3]

Table 3.2.2: Chronic Toxicity and Carcinogenicity of this compound in B6C3F1 Mice (103-week study)

SexDose (ppm in feed)Incidence of Transitional Cell Papilloma or Carcinoma of the Urinary Bladder
Male0 (Control)0/50
2,5002/54
5,00022/54
Female0 (Control)0/52
2,5001/53
5,00022/54

Data from National Cancer Institute (NCI) Bioassay (1978).[4]

Non-neoplastic lesions observed in the chronic bioassay included hyperplasia of the urinary bladder in both species and non-neoplastic lesions of the thyroid gland and kidney in rats.[4]

Genotoxicity

This compound has been evaluated in a variety of genotoxicity assays with mixed results. It is suspected of causing genetic defects.[2]

Assay TypeTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames Test)Salmonella typhimuriumWith and WithoutGenerally Negative in standard strains, Positive in strains overexpressing N-acetyltransferase[5]
In vivo Micronucleus TestMouse Bone MarrowN/ANegative[6][7]
DNA Adduct FormationRat Urinary BladderN/APositive[2]
DNA Damage (Comet Assay)Mouse Bladder MucosaN/APositive[8]
Reproductive and Developmental Toxicity

There is a significant data gap regarding the reproductive and developmental toxicity of this compound. Comprehensive studies evaluating its effects on fertility, reproductive organs, and embryonic/fetal development have not been reported in the available literature.[4][9][10][11] Standard OECD guidelines for reproductive and developmental toxicity testing (e.g., OECD 414, 415, 416, 421, 422, 443) would be appropriate to address this gap.[12][13][14][15][16]

Mechanisms of Toxicity

The carcinogenicity of this compound is primarily attributed to its metabolic activation to reactive electrophilic species that bind to DNA, forming adducts. This process is considered a key initiating event in its genotoxicity and carcinogenicity.

Metabolic Activation and DNA Adduct Formation

The proposed metabolic activation pathway of o-anisidine involves several key steps:

  • N-hydroxylation: O-anisidine is metabolized by cytochrome P450 enzymes (CYP1A2 and CYP2E1 have been implicated) in the liver to form N-(2-methoxyphenyl)hydroxylamine.[2]

  • Further Oxidation/Decomposition: This hydroxylamine (B1172632) metabolite is a proximate carcinogen that can be further oxidized or can spontaneously decompose to form reactive nitrenium and/or carbenium ions.

  • DNA Adduct Formation: These reactive electrophiles can then covalently bind to nucleophilic sites on DNA bases, primarily deoxyguanosine, to form DNA adducts.[2] The persistence of these adducts in the target tissue, the urinary bladder, is believed to lead to mutations and the initiation of cancer.[2]

Metabolic_Activation_of_O_Anisidine cluster_0 Metabolic Activation cluster_1 Genotoxic Outcome o_anisidine O-Anisidine n_hydroxy N-(2-methoxyphenyl)hydroxylamine (Proximate Carcinogen) o_anisidine->n_hydroxy CYP450 (e.g., CYP1A2, CYP2E1) N-hydroxylation reactive_species Nitrenium/Carbenium Ions (Ultimate Carcinogens) n_hydroxy->reactive_species Spontaneous decomposition/ Further oxidation dna_adducts DNA Adducts reactive_species->dna_adducts Covalent Binding dna DNA mutation Mutations dna_adducts->mutation Miscoding during DNA replication cancer Bladder Cancer mutation->cancer Initiation of Carcinogenesis

Metabolic activation of O-Anisidine leading to DNA adduct formation and carcinogenesis.
Other Potential Mechanisms

While the genotoxic mechanism is well-supported, other factors may contribute to the carcinogenicity of this compound. Chronic inflammation and increased cell proliferation in the bladder, potentially as a secondary response to cytotoxicity, could also play a role in tumor promotion. Some studies suggest the involvement of oxidative stress pathways, such as the Nrf2-mediated response, in the cellular reaction to o-anisidine exposure.[17] However, the direct links to other specific signaling pathways involved in bladder cancer, such as those regulating apoptosis and cell cycle, require further investigation.

Experimental Protocols

NCI Chronic Carcinogenicity Bioassay

The following protocol is a summary of the methodology used in the National Cancer Institute's long-term carcinogenicity bioassay of this compound.

  • Test Animals: Fischer 344 rats and B6C3F1 mice, 55 animals per sex per group.

  • Administration: this compound was administered in the feed.

  • Dose Levels:

    • Rats: 0 (control), 5,000, or 10,000 ppm.

    • Mice: 0 (control), 2,500, or 5,000 ppm.

  • Duration: 103 weeks of continuous administration, followed by a 1-2 week observation period.

  • Housing: Animals were housed in environmentally controlled rooms.

  • Diet: The basal diet was mixed with the test chemical.

  • Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights were recorded weekly for the first 12 weeks and then monthly.

  • Pathology: A complete necropsy was performed on all animals. Tissues from all major organs were collected, preserved in 10% neutral buffered formalin, and examined microscopically.

NCI_Bioassay_Workflow start Start: Animal Acclimation (Fischer 344 Rats, B6C3F1 Mice) randomization Randomization into Dose Groups (n=55/sex/group) start->randomization dosing Chronic Dosing (103 weeks) (0, 5000, 10000 ppm for rats) (0, 2500, 5000 ppm for mice) randomization->dosing observation In-life Observations (Clinical signs, Body weight) dosing->observation termination Terminal Sacrifice (104-105 weeks) dosing->termination observation->dosing necropsy Gross Necropsy termination->necropsy histopathology Histopathological Examination of Tissues necropsy->histopathology data_analysis Data Analysis (Tumor incidence, Statistical analysis) histopathology->data_analysis end Conclusion on Carcinogenicity data_analysis->end

Workflow for the NCI chronic carcinogenicity bioassay of this compound.
Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. A general protocol is as follows:

  • Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation. Strains with enhanced N-acetyltransferase activity (e.g., YG1024, YG1029) are particularly relevant for aromatic amines.

  • Metabolic Activation: A rat liver homogenate (S9 fraction) is used to mimic mammalian metabolism.

  • Procedure:

    • The test chemical, bacterial tester strain, and S9 mix (or buffer for non-activation plates) are combined in molten top agar (B569324).

    • The mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vivo Micronucleus Test

The in vivo micronucleus test is used to detect chromosomal damage.

  • Test Animals: Typically mice or rats.

  • Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after dosing.

  • Slide Preparation: Smears of the bone marrow or blood are made on microscope slides and stained.

  • Analysis: The number of micronucleated polychromatic erythrocytes (immature red blood cells) is counted per a set number of total polychromatic erythrocytes.

  • Endpoint: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to controls indicates that the substance induces chromosomal damage.

Conclusion

References

carcinogenic potential and genotoxicity of O-Anisidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Carcinogenic Potential and Genotoxicity of O-Anisidine (B45086) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-Anisidine hydrochloride, a chemical intermediate used in the production of dyes, pigments, and pharmaceuticals, has undergone extensive toxicological evaluation.[1][2] This document provides a comprehensive technical overview of its carcinogenic potential and genotoxicity, supported by data from key studies. The evidence strongly indicates that this compound is a potent carcinogen in animal models, primarily targeting the urinary bladder.[3][4] Its genotoxic profile is complex, showing positive results in several in vitro assays and evidence of DNA adduct formation in vivo, while generally testing negative in in vivo micronucleus assays.[5][6] The carcinogenic activity is understood to be mediated by metabolic activation to a reactive intermediate that forms DNA adducts, initiating the carcinogenic process.[7]

Carcinogenic Potential

Long-Term Carcinogenicity Bioassays

The primary evidence for the carcinogenicity of this compound comes from a long-term bioassay conducted by the National Cancer Institute (NCI).[4] In this study, Fischer 344 rats and B6C3F1 mice were administered the chemical in their feed for 103 weeks. The study demonstrated clear evidence of carcinogenic activity, inducing tumors in multiple organs.[4][10]

Table 1: Summary of Carcinogenicity Data from NCI Bioassay (TR-89)

Species/Sex Exposure Concentration (ppm) Target Organ Tumor Type Incidence
Fischer 344 Rats (Male) 0 (Control) Urinary Bladder Transitional-Cell Papilloma or Carcinoma 0/49
5,000 15/49
10,000 31/49
0 (Control) Kidney (Renal Pelvis) Transitional-Cell Carcinoma 0/49
5,000 3/49
10,000 13/49
0 (Control) Thyroid Gland Follicular-Cell Tumors 3/49
5,000 10/49
10,000 14/49
Fischer 344 Rats (Female) 0 (Control) Urinary Bladder Transitional-Cell Papilloma or Carcinoma 0/52
5,000 25/51
10,000 38/49
B6C3F1 Mice (Male) 0 (Control) Urinary Bladder Transitional-Cell Papilloma or Carcinoma 0/48
2,500 1/50
5,000 26/46
B6C3F1 Mice (Female) 0 (Control) Urinary Bladder Transitional-Cell Papilloma or Carcinoma 0/48
2,500 4/51

| | 5,000 | | | 22/47 |

Source: NCI Bioassay of this compound for Possible Carcinogenicity (Technical Report 89).[4][11]

The results clearly show a dose-dependent increase in urinary bladder tumors in both sexes of rats and mice.[4][12] Additionally, male rats exhibited a significant increase in tumors of the kidney's renal pelvis and the thyroid gland.[3][4]

Experimental Protocol: NCI Carcinogenicity Bioassay

The standard protocol for the NCI long-term rodent bioassay was followed.

  • Test Substance: this compound.[4]

  • Animal Models: Fischer 344 rats and B6C3F1 mice, with groups of 55 animals of each sex.[4]

  • Administration Route: The test chemical was administered in the feed.[4]

  • Dosage Levels:

    • Rats: 0 (control), 5,000 ppm, or 10,000 ppm.[4]

    • Mice: 0 (control), 2,500 ppm, or 5,000 ppm.[4]

  • Duration: The chemical was administered for 103 weeks, followed by a 1-2 week observation period.[4]

  • Endpoint Analysis: All animals were subjected to a complete histopathological examination to identify neoplastic (cancerous) and non-neoplastic lesions.[4]

G cluster_setup Phase 1: Study Setup cluster_dosing Phase 2: Dosing Period cluster_analysis Phase 3: Endpoint Analysis A Animal Selection (Fischer 344 Rats, B6C3F1 Mice) B Group Assignment (Control, Low Dose, High Dose) 55 animals/sex/group A->B C Dietary Administration (103 weeks) B->C Start Dosing D Clinical Observation (Body weight, health checks) C->D E Terminal Sacrifice & Post-Dosing Observation (1-2 wks) D->E End of Dosing F Gross Necropsy E->F G Histopathological Examination (Tissue analysis) F->G H Data Analysis & Tumor Incidence Reporting G->H

NCI Carcinogenicity Bioassay Workflow.

Genotoxicity Profile

The genotoxicity of this compound has been evaluated in a range of in vitro and in vivo assays. The results suggest a genotoxic mechanism underlies its carcinogenicity.

Table 2: Summary of Genotoxicity Data

Assay Type Test System Metabolic Activation (S9) Result Reference
Gene Mutation Salmonella typhimurium (Ames Test) With & Without Mixed (Often Positive) [9][12]
Mouse Lymphoma L5178Y cells With & Without Positive [2]
lacI Transgenic Mouse (Bladder) N/A (in vivo) Weakly Positive [6]
Chromosomal Damage Chromosomal Aberrations With & Without Positive [2][5]
Sister Chromatid Exchange With & Without Positive [2]
Micronucleus Test (Rodent Bone Marrow) N/A (in vivo) Negative [6]
DNA Damage & Repair DNA Adduct Formation (Rat Bladder) N/A (in vivo) Positive [6]
Host-Mediated DNA Repair (E. coli) N/A (in vivo) Positive (IP), Negative (Oral) [6]

| Cell Transformation | Syrian Hamster Embryo (SHE) Cells | Without | Positive |[2] |

Key Genotoxicity Findings
  • In Vitro Assays: this compound consistently induces mutations and chromosomal damage in cultured mammalian cells.[2][5] It tested positive for chromosomal aberrations and sister chromatid exchanges in Chinese hamster ovary (CHO) cells, both with and without an external metabolic activation system (S9).[2][5]

  • In Vivo Assays: The results from in vivo studies are more complex. While the compound failed to induce micronuclei in the bone marrow of rodents, it was shown to form DNA adducts in target organs, most notably the urinary bladder of rats.[6] This indicates that the parent compound is metabolized to a reactive form that can bind to DNA, a critical step in chemical carcinogenesis. A host-mediated assay was positive when the compound was administered via intraperitoneal injection but not orally.[5][6]

Experimental Protocol: In Vitro Chromosomal Aberration Test

This assay is performed according to international guidelines such as OECD Test Guideline 473 to assess the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells.[13]

  • Cell Lines: Typically, established cell lines like Chinese Hamster Ovary (CHO) cells or primary cultures of human peripheral blood lymphocytes are used.[13]

  • Test Conditions: Cultures are treated with at least three concentrations of this compound.[14] The assay is conducted in parallel with and without an S9 mixture (a rat liver homogenate) to provide metabolic activation.[13]

  • Exposure Duration:

    • With S9: A short treatment period (e.g., 3-4 hours).[13]

    • Without S9: A short treatment period and a continuous treatment period (e.g., up to 21 hours).[13]

  • Metaphase Arrest: After treatment, cells are incubated with a spindle inhibitor (e.g., colcemid) to arrest them in the metaphase stage of cell division.[14]

  • Analysis: Chromosomes are harvested, stained, and analyzed microscopically for structural aberrations, such as chromatid and chromosome breaks and exchanges.[14]

  • Positive Result: A dose-dependent and statistically significant increase in the percentage of cells with chromosomal aberrations compared to the negative control.[13]

G cluster_prep Preparation cluster_treat Treatment cluster_harvest Harvesting & Analysis A Culture Mammalian Cells (e.g., CHO) C1 Treat cells + S9 mix (Short exposure) A->C1 C2 Treat cells - S9 mix (Short & Long exposure) A->C2 B Prepare Test Compound (O-Anisidine HCl) at multiple concentrations B->C1 B->C2 D Add Spindle Inhibitor (Arrest cells in metaphase) C1->D C2->D E Harvest, Fix & Stain Cells D->E F Microscopic Analysis (Score for aberrations) E->F G Statistical Evaluation F->G

Workflow for an In Vitro Chromosomal Aberration Assay.

Mechanism of Carcinogenesis

The carcinogenicity of O-Anisidine is attributed to its metabolic activation into a reactive species that damages DNA. This pathway is a common mechanism for aromatic amines.[6][7]

The proposed mechanism involves:

  • Metabolic Oxidation: O-Anisidine is oxidized in the liver, primarily by the enzyme Cytochrome P450 2E1 (CYP2E1), to form the proximate carcinogen, N-(2-methoxyphenyl)hydroxylamine.[7]

  • Spontaneous Decomposition: This hydroxylamine (B1172632) metabolite is unstable and can spontaneously decompose to form highly reactive electrophilic nitrenium and/or carbenium ions.[7]

  • DNA Adduct Formation: These reactive ions covalently bind to the DNA of cells, particularly to the deoxyguanosine base, forming DNA adducts.[7]

  • Mutation and Tumor Initiation: The formation of these adducts can lead to mispairing during DNA replication, causing permanent mutations. An accumulation of mutations in critical genes (e.g., oncogenes and tumor suppressor genes) can lead to the initiation of cancer, particularly in the urinary bladder where metabolites are concentrated.[6][7]

G cluster_bioactivation Metabolic Bioactivation Pathway cluster_genotoxicity Genotoxic Events A O-Anisidine B N-(2-methoxyphenyl)hydroxylamine (Proximate Carcinogen) A->B Oxidation (CYP2E1) C Reactive Nitrenium/ Carbenium Ions B->C Spontaneous Decomposition E DNA Adduct Formation C->E Covalent Binding D DNA in Target Cell (e.g., Bladder Epithelium) F Mutations E->F G Tumor Initiation F->G

Metabolic Activation and Genotoxicity of O-Anisidine.

Conclusion

The weight of evidence from extensive toxicological testing demonstrates that this compound is a genotoxic carcinogen. It consistently causes tumors of the urinary bladder in both rats and mice and additional tumors in the kidney and thyroid of male rats.[4] The underlying mechanism involves metabolic activation to reactive electrophiles that form DNA adducts in target tissues, a hallmark of genotoxic carcinogens.[7] These findings underscore the need for careful management of human exposure to this compound.

References

O-Anisidine Hydrochloride and its Link to DNA Damage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-anisidine (B45086), an industrial chemical primarily used in the synthesis of azo dyes and pigments, is a recognized rodent carcinogen, with the urinary bladder being the principal target organ.[1][2][3] Its carcinogenicity is linked to its metabolic activation into reactive species that form covalent bonds with DNA, creating DNA adducts. This guide provides a comprehensive overview of the mechanisms underlying o-anisidine-induced DNA adduct formation, detailing the metabolic pathways, key enzymatic players, and the nature of the resulting DNA lesions. It also includes a compilation of quantitative data on adduct levels and detailed experimental protocols for their detection and characterization, aiming to serve as a valuable resource for professionals in toxicology, cancer research, and drug development.

Metabolic Activation of o-Anisidine

The genotoxicity of o-anisidine is not a direct effect of the parent compound but rather a consequence of its metabolic conversion to electrophilic intermediates that can react with cellular macromolecules, including DNA. This bioactivation process involves several key enzymatic systems, primarily cytochrome P450 (CYP) enzymes and peroxidases.

Cytochrome P450-Mediated Activation

Hepatic microsomes, rich in CYP enzymes, play a crucial role in the oxidation of o-anisidine.[4] Studies have shown that human hepatic microsomes can activate o-anisidine, leading to the formation of DNA adducts.[2][4] The primary metabolite in this pathway is N-(2-methoxyphenyl)hydroxylamine.[4][5][6] This intermediate is unstable and can spontaneously decompose to form highly reactive nitrenium and/or carbenium ions, which are the ultimate carcinogenic species that bind to DNA.[3][5]

Several specific CYP isoforms have been identified as key players in the oxidation of o-anisidine. In humans, CYP2E1 is a major enzyme involved in this process.[4] However, in controlled in vitro systems (Supersomes), CYP1A2 was found to be even more efficient at oxidizing o-anisidine than CYP2E1, followed by CYP2B6, 1A1, 2A6, 2D6, and 3A4.[4]

Peroxidase-Mediated Activation

Peroxidases, such as those found in the urinary bladder, also contribute significantly to the metabolic activation of o-anisidine.[1] Prostaglandin H synthase (PHS), a prominent enzyme in the urinary bladder, and other peroxidases like lactoperoxidase and horseradish peroxidase (HRP), can oxidize o-anisidine through a radical mechanism.[1] This oxidation leads to the formation of a diimine metabolite, which can subsequently hydrolyze to a quinone imine.[1][2] Both the diimine and quinone imine are electrophilic species capable of reacting with DNA.[2]

O-Anisidine-DNA Adducts: Formation and Structure

The reactive metabolites of o-anisidine preferentially bind to the guanine (B1146940) bases in DNA.[1][5] The major DNA adduct formed has been identified as N-(deoxyguanosin-8-yl)-2-methoxyaniline.[5][7] In vivo studies in rats have detected three distinct o-anisidine-derived DNA adducts, all of which are deoxyguanosine adducts.[5] These adducts are the products of the reaction between DNA and the nitrenium/carbenium ions generated from N-(2-methoxyphenyl)hydroxylamine.[5]

Quantitative Data on DNA Adduct Formation

The formation of o-anisidine-DNA adducts has been quantified in various tissues of rats, with the highest levels consistently found in the target organ, the urinary bladder.

TissueAdduct Level (adducts per 10⁷ nucleotides)Time PointSpeciesDosing RegimenReference
Urinary Bladder391 dayWistar Rat0.53 mg/kg body wt (total ip)[5]
Urinary Bladder1536 weeksWistar Rat0.53 mg/kg body wt (total ip)[5]
Urinary Bladder4.15 daysRat0.15 mg/kg daily (ip)[4]
LiverSignificantly lower than bladder5 daysRat0.15 mg/kg daily (ip)[4]
KidneySignificantly lower than bladder5 daysRat0.15 mg/kg daily (ip)[4]
SpleenSignificantly lower than bladder5 daysRat0.15 mg/kg daily (ip)[4]

Note: The persistence of DNA adducts was observed in the urinary bladder, with 39% of the initial adducts remaining after 36 weeks, whereas no significant persistence was detected in other organs.[5]

Experimental Protocols

³²P-Postlabeling Assay for DNA Adduct Detection

The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts.[8][9][10]

Principle: DNA is enzymatically digested to 3'-monophosphate nucleosides. The adducted nucleotides are then enriched, radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase, and finally separated and quantified by chromatography.[8][10]

Detailed Methodology:

  • DNA Digestion:

    • DNA (typically 10 µg) is digested to deoxyribonucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.[1][8]

    • For o-anisidine adducts, it has been noted that higher concentrations of these enzymes may be required for efficient digestion.[1]

  • Adduct Enrichment (Optional but Recommended):

    • Nuclease P1 Digestion: Normal (unadducted) nucleotides are dephosphorylated by nuclease P1, leaving the more resistant adducted nucleotides for subsequent labeling.[1]

    • 1-Butanol Extraction: Adducts can be selectively extracted into 1-butanol.[1]

  • ⁵'-³²P-Labeling:

    • The enriched adduct fraction is incubated with [γ-³²P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group of the adducted nucleotides.[8][10]

  • Chromatographic Separation:

    • The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine-cellulose plates.[8][11]

    • Alternatively, high-performance liquid chromatography (HPLC) can be used for separation.[5][11]

  • Detection and Quantification:

    • The separated, radiolabeled adducts are detected by autoradiography or phosphorimaging and quantified by measuring their radioactive decay.[8][10] Adduct levels are typically expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁷-10¹⁰ normal nucleotides.

Mass Spectrometry for Adduct Identification and Characterization

Mass spectrometry (MS) is a powerful technique for the structural elucidation and confirmation of DNA adducts.[12][13][14]

Principle: DNA is hydrolyzed to its constituent nucleosides. The mixture is then separated by liquid chromatography (LC), and the components are introduced into a mass spectrometer. The mass-to-charge ratio of the ions is measured, allowing for the identification of molecules with specific masses corresponding to expected DNA adducts. Tandem MS (MS/MS) can be used to fragment the ions and obtain structural information.[12][14]

Detailed Methodology:

  • DNA Hydrolysis:

    • Genomic DNA is enzymatically or chemically hydrolyzed to release the individual nucleosides.[14]

  • Analyte Enrichment (Optional):

    • Solid-phase extraction or other chromatographic techniques can be used to enrich the adducted nucleosides from the bulk of normal nucleosides.

  • LC-MS/MS Analysis:

    • The hydrolyzed DNA sample is injected into an HPLC system for separation of the nucleosides.

    • The eluent from the HPLC is directed into the electrospray ionization (ESI) source of the mass spectrometer.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the specific mass of the expected adduct (e.g., the protonated ion of N-(deoxyguanosin-8-yl)-2-methoxyaniline).[15]

    • For structural confirmation, product ion scans (MS/MS) are performed on the parent ion to generate a fragmentation pattern that is characteristic of the adduct structure.[12]

Visualizing the Mechanisms

Metabolic Activation Pathway of o-Anisidine

Metabolic_Activation_of_oAnisidine oAnisidine o-Anisidine N_Hydroxy N-(2-methoxyphenyl)hydroxylamine oAnisidine->N_Hydroxy CYP450 (e.g., CYP2E1, CYP1A2) N-Hydroxylation Peroxidase_Pathway Peroxidase-Mediated Oxidation Nitrenium_Carbenium Nitrenium/Carbenium Ions (Reactive Species) N_Hydroxy->Nitrenium_Carbenium Spontaneous Decomposition Diimine Diimine DNA_Adducts_CYP Deoxyguanosine Adducts (e.g., N-(dG-8-yl)-2-methoxyaniline) Nitrenium_Carbenium->DNA_Adducts_CYP Reacts with DNA (primarily dG) Peroxidase_Pathway->Diimine PHS, Lactoperoxidase QuinoneImine Quinone Imine Diimine->QuinoneImine Hydrolysis DNA_Adducts_Peroxidase DNA Adducts Diimine->DNA_Adducts_Peroxidase Reacts with DNA QuinoneImine->DNA_Adducts_Peroxidase Reacts with DNA

Caption: Metabolic activation pathways of o-anisidine leading to DNA adduct formation.

Experimental Workflow for ³²P-Postlabeling Analysis

P32_Postlabeling_Workflow start Start: DNA Sample (10 µg) digestion 1. Enzymatic Digestion (Micrococcal Nuclease / Spleen Phosphodiesterase) start->digestion enrichment 2. Adduct Enrichment (Nuclease P1 or Butanol Extraction) digestion->enrichment labeling 3. 5'-Labeling ([γ-³²P]ATP, T4 Polynucleotide Kinase) enrichment->labeling separation 4. Chromatographic Separation (TLC or HPLC) labeling->separation detection 5. Detection & Quantification (Autoradiography / Phosphorimaging) separation->detection end End: Adduct Levels (RAL) detection->end

Caption: Workflow for the ³²P-postlabeling analysis of DNA adducts.

Signaling Pathways and Genotoxicity

The formation of DNA adducts by o-anisidine is a key initiating event in its genotoxicity. These adducts can lead to mutations if not repaired, potentially activating oncogenes or inactivating tumor suppressor genes, thereby contributing to carcinogenesis. While specific signaling pathways directly triggered by o-anisidine-DNA adducts are not extensively detailed in the provided search results, the mechanism of action is consistent with a genotoxic mode of action for carcinogenicity. The generation of reactive oxygen species (ROS) during the metabolic activation of o-anisidine can also contribute to oxidative DNA damage, further implicating pathways involved in cellular stress response and DNA repair.[16][17]

The following diagram illustrates the logical relationship between o-anisidine exposure and its genotoxic effects.

Genotoxicity_Pathway exposure o-Anisidine Exposure metabolism Metabolic Activation (CYP450s, Peroxidases) exposure->metabolism reactive_species Reactive Intermediates (Nitrenium/Carbenium Ions, Quinone Imine) metabolism->reactive_species oxidative_stress Oxidative Stress (ROS) metabolism->oxidative_stress dna_adducts DNA Adduct Formation reactive_species->dna_adducts dna_damage DNA Damage dna_adducts->dna_damage oxidative_stress->dna_damage mutations Mutations (if not repaired) dna_damage->mutations cancer Carcinogenesis (e.g., Bladder Cancer) mutations->cancer

Caption: Logical pathway from o-anisidine exposure to carcinogenesis.

Conclusion

The carcinogenicity of o-anisidine hydrochloride is directly linked to its metabolic activation into reactive species that form stable DNA adducts, primarily with deoxyguanosine. The urinary bladder, a site of high peroxidase activity, is the primary target organ, exhibiting the highest and most persistent levels of these adducts. Understanding the mechanisms of o-anisidine-induced DNA damage, as outlined in this guide, is critical for assessing its human health risk and for the development of strategies to mitigate its carcinogenic potential. The provided experimental protocols serve as a practical resource for researchers investigating the genotoxicity of this and other aromatic amines.

References

A Comprehensive Technical Guide to the Physical and Chemical Stability of O-Anisidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical stability of O-Anisidine (B45086) Hydrochloride, a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1][2] This document collates available data on its physicochemical properties, stability profile under various stress conditions, and recommended analytical methodologies for stability assessment. While comprehensive forced degradation studies under International Council for Harmonisation (ICH) guidelines for O-Anisidine Hydrochloride are not extensively available in the public domain, this guide establishes a framework for such investigations based on general principles of stability testing for aromatic amine hydrochlorides. It includes detailed, best-practice experimental protocols for forced degradation studies and the development of a stability-indicating analytical method. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the quality, safety, and efficacy of products derived from this compound.

Introduction

This compound (2-Methoxyaniline Hydrochloride) is a water-soluble salt of the aromatic amine, o-anisidine.[2][3] It serves as a crucial building block in the chemical and pharmaceutical industries, notably in the manufacturing of azo dyes and pigments, as well as a corrosion inhibitor for steel and an antioxidant for polymercaptan resins.[2] Given its role as a starting material and intermediate, understanding its stability profile is paramount to ensuring the quality and purity of final products. Degradation of this compound can lead to the formation of impurities that may impact the safety, efficacy, and regulatory compliance of the finished products.

This guide provides a thorough examination of the known physical and chemical properties of this compound and outlines a systematic approach to evaluating its stability in accordance with modern regulatory expectations.

Physicochemical Properties

A summary of the key physicochemical properties of O-Anisidine and its hydrochloride salt is presented in Table 1. This information is fundamental to the design of stability studies and the development of analytical methods.

Table 1: Physicochemical Properties of O-Anisidine and this compound

PropertyO-AnisidineThis compoundReferences
Synonyms 2-Methoxyaniline, 2-Aminoanisole2-Methoxyaniline HCl, Fast Red BB Base[4]
CAS Number 90-04-0134-29-2[4]
Molecular Formula C₇H₉NOC₇H₁₀ClNO[4]
Molecular Weight 123.16 g/mol 159.61 g/mol [4]
Appearance Clear, yellowish to reddish or brown liquidGray-black crystalline solid or light gray powder[4]
Melting Point 6.2 °C225 °C[4]
Boiling Point 224 °CNot available[4]
Solubility 14 g/L in water at 25°C; miscible with ethanol, diethyl ether, acetone, and benzene10-50 g/L in water at 21°C[4]
Vapor Pressure 10 Pa at 20°C55 Pa at 25°C[4]

Chemical Stability and Reactivity

This compound is generally considered stable under normal storage conditions.[5] However, it is susceptible to degradation under specific environmental stresses.

General Reactivity:

  • As an acidic salt, this compound reacts with bases to neutralize them, a reaction that can generate heat.[1]

  • It is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[5]

  • Contact with air can lead to oxidation, often indicated by a darkening in color of the free base, o-anisidine.[5]

Conditions to Avoid:

  • Light: this compound is known to be sensitive to light and should be protected from exposure.[6]

  • Heat: Elevated temperatures can promote thermal decomposition.[6]

  • Air: To prevent oxidation, storage under an inert atmosphere is recommended.[6]

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. While specific forced degradation data for this compound is limited in published literature, a study on the oxidative degradation of the free base, o-anisidine, using Fenton's reagent provides some insight.

Oxidative Degradation

A study on the degradation of o-anisidine by Fenton's reagent (H₂O₂ and Fe²⁺) demonstrated its susceptibility to oxidation. The key findings are summarized in Table 2. It is important to note that these results are for the free base and not the hydrochloride salt, and the conditions do not represent a standard ICH oxidative stress test.

Table 2: Oxidative Degradation of O-Anisidine using Fenton's Reagent

Initial Concentration of O-AnisidineOptimal H₂O₂ DoseOptimal Fe²⁺ DoseO-Anisidine Removal Efficiency (%)COD Removal Efficiency (%)
0.5 mM3.0 mM0.4 mM~85%~74%
1.0 mM5.5 mM0.6 mM~81%~70%
1.5 mM7.5 mM0.8 mM~78%~67%
2.0 mM10.0 mM1.0 mM~75%~64%
2.5 mM12.0 mM1.2 mM~72%~62%
Data adapted from a study on the degradation of o-anisidine by Fenton's reagent at pH 3 after 24 hours.[7]

The study indicated that the degradation reaction was largely complete within 360 minutes.[7] This highlights the potential for significant oxidative degradation of the o-anisidine moiety.

Experimental Protocols for Stability Assessment

The following sections provide detailed, best-practice methodologies for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound, based on ICH guidelines and general pharmaceutical practices.

Protocol for Forced Degradation Studies

The following workflow outlines the steps for a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_analysis start Start: O-Anisidine HCl Bulk Substance prep Prepare Stock Solution (e.g., 1 mg/mL in methanol (B129727) or water) start->prep thermal Thermal Degradation Solid, 80°C, 48h start->thermal photo Photostability ICH Q1B conditions (1.2 million lux hours, 200 W h/m²) start->photo acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h prep->acid base Base Hydrolysis 0.1 M NaOH, 60°C, 24h prep->base oxidation Oxidation 3% H2O2, RT, 24h prep->oxidation neutralize_acid Neutralize with NaOH acid->neutralize_acid neutralize_base Neutralize with HCl base->neutralize_base dilute Dilute to working concentration oxidation->dilute thermal->prep Dissolve photo->prep Dissolve neutralize_acid->dilute neutralize_base->dilute analysis Analyze all samples by Stability-Indicating HPLC Method dilute->analysis

Caption: Workflow for Forced Degradation Studies of this compound.

5.1.1. Acid Hydrolysis

  • Accurately weigh and dissolve this compound in 0.1 M hydrochloric acid to a concentration of 1 mg/mL.

  • Incubate the solution at 60°C for 24 hours.

  • At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide (B78521).

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

5.1.2. Base Hydrolysis

  • Accurately weigh and dissolve this compound in 0.1 M sodium hydroxide to a concentration of 1 mg/mL.

  • Incubate the solution at 60°C for 24 hours.

  • At appropriate time points, withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute with the mobile phase for HPLC analysis.

5.1.3. Oxidative Degradation

  • Accurately weigh and dissolve this compound in a 3% hydrogen peroxide solution to a concentration of 1 mg/mL.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At appropriate time points, withdraw an aliquot.

  • Dilute with the mobile phase for HPLC analysis.

5.1.4. Thermal Degradation

  • Place a thin layer of solid this compound in a petri dish.

  • Expose the solid to a dry heat of 80°C in a calibrated oven for 48 hours.

  • At appropriate time points, take a sample, dissolve it in a suitable solvent (e.g., methanol), and dilute it with the mobile phase for HPLC analysis.

5.1.5. Photostability

  • Expose a sample of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Maintain a control sample protected from light.

  • After exposure, dissolve both the exposed and control samples in a suitable solvent and dilute with the mobile phase for HPLC analysis.

Protocol for Stability-Indicating HPLC Method Development

A stability-indicating method must be able to separate the parent compound from all potential degradation products. The following is a proposed starting point for such a method, based on a NIOSH method for o-anisidine analysis.[3]

Table 3: Proposed HPLC Parameters for a Stability-Indicating Method

ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724) and 0.02 M Phosphate Buffer (pH 3.0)
Gradient Program Start with a low percentage of acetonitrile (e.g., 20%) and increase linearly to a higher percentage (e.g., 80%) over 30 minutes to ensure the elution of less polar degradation products.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or use a PDA detector to scan across a range, e.g., 200-400 nm, to identify optimal wavelengths for the parent compound and impurities)
Injection Volume 10 µL
Diluent Mobile phase or a mixture of water and acetonitrile

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. Specificity is demonstrated by showing that the method can resolve the main peak from all degradation product peaks.

Potential Degradation Pathways

While specific degradation products for this compound have not been extensively reported, potential degradation pathways can be hypothesized based on the chemical structure of an aromatic amine hydrochloride.

Degradation_Pathways parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis parent->photolysis demethylation Demethylation Products (e.g., 2-Aminophenol (B121084) HCl) hydrolysis->demethylation oxidation_products Oxidized Products (e.g., Nitroso, Nitro compounds, Quinone-imines) oxidation->oxidation_products polymerization Polymerization Products oxidation->polymerization photolysis->polymerization

Caption: Hypothetical Degradation Pathways for this compound.

  • Hydrolysis: Under acidic or basic conditions, the methoxy (B1213986) group could potentially be hydrolyzed to a hydroxyl group, forming 2-aminophenol hydrochloride.

  • Oxidation: The primary amine group is susceptible to oxidation, which could lead to the formation of nitroso, nitro, or quinone-imine derivatives. These reactive intermediates could also lead to the formation of colored polymeric impurities.

  • Photolysis: Exposure to light can provide the energy for free-radical reactions, potentially leading to polymerization and the formation of complex colored degradation products.

Storage and Handling Recommendations

Based on the known stability profile, the following storage and handling procedures are recommended for this compound:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Protect from light and store under an inert atmosphere.[6] Refrigerated temperatures are also recommended for long-term storage.[6]

  • Handling: Use personal protective equipment, including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[5]

Conclusion

This compound is a generally stable compound under standard conditions but is susceptible to degradation by light, heat, and oxidation. While specific, comprehensive forced degradation studies are not widely published, this guide provides a robust framework for assessing its stability profile. The provided experimental protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a systematic approach for researchers and drug development professionals to ensure the quality and consistency of this important chemical intermediate. Further research is warranted to isolate and characterize the specific degradation products formed under various stress conditions to fully elucidate its degradation pathways. This will ultimately contribute to the development of more robust manufacturing processes and safer final products.

References

Methodological & Application

Application Notes and Protocols for O-Anisidine Hydrochloride Peroxidase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the determination of peroxidase activity using O-Anisidine (B45086) hydrochloride as a chromogenic substrate. This assay is applicable for the kinetic analysis of peroxidase enzymes, including horseradish peroxidase (HRP), and can be adapted for various research and drug development applications.

Introduction

Peroxidases are a class of enzymes that catalyze the oxidation of a wide variety of substrates by hydrogen peroxide (H₂O₂). The O-Anisidine hydrochloride assay is a colorimetric method used to determine peroxidase activity. In the presence of peroxidase and hydrogen peroxide, O-Anisidine is oxidized to a colored product, and the rate of color formation is directly proportional to the peroxidase activity in the sample. The reaction progress can be monitored spectrophotometrically. O-Anisidine, upon oxidation by peroxidase, forms a diimine metabolite which can further hydrolyze to a quinone imine.[1] This assay is a valuable tool for studying enzyme kinetics, inhibitor screening, and quantifying peroxidase levels in biological samples.

Safety Precautions: this compound is toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times, and all procedures should be performed in a well-ventilated area or a chemical fume hood.

Data Presentation

The following table summarizes key quantitative data for the this compound peroxidase activity assay. Note that some parameters are for the closely related substrate, o-dianisidine, and should be used as a reference.

ParameterValueSubstrateEnzymeNotes
Optimal pH 5.0 - 6.0o-anisidineSoybean PeroxidaseThe optimal pH is often near the pKa of the substrate.[2]
Wavelength of Maximum Absorbance (λmax) ~460 nmo-dianisidineHorseradish PeroxidaseThe exact λmax for oxidized o-anisidine should be determined experimentally.[3]
Molar Extinction Coefficient (ε) ~11.3 x 10³ M⁻¹cm⁻¹oxidized o-dianisidineHorseradish PeroxidaseThis value is for the product of o-dianisidine oxidation and serves as an estimate.[3] It is crucial to determine this experimentally for accurate quantitative analysis of o-anisidine oxidation.
Michaelis Constant (Km) 0.19 mMo-dianisidineHorseradish PeroxidaseThis value reflects the substrate concentration at which the reaction rate is half of Vmax.[4]
Maximum Velocity (Vmax) 0.062 mM/mino-dianisidineHorseradish PeroxidaseThis value is dependent on enzyme concentration.[4]

Experimental Protocols

Materials and Reagents
  • This compound (CAS: 134-29-2)

  • Hydrogen peroxide (H₂O₂) 30% solution

  • Peroxidase enzyme (e.g., Horseradish Peroxidase)

  • Sodium phosphate (B84403) buffer (0.1 M, pH 6.0)

  • Spectrophotometer capable of measuring absorbance at ~460 nm

  • Cuvettes

  • Micropipettes and tips

  • Deionized water

Preparation of Reagents
  • 0.1 M Sodium Phosphate Buffer (pH 6.0):

    • Prepare solutions of 0.1 M monobasic sodium phosphate and 0.1 M dibasic sodium phosphate.

    • Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 6.0 is achieved.

    • Store at 4°C.

  • This compound Solution (Substrate Solution):

    • Caution: Handle with extreme care in a fume hood.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in the 0.1 M Sodium Phosphate Buffer (pH 6.0).

    • This solution should be prepared fresh daily and protected from light.

  • Hydrogen Peroxide Solution (Co-substrate Solution):

    • Prepare a 10 mM working solution of H₂O₂ by diluting the 30% stock solution in 0.1 M Sodium Phosphate Buffer (pH 6.0).

    • The exact concentration of the stock H₂O₂ can be determined by measuring its absorbance at 240 nm (ε = 43.6 M⁻¹cm⁻¹).

    • This solution should be prepared fresh daily.

  • Peroxidase Enzyme Solution:

    • Prepare a stock solution of the peroxidase enzyme in 0.1 M Sodium Phosphate Buffer (pH 6.0).

    • The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically to ensure a linear reaction rate over the desired time course. A starting concentration of 1-2 µg/ml is often suitable.[3]

Assay Procedure
  • Set up the Spectrophotometer:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the wavelength to the determined λmax for the oxidized O-Anisidine product (approximately 460 nm).

  • Prepare the Reaction Mixture:

    • In a cuvette, prepare the reaction mixture by adding the following in the specified order:

      • 800 µL of 0.1 M Sodium Phosphate Buffer (pH 6.0)

      • 100 µL of 10 mM this compound solution

      • 50 µL of peroxidase enzyme solution

    • Mix gently by pipetting.

  • Initiate the Reaction:

    • To start the reaction, add 50 µL of 10 mM Hydrogen Peroxide solution to the cuvette.

    • Immediately mix the solution by inverting the cuvette (if sealed) or by gentle pipetting, and place it in the spectrophotometer.

  • Measure Absorbance:

    • Record the absorbance at the chosen wavelength at regular intervals (e.g., every 15 or 30 seconds) for a total of 3-5 minutes.

    • Ensure that the measurements are taken during the initial, linear phase of the reaction.

  • Blank Measurement:

    • Prepare a blank cuvette containing all the components except the enzyme solution (replace with buffer) to zero the spectrophotometer.

Data Analysis
  • Plot the absorbance values against time to obtain a reaction curve.

  • Determine the initial reaction rate (ΔAbs/min) from the linear portion of the curve.

  • Calculate the peroxidase activity using the Beer-Lambert law:

    Activity (U/mL) = (ΔAbs/min) / (ε * l) * 10^6

    Where:

    • ΔAbs/min is the initial rate of change in absorbance.

    • ε is the molar extinction coefficient of the oxidized O-Anisidine product (in M⁻¹cm⁻¹).

    • l is the path length of the cuvette (typically 1 cm).

    • 10^6 is the factor to convert the activity to micromoles/min (U).

Visualizations

Peroxidase Enzymatic Reaction Pathway

Peroxidase_Reaction Peroxidase Peroxidase (Fe³⁺) Compound_I Compound I (Fe⁴⁺=O Por•⁺) Peroxidase->Compound_I + H₂O₂ H2O2 H₂O₂ Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II + O-Anisidine O_Anisidine O-Anisidine (Substrate) Radical O-Anisidine• (Radical) O_Anisidine->Radical Oxidized_Product Oxidized Product (Colored) Radical->Oxidized_Product Compound_II->Peroxidase + O-Anisidine

Caption: Enzymatic cycle of peroxidase with O-Anisidine.

Experimental Workflow for Peroxidase Activity Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Buffer Prep_Substrate Prepare O-Anisidine Solution Prep_Buffer->Prep_Substrate Prep_H2O2 Prepare H₂O₂ Solution Prep_Buffer->Prep_H2O2 Prep_Enzyme Prepare Enzyme Dilutions Prep_Buffer->Prep_Enzyme Mix_Reagents Mix Buffer, O-Anisidine, and Enzyme in Cuvette Prep_Substrate->Mix_Reagents Initiate_Reaction Add H₂O₂ to Start Reaction Prep_H2O2->Initiate_Reaction Prep_Enzyme->Mix_Reagents Setup_Spectro Set Spectrophotometer (λmax ~460 nm) Setup_Spectro->Mix_Reagents Mix_Reagents->Initiate_Reaction Measure_Abs Record Absorbance vs. Time Initiate_Reaction->Measure_Abs Plot_Data Plot Absorbance vs. Time Measure_Abs->Plot_Data Calc_Rate Calculate Initial Rate (ΔAbs/min) Plot_Data->Calc_Rate Calc_Activity Calculate Enzyme Activity Calc_Rate->Calc_Activity

Caption: Workflow for the O-Anisidine peroxidase assay.

References

Spectrophotometric Determination of Peroxidase Activity using O-Anisidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peroxidase is an oxidoreductase enzyme that catalyzes the oxidation of a wide variety of substrates by hydrogen peroxide. Its activity is a key biomarker in various biological processes and is widely utilized in diagnostic and biotechnological applications. This document provides a detailed protocol for the spectrophotometric determination of peroxidase activity using O-Anisidine (B45086) hydrochloride as a chromogenic substrate. The assay is based on the principle that in the presence of peroxidase, O-Anisidine is oxidized by hydrogen peroxide to form a colored product, which can be quantified by measuring the absorbance at a specific wavelength.[1][2] This method is a reliable and cost-effective way to measure peroxidase activity in various samples.

Principle of the Assay

The enzymatic reaction involves the transfer of electrons from O-Anisidine to hydrogen peroxide, catalyzed by peroxidase. This results in the formation of an oxidized, colored product.[1][3] The rate of formation of this colored product is directly proportional to the peroxidase activity in the sample. The reaction can be monitored by measuring the increase in absorbance at 460 nm.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of peroxidase using O-Anisidine hydrochloride.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax) 460 nm[1]
Optimal pH 5.0 - 6.0[4]
Molar Extinction Coefficient of Oxidized O-Anisidine 30,000 M⁻¹cm⁻¹[1]
Recommended Buffer 0.01M Sodium Phosphate, pH 6.0[5]

Experimental Protocols

Reagent Preparation

Caution: O-Anisidine is a potential carcinogen and should be handled with appropriate personal protective equipment (PPE).[6]

  • 0.01M Sodium Phosphate Buffer (pH 6.0):

    • Prepare a stock solution of 1M Sodium Phosphate Monobasic and 1M Sodium Phosphate Dibasic.

    • To prepare 1L of 0.01M buffer, add the appropriate volumes of the stock solutions to ~950 mL of deionized water.

    • Adjust the pH to 6.0 using a pH meter and by adding either the monobasic or dibasic stock solution.

    • Bring the final volume to 1L with deionized water.

  • This compound Solution (1% in Methanol):

    • Dissolve 1g of this compound in 100 mL of methanol.

    • This solution may not dissolve completely; vortex briefly and allow the solid to settle before use.[5]

    • Store in an amber bottle or a container wrapped in foil to protect from light.[5] Prepare this solution fresh.

  • Hydrogen Peroxide (H₂O₂) Substrate Solution (0.003%):

    • Prepare a 0.3% H₂O₂ solution by diluting a stock solution (e.g., 30% H₂O₂) in deionized water.

    • Immediately before use, dilute the 0.3% H₂O₂ solution 1:100 with 0.01M Sodium Phosphate Buffer (pH 6.0) to a final concentration of 0.003%.[5]

  • Enzyme Sample:

    • Dilute the peroxidase-containing sample to an appropriate concentration (e.g., 1-2 µg/mL) with 0.01M Sodium Phosphate Buffer (pH 6.0).[5] The optimal dilution will depend on the activity of the enzyme in the sample and should be determined empirically.

Assay Procedure
  • Prepare the Reaction Mixture: In a suitable tube, add 0.05 mL of the 1% this compound solution to 6.0 mL of the 0.003% H₂O₂ substrate solution and vortex to mix.[5]

  • Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 460 nm and equilibrate the temperature to 25°C.

  • Prepare Blank and Reaction Tubes:

    • Reaction Tube: Add 2.9 mL of the O-Anisidine/H₂O₂ mixture to a cuvette.[5]

    • Control (Blank) Tube: Add 2.9 mL of the O-Anisidine/H₂O₂ mixture to a separate cuvette.[5]

  • Initiate the Reaction:

    • At time = 0, add 100 µL of the diluted enzyme sample to the Reaction Tube.[5]

    • Add 100 µL of 0.01M Sodium Phosphate Buffer (pH 6.0) to the Control Tube.[5]

    • Mix both tubes thoroughly by inversion.

  • Measure Absorbance:

    • Immediately place the Reaction Tube in the spectrophotometer and record the absorbance at 460 nm every 15 seconds for 3 minutes.[5]

    • Alternatively, for an endpoint assay, stop the reaction after 3 minutes by adding 100 µL of concentrated sodium azide (B81097) (NaN₃).[5]

  • Calculate Peroxidase Activity:

    • Determine the rate of change in absorbance per minute (ΔA₄₆₀/min) from the linear portion of the kinetic curve.

    • One unit of peroxidase activity is defined as the amount of enzyme that decomposes 1 µmole of hydrogen peroxide per minute at 25°C.[5]

    • The activity can be calculated using the Beer-Lambert law: Activity (U/mL) = (ΔA₄₆₀/min * Total Assay Volume (mL)) / (ε * Light Path (cm) * Enzyme Volume (mL)) Where ε is the molar extinction coefficient of the oxidized O-Anisidine (30,000 M⁻¹cm⁻¹).

Visualizations

Experimental Workflow

experimental_workflow prep_reagents Prepare Reagents (Buffer, O-Anisidine, H₂O₂) prep_mix Prepare Reaction Mixture (O-Anisidine + H₂O₂) prep_reagents->prep_mix prep_tubes Prepare Reaction & Control Tubes prep_mix->prep_tubes setup_spec Set Spectrophotometer (460 nm, 25°C) measure_abs Measure Absorbance (Kinetic or Endpoint) setup_spec->measure_abs initiate_reaction Initiate Reaction (Add Enzyme/Buffer) prep_tubes->initiate_reaction initiate_reaction->measure_abs calculate_activity Calculate Peroxidase Activity measure_abs->calculate_activity

Caption: Experimental workflow for the spectrophotometric determination of peroxidase activity.

Peroxidase-Catalyzed Oxidation of O-Anisidine

reaction_pathway Peroxidase Peroxidase (Fe³⁺) Compound_I Compound I (Fe⁴⁺=O Por•⁺) Peroxidase->Compound_I + H₂O₂ H2O2 Hydrogen Peroxide (H₂O₂) Radical_1 O-Anisidine Radical Compound_I->Radical_1 Compound_II Compound II (Fe⁴⁺=O Por) Compound_I->Compound_II + O-Anisidine O_Anisidine_1 O-Anisidine (Substrate) Colored_Product Oxidized O-Anisidine (Colored Product) Radical_1->Colored_Product Dimerization Compound_II->Peroxidase + O-Anisidine Radical_2 O-Anisidine Radical Compound_II->Radical_2 O_Anisidine_2 O-Anisidine (Substrate) Radical_2->Colored_Product

Caption: Simplified reaction pathway for the peroxidase-catalyzed oxidation of O-Anisidine.

References

Application Notes and Protocols for the Detection of Glycoproteins using O-Anisidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoproteins are a critical class of biomolecules involved in a myriad of physiological and pathological processes, including cell adhesion, immune response, and signal transduction. The quantitative analysis of the carbohydrate content of glycoproteins is essential for understanding their structure-function relationships and for the quality control of glycoprotein-based therapeutics. This document provides a detailed application note and protocol for the colorimetric determination of the neutral sugar content of glycoproteins using o-anisidine (B45086) hydrochloride.

The method is based on the acid hydrolysis of the glycoprotein (B1211001) to release its constituent monosaccharides. In a subsequent step, the liberated hexoses are dehydrated in a strong acidic environment to form furfural (B47365) or hydroxymethylfurfural. These aldehydes then react with o-anisidine hydrochloride in a glacial acetic acid solution to produce a colored complex, which can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the amount of hexose (B10828440) present in the sample.

Principle of the Method

The this compound method for glycoprotein detection involves two main chemical reactions:

  • Acid Hydrolysis: The glycosidic bonds of the glycoprotein are cleaved by acid hydrolysis, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to release the individual monosaccharides.

  • Colorimetric Reaction: In the presence of hot glacial acetic acid, the released hexoses are dehydrated to form hydroxymethylfurfural. This intermediate then condenses with this compound to form a colored Schiff base derivative. The absorbance of this colored product is measured at approximately 660 nm.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the determination of the neutral sugar content of glycoproteins.

Materials and Reagents
  • This compound (analytical grade)

  • Glacial acetic acid

  • Trifluoroacetic acid (TFA), 2M solution

  • Hydrochloric acid (HCl), 6M solution

  • Standard solutions of a representative neutral sugar (e.g., D-glucose or D-mannose) at concentrations of 10, 25, 50, 75, and 100 µg/mL in deionized water.

  • Glycoprotein sample of interest

  • Deionized water

  • Screw-capped glass tubes

  • Heating block or water bath capable of maintaining 100°C

  • Spectrophotometer

  • Glass or quartz cuvettes

Preparation of O-Anisidine Reagent

Caution: this compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

To prepare the o-anisidine reagent, dissolve 0.5 g of this compound in 100 mL of glacial acetic acid. This solution should be prepared fresh daily and stored in a dark bottle to protect it from light.

Protocol 1: Acid Hydrolysis of the Glycoprotein Sample

This protocol describes the liberation of neutral monosaccharides from the glycoprotein.

  • Sample Preparation: Prepare a solution of the glycoprotein sample in deionized water at a known concentration (e.g., 1 mg/mL).

  • Hydrolysis:

    • Pipette 100 µL of the glycoprotein sample solution into a screw-capped glass tube.

    • Add 100 µL of 2M trifluoroacetic acid (TFA) to the tube.

    • Securely cap the tube and place it in a heating block or boiling water bath at 100°C for 4 hours.

  • Drying: After hydrolysis, cool the tube to room temperature. Remove the TFA by evaporation under a stream of nitrogen or by using a centrifugal evaporator.

  • Reconstitution: Reconstitute the dried hydrolysate in a known volume of deionized water (e.g., 100 µL) for the colorimetric assay.

Protocol 2: Colorimetric Determination of Neutral Sugars

This protocol outlines the procedure for the colorimetric reaction and spectrophotometric measurement.

  • Preparation of Standard Curve:

    • Pipette 100 µL of each standard sugar solution (10, 25, 50, 75, and 100 µg/mL) and a blank (100 µL of deionized water) into separate, labeled glass tubes.

  • Sample Preparation: Pipette 100 µL of the reconstituted glycoprotein hydrolysate into a separate, labeled glass tube.

  • Colorimetric Reaction:

    • Add 1.0 mL of the o-anisidine reagent to each tube (standards, blank, and sample).

    • Mix the contents of each tube thoroughly.

    • Incubate all tubes in a heating block or boiling water bath at 100°C for 10 minutes.

  • Cooling: After incubation, cool the tubes to room temperature in a water bath.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to a wavelength of 660 nm.

    • Zero the spectrophotometer using the blank solution.

    • Measure the absorbance of each standard and the sample.

Data Presentation and Analysis

The quantitative data from the colorimetric assay should be organized for clear interpretation and analysis.

Standard Curve for a Representative Hexose (D-Glucose)

The following table presents illustrative data for a standard curve generated using D-glucose. These values are based on the closely related o-toluidine (B26562) method and are for demonstration purposes. Actual absorbance values may vary depending on the specific experimental conditions and instrument.

D-Glucose Concentration (µg/mL)Absorbance at 660 nm (AU)
0 (Blank)0.000
100.152
250.380
500.760
751.140
1001.520
Calculation of Neutral Sugar Content in the Glycoprotein Sample
  • Plot the Standard Curve: Plot the absorbance values of the standards against their corresponding concentrations (µg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.

  • Determine the Concentration in the Hydrolysate: Use the equation of the standard curve to calculate the concentration of neutral sugars in the reconstituted hydrolysate from its absorbance value.

  • Calculate the Total Amount of Neutral Sugar: Multiply the concentration of the hydrolysate by its reconstitution volume to find the total mass of neutral sugar in the original sample aliquot.

  • Express as a Percentage of the Glycoprotein: Divide the mass of the neutral sugar by the initial mass of the glycoprotein in the aliquot and multiply by 100 to express the neutral sugar content as a percentage of the total glycoprotein mass.

Visualizations

Experimental Workflow

experimental_workflow cluster_hydrolysis Step 1: Acid Hydrolysis cluster_colorimetry Step 2: Colorimetric Reaction cluster_analysis Step 3: Data Analysis gp_sample Glycoprotein Sample add_tfa Add 2M TFA gp_sample->add_tfa heat_100c Heat at 100°C for 4h add_tfa->heat_100c dry_sample Dry Hydrolysate heat_100c->dry_sample reconstitute Reconstitute in H2O dry_sample->reconstitute add_reagent Add o-Anisidine Reagent reconstitute->add_reagent standards Prepare Hexose Standards standards->add_reagent heat_100c_2 Heat at 100°C for 10 min add_reagent->heat_100c_2 cool Cool to Room Temperature heat_100c_2->cool measure_abs Measure Absorbance at 660 nm cool->measure_abs std_curve Generate Standard Curve measure_abs->std_curve calculate Calculate Sugar Content std_curve->calculate

Caption: Workflow for glycoprotein analysis.

Chemical Reaction Pathway

chemical_reaction hexose Hexose (from Glycoprotein) C6H12O6 hmf Hydroxymethylfurfural C6H6O3 hexose->hmf -3H2O h2so4 Glacial Acetic Acid (Heat) colored_product Colored Schiff Base Derivative (Absorbance at 660 nm) hmf->colored_product Condensation anisidine This compound C7H9NO·HCl anisidine->colored_product Condensation

Caption: Reaction of hexose with o-anisidine.

Concluding Remarks

The this compound method provides a straightforward and cost-effective approach for the quantitative determination of the neutral sugar content of glycoproteins. Adherence to the detailed protocols and careful preparation of standards are crucial for obtaining accurate and reproducible results. This method is particularly useful for routine analysis and screening purposes in research and biopharmaceutical development settings. For a more detailed analysis of the individual monosaccharide composition, chromatographic techniques such as HPLC or GC-MS are recommended.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of O-Anisidine Hydrochloride and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O-Anisidine (B45086) (2-methoxyaniline) is an aromatic amine used primarily as an intermediate in the synthesis of azo dyes and pigments.[1][2] Due to its classification as a potential human carcinogen, particularly targeting the urinary bladder, robust analytical methods are required to monitor exposure and understand its metabolic fate in biological systems.[1][2] O-Anisidine hydrochloride is the salt form, which is more soluble in aqueous solutions. This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of O-Anisidine and its primary metabolites in biological matrices.

The metabolism of O-Anisidine involves several key pathways, including N-acetylation, N-oxidation, and ring oxidation, leading to various metabolites.[2][3][4] The principal metabolites formed are N-acetyl-2-methoxyaniline, the reactive intermediate N-(2-methoxyphenyl)hydroxylamine, and o-aminophenol.[2][4][5] Understanding the distribution and excretion of these compounds is crucial for toxicological studies and risk assessment.[2] This method provides the necessary framework for researchers in toxicology, drug development, and environmental health to accurately measure these analytes.

Metabolic Pathway of O-Anisidine

The biotransformation of O-Anisidine is primarily mediated by cytochrome P450 (P450) enzymes in the liver.[3][4] The main metabolic routes include acetylation of the amine group and oxidation of the aromatic ring, leading to the formation of various metabolites that are then excreted.[2][6] The N-hydroxylamine metabolite is considered a critical reactive intermediate responsible for the formation of DNA adducts, contributing to its genotoxicity.[3][4]

G cluster_pathway Metabolic Pathway of O-Anisidine parent O-Anisidine (2-Methoxyaniline) met1 N-(2-methoxyphenyl)hydroxylamine (N-Oxidation) parent->met1 P450 Enzymes met2 N-acetyl-2-methoxyaniline (Acetylation) parent->met2 N-acetyltransferase met3 o-Aminophenol (O-Demethylation) met1->met3 Conversion adducts DNA Adducts (Genotoxicity) met1->adducts

Caption: Metabolic activation pathway of O-Anisidine.

Experimental Protocols

This protocol outlines the necessary steps for sample preparation, instrument setup, and analysis.

Materials and Reagents
  • Standards: this compound (>99% purity), N-acetyl-2-methoxyaniline, o-aminophenol.[7]

  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (deionized, 18 MΩ·cm).[8]

  • Reagents: Formic acid or phosphoric acid, Ammonium formate.

  • Sample Preparation: Solid Phase Extraction (SPE) C18 cartridges, 0.22 µm syringe filters.

Instrumentation
  • HPLC system with a binary pump, autosampler, and column thermostat.

  • UV-Vis or Photodiode Array (PDA) detector. A common detection wavelength is 254 nm.[8]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions

The separation is achieved using a reversed-phase mechanism. A gradient elution is recommended to effectively separate the parent compound from its more polar metabolites.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or 25 mM Ammonium Formate, pH 3.2
Mobile Phase B Acetonitrile or Methanol
Gradient Program 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial over 5 minutes
Flow Rate 1.0 mL/min[9]
Injection Volume 10-20 µL
Column Temperature 25-40 °C[9]
Detector UV at 254 nm[8]
Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each standard (O-Anisidine HCl, metabolites) in 10 mL of methanol in separate volumetric flasks.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with the initial mobile phase composition to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL).

Sample Preparation from Biological Matrix (Urine/Plasma)

Sample preparation is a critical step to remove interferences and concentrate the analytes.[10][11]

  • Protein Precipitation (for plasma/serum): To 1 mL of plasma, add 2 mL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

  • Enzymatic Hydrolysis (for urine): To release conjugated metabolites, an enzymatic hydrolysis step (using β-glucuronidase/arylsulfatase) may be necessary prior to extraction.

  • Solid Phase Extraction (SPE):

    • Condition: Pass 3 mL of methanol followed by 3 mL of deionized water through a C18 SPE cartridge.

    • Load: Load the supernatant (from step 1) or hydrolyzed urine onto the cartridge.

    • Wash: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Elute: Elute the analytes with 3 mL of methanol.

  • Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.

Data Presentation

Quantitative data should be organized for clarity. The following table summarizes expected chromatographic results based on typical conditions.

CompoundExpected Retention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
o-Aminophenol~ 5-7~ 0.05 µg/mL~ 0.15 µg/mL
N-acetyl-2-methoxyaniline~ 10-12~ 0.05 µg/mL~ 0.15 µg/mL
O-Anisidine~ 12-15[8]~ 0.04 µg/mL~ 0.1 µg/mL
N-(2-methoxyphenyl)hydroxylamine~ 8-10Analyte dependentAnalyte dependent

Note: Retention times are estimates and will vary based on the specific column, mobile phase, and gradient used. LOD/LOQ values are typical and should be experimentally determined.

Visualized Workflows

Overall Experimental Workflow

This diagram illustrates the complete process from sample collection to final data analysis.

G cluster_workflow Analytical Workflow A Sample Collection (e.g., Urine, Plasma) B Sample Pre-treatment (Precipitation / Hydrolysis) A->B C Solid Phase Extraction (SPE) (Clean-up & Concentration) B->C D Evaporation & Reconstitution C->D E HPLC-UV Analysis D->E F Data Processing (Integration & Quantification) E->F G Final Report F->G

Caption: Step-by-step workflow for O-Anisidine analysis.

HPLC System Configuration

This diagram shows the logical flow path of the components in the HPLC system.

G cluster_hplc HPLC System Logic A Mobile Phase Reservoirs (A & B) B Degasser & Pump A->B C Autosampler (Injector) B->C D Column (Thermostatted) C->D E UV/PDA Detector D->E F Data System E->F G Waste E->G

Caption: Logical flow of the HPLC instrument components.

References

Application Notes and Protocols for O-Anisidine Hydrochloride: Safe Handling and Storage in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

O-Anisidine hydrochloride is a chemical compound that requires careful handling due to its potential health hazards.[1][2] This document provides detailed application notes and protocols for the safe handling and storage of this compound in a laboratory environment to minimize exposure risks and ensure a safe working environment.

Hazard Identification and Quantitative Data

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is also suspected of causing genetic defects and cancer.[1][2] The compound may cause damage to organs, particularly the blood and central nervous system, through single or repeated exposure.[1] It is crucial to handle this substance with extreme caution and adhere to all safety protocols.

PropertyValueSource
Appearance Gray-black crystalline solid or light gray powder[3][4]
CAS Number 134-29-2[1][5]
Molecular Weight 159.63 g/mol [3]
Melting Point 225-230 °C (437-441 °F)[3][4]
Water Solubility 10 to 50 mg/mL at 21°C (70°F)[3][4]
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[6][7] Attacks some forms of plastics, rubber, and coatings.[6]

Experimental Protocols

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Gloves: Wear protective gloves.[8] Safety equipment suppliers can provide recommendations on the most protective glove material.[8]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]

  • Lab Coat: A lab coat or protective suit should be worn.[6][8]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dust is generated.[7]

Protocol for Preparing a 1 mg/mL Solution of this compound

This protocol outlines the steps for safely preparing a stock solution.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Gather all necessary materials: this compound, appropriate solvent (e.g., deionized water), glassware (beaker, volumetric flask), spatula, and weighing paper.

    • Don all required PPE as listed in section 2.1.

  • Weighing:

    • Tare a clean, dry weighing paper on an analytical balance inside the chemical fume hood.

    • Carefully weigh the desired amount of this compound onto the weighing paper using a clean spatula. Avoid creating dust.

  • Dissolving:

    • Transfer the weighed this compound to a beaker containing a portion of the solvent.

    • Use a small amount of solvent to rinse the weighing paper to ensure all the compound is transferred.

    • Gently stir the solution with a magnetic stirrer until the solid is completely dissolved.

  • Final Dilution:

    • Carefully transfer the dissolved solution into a volumetric flask of the desired final volume.

    • Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask.

    • Add solvent to the volumetric flask up to the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Clearly label the container with the chemical name, concentration, date of preparation, and your initials.

    • Store the solution in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][6]

Logical Workflow for Safe Handling and Storage

The following diagram illustrates the key steps and decision points for the safe handling and storage of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_storage Storage start Start: Need to handle O-Anisidine HCl ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a certified Chemical Fume Hood ppe->fume_hood weigh Weighing: Minimize dust generation fume_hood->weigh dissolve Dissolving/Reaction: Use appropriate glassware weigh->dissolve transfer Transferring: Use secondary containment dissolve->transfer decontaminate Decontaminate glassware and work surfaces transfer->decontaminate waste Dispose of waste in labeled hazardous waste container decontaminate->waste remove_ppe Remove PPE correctly waste->remove_ppe storage_conditions Store in a cool, dry, well-ventilated area remove_ppe->storage_conditions container Keep container tightly sealed storage_conditions->container incompatibles Store away from incompatible materials container->incompatibles

Caption: Workflow for safe handling of this compound.

Emergency Procedures

Spills
  • Minor Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[6]

    • Collect the absorbed material into a labeled container for hazardous waste disposal.[6]

    • Clean the spill area with soap and water.[3]

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.[6]

First Aid
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing.[7] Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Seek immediate medical attention.[7]

  • Inhalation: Move the person to fresh air.[7] If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water.[7] Seek immediate medical attention.[7]

Storage and Incompatibility

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][6] Protect the container from physical damage and store it away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6][7] It is also important to store it away from foodstuffs.[6]

By adhering to these guidelines, researchers can significantly mitigate the risks associated with the handling and storage of this compound, ensuring a safer laboratory environment for everyone.

References

O-Anisidine Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – O-Anisidine hydrochloride, a versatile aromatic amine, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows for its incorporation into a range of molecules, most notably expectorants such as guaiacol (B22219) and its derivatives. This application note provides detailed protocols and data for the synthesis of key pharmaceuticals utilizing this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

This compound (2-methoxyaniline hydrochloride) is a commercially available chemical that has found significant application in the dye and pigment industry.[1][2] However, its role as a precursor in pharmaceutical synthesis is of particular interest to the medicinal chemistry community. The primary amino group and the methoxy (B1213986) group on the aromatic ring provide reactive sites for various chemical transformations, making it a valuable building block for the construction of more complex molecules with therapeutic properties. This document will focus on its application in the synthesis of guaiacol and its subsequent conversion to the widely used expectorant, Guaifenesin (B1672422).

Physicochemical Properties of O-Anisidine and its Hydrochloride Salt

A summary of the key physicochemical properties of O-Anisidine and this compound is presented in Table 1. This data is essential for understanding the handling, reactivity, and safety considerations associated with these compounds.

PropertyO-AnisidineThis compound
Molecular Formula C₇H₉NOC₇H₁₀ClNO
Molecular Weight 123.15 g/mol 159.61 g/mol
Appearance Colorless to yellowish liquidGray-black crystalline solid or light gray powder
Melting Point 6.2 °C225 °C
Boiling Point 224 °CNot available
Solubility in Water 14 g/L at 25 °C10–50 g/L at 21 °C
Log Kow 1.18Not available

Table 1: Physicochemical properties of O-Anisidine and this compound.[3]

Application in Pharmaceutical Synthesis: From O-Anisidine to Guaifenesin

A significant application of O-Anisidine in the pharmaceutical industry is as a starting material for the synthesis of guaiacol, which is then further derivatized to produce the expectorant Guaifenesin.[1][4] The overall synthetic pathway involves two key transformations: the diazotization of O-Anisidine followed by hydrolysis to yield guaiacol, and the subsequent Williamson ether synthesis to produce Guaifenesin.

Pharmaceutical_Synthesis_Pathway OAnisidine This compound Diazonium Diazonium Salt Intermediate OAnisidine->Diazonium 1. Diazotization (NaNO₂, H₂SO₄, 0-5 °C) Guaiacol Guaiacol Diazonium->Guaiacol 2. Hydrolysis (CuSO₄, H₂O, Heat) Guaifenesin Guaifenesin Guaiacol->Guaifenesin 3. Williamson Ether Synthesis (3-chloro-1,2-propanediol, NaOH)

Synthetic pathway from O-Anisidine to Guaifenesin.
Experimental Protocol 1: Synthesis of Guaiacol from this compound

This protocol details the laboratory-scale synthesis of guaiacol from this compound via a diazotization-hydrolysis reaction.

Materials:

  • This compound

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Copper (II) sulfate (B86663) (CuSO₄)

  • Ice

  • Water

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (beakers, flasks, dropping funnel, condenser, heating mantle, separatory funnel, rotary evaporator)

Procedure:

Step 1: Diazotization

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a solution of this compound in dilute sulfuric acid.

  • Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the this compound solution. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Hydrolysis

  • In a separate flask, prepare a boiling solution of copper (II) sulfate in water.

  • Slowly and carefully add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure complete hydrolysis.

Step 3: Work-up and Purification

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and extract the guaiacol with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash successively with 5% sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude guaiacol can be further purified by vacuum distillation.

Expected Yield: While industrial patents suggest high conversion rates, laboratory yields can vary. A typical laboratory yield for this type of reaction is in the range of 60-75%.

Experimental Protocol 2: Synthesis of Guaifenesin from Guaiacol

This protocol describes the synthesis of Guaifenesin from the guaiacol prepared in the previous step, utilizing a Williamson ether synthesis.

Materials:

Procedure:

Step 1: Alkoxide Formation

  • In a round-bottom flask, dissolve guaiacol in ethanol.

  • Add a solution of sodium hydroxide in water to the flask.

  • Heat the mixture to reflux for 30 minutes to form the sodium guaiacolate salt.

Step 2: Ether Synthesis

  • To the refluxing solution, add 3-chloro-1,2-propanediol dropwise.

  • Continue to reflux the reaction mixture for 2-3 hours.

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a dilute acid (e.g., HCl).

  • Remove the ethanol under reduced pressure.

  • The crude Guaifenesin will precipitate from the aqueous solution.

  • Collect the solid by filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water.

Expected Yield: The Williamson ether synthesis is generally a high-yielding reaction, with typical laboratory yields for this specific transformation ranging from 70-85%.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of guaiacol and Guaifenesin.

ParameterSynthesis of GuaiacolSynthesis of Guaifenesin
Starting Material This compoundGuaiacol
Key Reagents NaNO₂, H₂SO₄, CuSO₄3-chloro-1,2-propanediol, NaOH
Reaction Type Diazotization-HydrolysisWilliamson Ether Synthesis
Typical Yield 60-75%70-85%
Purity (after purification) >98%>99% (pharmaceutical grade)

Table 2: Summary of quantitative data for the synthesis of guaiacol and Guaifenesin.

Logical Workflow for Pharmaceutical Synthesis

The synthesis of a pharmaceutical ingredient from a starting material like this compound follows a logical progression of steps, each with its own set of controls and endpoints.

Logical_Workflow Start Start: O-Anisidine HCl Diazotization Diazotization Reaction Start->Diazotization InProcess1 In-Process Control 1: - Temperature Monitoring - Nitrite Test Diazotization->InProcess1 Hydrolysis Hydrolysis Reaction InProcess1->Hydrolysis InProcess2 In-Process Control 2: - Reaction Completion (TLC) - Gas Evolution Ceases Hydrolysis->InProcess2 Workup1 Guaiacol Work-up & Purification InProcess2->Workup1 QC1 Quality Control 1: - Purity (GC/HPLC) - Identity (IR, NMR) Workup1->QC1 EtherSynth Williamson Ether Synthesis QC1->EtherSynth InProcess3 In-Process Control 3: - Reaction Completion (TLC) EtherSynth->InProcess3 Workup2 Guaifenesin Work-up & Purification InProcess3->Workup2 QC2 Final Quality Control 2: - Purity (HPLC) - Identity (IR, NMR, MS) - Meets Pharmacopeial Standards Workup2->QC2 End End: Guaifenesin API QC2->End

Logical workflow for the synthesis of Guaifenesin.

Conclusion

This compound is a valuable and cost-effective intermediate for the synthesis of important pharmaceutical compounds. The protocols provided herein for the synthesis of guaiacol and Guaifenesin demonstrate the utility of this compound in accessing these widely used expectorants. The straightforward nature of these reactions, coupled with the potential for high yields and purity, makes this synthetic route attractive for both academic research and industrial drug development. Further exploration of O-Anisidine and its derivatives may lead to the discovery of novel synthetic pathways and new therapeutic agents.

References

Application Notes and Protocols for the Laboratory Waste Disposal of O-Anisidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: O-Anisidine hydrochloride is a chemical intermediate used in the production of various dyes, pigments, and pharmaceuticals.[1][2] It is recognized as a hazardous substance, exhibiting properties of toxicity and carcinogenicity.[3][4] Oral exposure to its salt has been shown to cause tumors in animal studies.[1] Due to its hazardous nature, the proper disposal of this compound waste is not merely a matter of good laboratory practice but a legal and ethical necessity to protect human health and the environment. These guidelines provide a comprehensive protocol for the safe handling and disposal of laboratory waste containing this chemical.

Regulatory Framework

The disposal of this compound is governed by federal and state hazardous waste regulations. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA).[5] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning it is regulated from generation to final disposal.[6] Generators of hazardous waste are responsible for its proper identification, management, and treatment.[6] Regulations for hazardous waste identification, classification, generation, and management are found in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[7] State regulations may be more stringent than federal requirements.[5] Therefore, laboratory personnel must consult their institution's Environmental Health and Safety (EHS) office to ensure full compliance with all applicable local, state, and federal laws.

Hazard Identification and Waste Classification

This compound is classified as a hazardous substance based on the following GHS classifications:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled (Category 3).[4][8]

  • Serious Eye Irritation: Causes serious eye irritation (Category 2).[4][8]

  • Germ Cell Mutagenicity: Suspected of causing genetic defects (Category 2).[4]

  • Carcinogenicity: Suspected of causing cancer (Category 2) and may cause cancer (Category 1B).[3][4][9]

  • Specific Target Organ Toxicity: May cause damage to organs (Blood, Central nervous system) through single or repeated exposure.[4]

Given these properties, any laboratory waste contaminated with this compound must be classified and managed as hazardous waste . This includes pure, unused chemical, contaminated labware (e.g., pipette tips, vials, gloves), reaction mixtures, and solutions.

Data Presentation

The following tables summarize key data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Appearance Gray-black crystalline solid or light gray powder[1][3][10]
CAS Number 134-29-2[10][11]
Molecular Formula C₇H₉NO·HCl[10]
Molecular Weight 159.61 g/mol [10]
Melting Point 225-230 °C (437-441 °F)[1][3][10]
Water Solubility 10 to 50 mg/mL at 21 °C (70 °F)[3][10][11]
Vapor Pressure 0.0885 mmHg at 25 °C[10]

Table 2: Toxicological Data and Exposure Limits

ParameterValueReference
GHS Hazard Statements H301, H311, H331, H319, H341, H350, H371, H373[3][4]
Signal Word Danger[3][4]
PEL (OSHA) (for o-Anisidine)0.5 mg/m³[1]
TLV-TWA (ACGIH) (for o-Anisidine)0.5 mg/m³[1]
IDLH (NIOSH) (for o-Anisidine)50 mg/m³[1]

PEL: Permissible Exposure Limit; TLV-TWA: Threshold Limit Value - Time-Weighted Average; IDLH: Immediately Dangerous to Life or Health.

Experimental Protocols for Waste Disposal

Protocol for Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear the following minimum PPE:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or a face shield if there is a splash hazard.[4]

  • Skin and Body Protection: A lab coat is mandatory. For handling larger quantities or during spill cleanup, chemical-resistant coveralls are required.[12]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[13][14] If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with appropriate cartridges must be used.[15]

Protocol for Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Identify Waste Streams:

    • Solid Waste: Contaminated PPE (gloves, aprons), bench paper, weigh boats, and empty containers.

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing this compound.

    • Sharps Waste: Contaminated needles, scalpels, or broken glass.

  • Collect Waste at the Source: Use designated, separate waste containers for each stream.

  • Prevent Contamination: Do not mix this compound waste with non-hazardous waste. Do not empty any waste containing this chemical into drains or sewer systems.[13]

Protocol for Waste Containerization and Labeling
  • Select Appropriate Containers:

    • Use chemically compatible, leak-proof containers with tight-fitting lids.

    • For liquid waste, ensure the container is compatible with all components of the waste stream.

  • Label Containers Clearly:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

    • Clearly write "this compound" and list any other chemical constituents and their approximate percentages.

    • Include the date accumulation started and the name of the principal investigator or lab manager.

    • Ensure hazard pictograms for "Toxic" and "Health Hazard" are visible.

Protocol for On-site Storage
  • Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.

  • Container Management: Keep waste containers closed at all times except when adding waste.[4]

  • Storage Limits: Do not exceed the SAA volume limits (typically 55 gallons) as defined by RCRA. Arrange for waste pickup by your institution's EHS department before this limit is reached.

Protocol for Spill Management
  • Evacuate and Alert: Clear the immediate area of all personnel. Alert colleagues and the laboratory supervisor.

  • Control and Contain: If safe to do so, prevent the spill from spreading by using absorbent pads or other inert materials (e.g., sand, vermiculite).[12] Do not use combustible materials.

  • Cleanup:

    • Wear full PPE, including respiratory protection.

    • Carefully collect spilled solids using a scoop or brush.

    • For liquids, cover with an inert absorbent material, allow it to soak up the spill, and then carefully scoop the material into a designated waste container.

    • Decontaminate the spill area with an appropriate cleaning solution, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department, especially for larger spills.

Protocol for Final Disposal
  • Contact EHS: Final disposal must be managed through your institution's EHS department or a licensed hazardous waste contractor. Do not attempt to dispose of the waste yourself.

  • Approved Disposal Method: The recommended disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[15] This must be performed at a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Documentation: Ensure all required waste manifests and documentation are completed accurately in coordination with the EHS department to maintain a complete record from generation to final disposal.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of laboratory waste containing this compound.

WasteDisposalWorkflow start Waste Generation (Containing O-Anisidine HCl) is_spill Is it a spill? start->is_spill ppe Don Correct PPE (Gloves, Goggles, Lab Coat) is_spill->ppe No spill_protocol Execute Spill Protocol (Evacuate, Contain, Clean, Report) is_spill->spill_protocol Yes identify_waste Identify Waste Stream (Solid, Liquid, Sharps) segregate Segregate Waste at Point of Generation identify_waste->segregate ppe->identify_waste containerize Place in Labeled Hazardous Waste Container segregate->containerize store Store in Secondary Containment in Satellite Accumulation Area containerize->store request_pickup Request Pickup by EHS (Before reaching 55 gal limit) store->request_pickup ehs_disposal EHS Manages Transport to Licensed Disposal Facility request_pickup->ehs_disposal spill_protocol->containerize incineration Final Disposal: High-Temperature Incineration ehs_disposal->incineration

Caption: Workflow for this compound Waste Management.

References

Application Note: Quantitative Analysis of o-Anisidine Hydrochloride in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

o-Anisidine (B45086) is an aromatic amine used primarily as an intermediate in the manufacturing of dyes and pigments.[1][2] Its hydrochloride salt, o-anisidine hydrochloride, is a water-soluble form.[3][4] Due to its industrial use, o-anisidine can be released into the environment through wastewater from chemical plants and oil refineries, and it has also been identified in cigarette smoke.[3][5] The International Agency for Research on Cancer (IARC) has classified o-anisidine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on sufficient evidence in experimental animals.[1][5] Chronic exposure in animal studies has been linked to tumors of the urinary bladder.[1][3] Given its potential toxicity and presence as an environmental pollutant, robust and sensitive methods for the quantitative analysis of o-anisidine in various environmental matrices are essential for monitoring, risk assessment, and regulatory compliance.

This application note provides detailed protocols for the quantitative determination of o-anisidine in environmental samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Two primary analytical techniques are detailed for the quantification of o-anisidine:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is highly suitable for analyzing o-anisidine in air and water samples. It offers excellent sensitivity and is based on the well-established NIOSH Method 2514.[2][6] The principle involves separating the analyte on a C18 column followed by detection using a UV detector at a specific wavelength.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying o-anisidine in more complex matrices like soil, solid waste, and water.[2] The methodology involves sample extraction, followed by separation on a capillary column and detection by a mass spectrometer, which provides high selectivity and sensitivity.[7]

Experimental Workflow

The general workflow for analyzing o-anisidine in environmental samples involves several key stages, from sample acquisition to final data analysis.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collection Sample Collection (Air, Water, Soil) Preservation Sample Preservation (e.g., Refrigeration) Collection->Preservation Extraction Extraction (e.g., Sorbent Desorption, Solvent Extraction) Preservation->Extraction Cleanup Purification / Cleanup (e.g., Solid Phase Extraction) Extraction->Cleanup Concentration Concentration (e.g., Nitrogen Evaporation) Cleanup->Concentration Injection Sample Injection Concentration->Injection Separation Chromatographic Separation (HPLC or GC) Injection->Separation Detection Detection (UV or MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Reporting Reporting Quantification->Reporting GCMS_Principle Sample Prepared Sample Extract Injector GC Injector (Vaporization) Sample->Injector Column GC Column (Separation by Boiling Point) Injector->Column IonSource MS Ion Source (Ionization) Column->IonSource MassAnalyzer Mass Analyzer (Separation by m/z) IonSource->MassAnalyzer Detector Detector (Signal Generation) MassAnalyzer->Detector DataSystem Data System (Quantification) Detector->DataSystem

References

Troubleshooting & Optimization

troubleshooting high background in O-Anisidine hydrochloride assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who utilize O-Anisidine hydrochloride in their assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly high background, that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of high background in an this compound assay?

High background in colorimetric assays can obscure the true signal from your sample, leading to inaccurate results. The primary causes can be broadly categorized into issues with reagents, the sample itself, or the experimental procedure.[1]

Q2: How can I determine the source of the high background in my assay?

To pinpoint the source of high background, it is crucial to run a set of control experiments. These may include a "reagent blank" (containing all reagents except the sample) to check for reagent contamination or spontaneous color formation, and a "sample blank" (containing the sample and all reagents except the this compound) to assess the intrinsic color of the sample.

Q3: Can the this compound reagent itself contribute to high background?

Yes, the quality and handling of the this compound solution are critical. O-Anisidine can be unstable and may auto-oxidize, leading to a colored solution that increases background absorbance.[2] It is essential to use high-purity reagents and to prepare solutions fresh.[1] this compound is a gray-black crystalline solid or a light gray powder.[3][4] Any significant deviation in color could indicate degradation.

Q4: How does sample quality affect the background of the assay?

The composition of your sample can significantly impact the assay's background. Samples containing interfering substances, such as other colored compounds or molecules that can non-specifically react with the assay components, can lead to elevated background readings. Proper sample preparation, including dilution or purification, may be necessary to mitigate these effects.[1]

Q5: What role do incubation time and temperature play in high background?

Optimizing incubation time and temperature is crucial for minimizing background noise.[1] Excessive incubation times or elevated temperatures can promote non-specific reactions and the degradation of reagents, both of which can contribute to a higher background signal. It is important to adhere to the specific protocol's recommendations.

Troubleshooting Guide: High Background

The following table summarizes common causes of high background in this compound assays and provides step-by-step solutions to address them.

Potential Cause Observation Troubleshooting Steps
Reagent Quality and Preparation Reagent blank shows high absorbance. This compound solution appears discolored (e.g., yellow to reddish-brown).[1][5]1. Use High-Purity Reagents: Ensure this compound and all other reagents are of analytical grade.[1] 2. Prepare Fresh Solutions: Prepare this compound solution immediately before use.[2] 3. Proper Storage: Store this compound powder protected from light and under an inert atmosphere, preferably refrigerated.[4] 4. Check Solvent Quality: Use high-purity, distilled, or deionized water for preparing aqueous solutions.[6]
Sample-Related Issues Sample blank shows high absorbance. High variability between replicate samples.1. Sample Dilution: Dilute the sample to reduce the concentration of interfering substances.[1] 2. Sample Cleanup: If possible, use a sample preparation method (e.g., filtration, centrifugation, or extraction) to remove interfering compounds.[1] 3. Matrix-Matched Standards: Prepare standards in a matrix that closely resembles the sample to account for matrix effects.
Assay Conditions Background increases significantly with longer incubation. High absorbance across the entire plate.1. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time that maximizes the specific signal while minimizing the background.[1] 2. Optimize Temperature: Ensure the assay is performed at the recommended temperature. Avoid excessive heat.[1] 3. Check pH: Verify the pH of all buffers and solutions, as pH can influence the reaction and reagent stability.
Procedural Errors Inconsistent results. Edge effects on the microplate.1. Consistent Pipetting: Use calibrated pipettes and ensure accurate and consistent pipetting technique. 2. Thorough Mixing: Ensure all reagents are thoroughly mixed in each well. 3. Plate Washing (if applicable): If your assay involves washing steps, ensure they are performed adequately to remove unbound reagents.[6]

Experimental Protocol: Hypothetical this compound Assay

This protocol provides a general framework for a colorimetric assay using this compound. Please note that specific parameters may need to be optimized for your particular application.

1. Reagent Preparation:

  • This compound Solution (e.g., 10 mM): Dissolve the appropriate amount of this compound in a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) of the desired pH. Prepare this solution fresh for each experiment and protect it from light.

  • Buffer Solution: Prepare the appropriate buffer at the desired concentration and pH.

  • Standard Solutions: Prepare a series of standard solutions of the analyte of interest in the same buffer.

  • Sample Preparation: Prepare your samples as required, including any necessary dilutions or purification steps.

2. Assay Procedure:

  • Add a specific volume of the standard or sample to each well of a microplate.

  • Add the appropriate buffer to bring the total volume to a desired level.

  • Initiate the reaction by adding a specific volume of the freshly prepared this compound solution to each well.

  • Incubate the plate at a controlled temperature for a predetermined amount of time, protected from light.

  • After incubation, measure the absorbance at the appropriate wavelength using a microplate reader. The optimal wavelength should be determined experimentally by scanning the spectrum of the colored product.

3. Data Analysis:

  • Subtract the absorbance of the reagent blank from all other readings.

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of the analyte in your samples by interpolating their absorbance values on the standard curve.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high background issues in your this compound assays.

TroubleshootingWorkflow Troubleshooting High Background in this compound Assays Start High Background Observed CheckReagentBlank Check Reagent Blank (No Sample) Start->CheckReagentBlank ReagentBlankHigh Reagent Blank High? CheckReagentBlank->ReagentBlankHigh ReagentIssue Potential Reagent Issue ReagentBlankHigh->ReagentIssue Yes ReagentBlankOK Reagent Blank OK ReagentBlankHigh->ReagentBlankOK No TroubleshootReagents 1. Use High-Purity Reagents 2. Prepare Fresh Solutions 3. Check Solvent Quality ReagentIssue->TroubleshootReagents Resolved Issue Resolved TroubleshootReagents->Resolved CheckSampleBlank Check Sample Blank (No O-Anisidine HCl) ReagentBlankOK->CheckSampleBlank SampleBlankHigh Sample Blank High? CheckSampleBlank->SampleBlankHigh SampleIssue Potential Sample Interference SampleBlankHigh->SampleIssue Yes SampleBlankOK Sample Blank OK SampleBlankHigh->SampleBlankOK No TroubleshootSample 1. Dilute Sample 2. Purify Sample 3. Use Matrix-Matched Standards SampleIssue->TroubleshootSample TroubleshootSample->Resolved CheckAssayConditions Review Assay Conditions SampleBlankOK->CheckAssayConditions OptimizeConditions 1. Optimize Incubation Time/Temp 2. Verify Buffer pH 3. Check Pipetting/Mixing CheckAssayConditions->OptimizeConditions OptimizeConditions->Resolved

References

Technical Support Center: O-Anisidine Hydrochloride Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with o-anisidine (B45086) hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on the critical role of pH in reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the reactivity of o-anisidine hydrochloride?

The reactivity of o-anisidine is significantly influenced by pH due to the acid-base equilibrium of its amino group. O-anisidine is a basic compound that reacts with acids to form the anilinium ion.[1][2] The hydrochloride salt is the protonated form. The equilibrium between the unprotonated (free amine, Ar-NH₂) and protonated (anilinium ion, Ar-NH₃⁺) forms is dictated by the solution's pH and the pKa of o-anisidine. The free amine is generally more reactive in electrophilic substitution and oxidation reactions because the lone pair of electrons on the nitrogen is available. In highly acidic solutions, the concentration of the more reactive free amine is low, which can decrease the reaction rate.

Q2: What is the optimal pH for the oxidation of o-anisidine?

The optimal pH for the oxidation of o-anisidine depends on the specific oxidizing agent being used.

  • Enzymatic Oxidation (e.g., with Peroxidase): For enzymatic reactions, such as those catalyzed by soybean peroxidase (SBP), the optimal pH is typically in the acidic range, often around 5.0 to 5.5.[3] This is close to the pKa of o-anisidine, suggesting that the protonation state is crucial for enzyme-substrate binding and reaction.

  • Chemical Oxidation (e.g., with Permanganate (B83412) or Periodate): For oxidation with chemical agents like potassium permanganate, the reaction rate of anilines tends to increase with pH, reaching a maximum near their pKa, and then decreasing.[4][5] In the case of periodate (B1199274) oxidation, the relationship can be more complex, with the rate-pH profile sometimes passing through a minimum.[1] This is because the speciation of the oxidizing agent itself can also be pH-dependent.

Q3: Can pH affect the stability of this compound in solution?

Q4: How does pH influence the diazotization of o-anisidine?

The rate of diazotization of aromatic amines, a crucial reaction for producing azo dyes, is highly dependent on the acidity of the medium.[9][10][11] The reaction involves nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. The concentration and nature of the active nitrosating species are pH-dependent. At very low pH, the concentration of the free amine form of o-anisidine is low, which can limit the reaction rate. Conversely, at higher pH, the concentration of the active nitrosating species may decrease. This results in an optimal pH range for diazotization, typically in the acidic region. For aniline, the rate of diazotization decreases with increasing acidity from pH 3 to 1, and then increases again at higher acid concentrations.[10]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Kinetic Data
Possible Cause Troubleshooting Step
Unstable pH Ensure your buffer has sufficient capacity to maintain a constant pH throughout the reaction. Verify the pH of the reaction mixture before and after the experiment.
Temperature Fluctuations Use a thermostatted cell holder for your spectrophotometer or a water bath to maintain a constant temperature.[12]
Substrate/Reagent Degradation Prepare fresh solutions of this compound and other reagents before each experiment. o-Anisidine can oxidize in air.[6][7]
Precipitation of Reactants or Products Check the solubility of this compound and other species at the experimental pH and temperature. Adjust concentrations if necessary.
Inconsistent Mixing Ensure rapid and thorough mixing of reactants, especially for fast reactions. For very fast kinetics, consider using a stopped-flow apparatus.[12]
Issue 2: Reaction Rate is Too Fast or Too Slow
Possible Cause Troubleshooting Step
Suboptimal pH Systematically vary the pH of the reaction mixture to find the optimal conditions. The reaction rate for many o-anisidine reactions is highly pH-dependent.[3][4][5]
Incorrect Reagent Concentrations Verify the concentrations of all stock solutions. Adjust concentrations to bring the reaction rate into a measurable range.
Temperature is Too High or Too Low Adjust the reaction temperature. A general rule of thumb is that the reaction rate doubles for every 10°C increase in temperature.
Presence of Catalysts or Inhibitors Be aware of potential trace contaminants in your reagents or solvent that could act as catalysts or inhibitors.
Issue 3: Absorbance Readings are Unstable or Drifting
Possible Cause Troubleshooting Step
Air Bubbles in the Cuvette Ensure the cuvette is free of air bubbles before starting measurements. Degas solutions if necessary.
Precipitate Formation Visually inspect the cuvette for any signs of precipitation during the reaction. This can cause light scattering and affect absorbance readings.
Photodegradation of Reactants or Products If your sample is light-sensitive, minimize its exposure to light. Use a spectrophotometer with a shuttered light source if possible.
Lamp Instability Allow the spectrophotometer lamp to warm up and stabilize before starting your measurements.

Data Presentation

Table 1: Effect of pH on the Second-Order Rate Constants for the Oxidation of Anilines by Potassium Permanganate

CompoundpKapH for Maximum Rate Constant
Aniline4.6~4.5
p-Chloroaniline4.15~4.0

Note: This table is illustrative based on the general finding that the maximum oxidation rate by permanganate occurs near the pKa of the aniline.[4][5] Specific rate constants for o-anisidine were not available in the search results.

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of o-Anisidine Oxidation Kinetics

This protocol describes a general method for studying the kinetics of o-anisidine oxidation by monitoring the change in absorbance over time.

1. Materials and Reagents:

  • This compound

  • Oxidizing agent (e.g., potassium permanganate, sodium periodate)

  • Buffer solutions of various pH values (e.g., acetate, phosphate)

  • Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

2. Procedure:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the colored product of the o-anisidine oxidation. This can be done by scanning the UV-Vis spectrum of a fully reacted solution.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the desired solvent (e.g., deionized water or an acetone-water mixture).[13]

    • Prepare a stock solution of the oxidizing agent.

    • Prepare a series of buffer solutions with known pH values.

  • Kinetic Measurement:

    • Set the spectrophotometer to the predetermined λmax and the desired temperature.

    • Pipette the buffer solution and the this compound solution into a cuvette and place it in the spectrophotometer to equilibrate.

    • Initiate the reaction by adding a known volume of the oxidizing agent stock solution to the cuvette.

    • Immediately start recording the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis:

    • Plot absorbance versus time.

    • Determine the initial rate of the reaction from the initial slope of the curve.

    • Alternatively, fit the data to the appropriate integrated rate law (e.g., pseudo-first-order if one reactant is in large excess) to determine the observed rate constant (k_obs).

    • Repeat the experiment at different pH values and reactant concentrations to determine the rate law and the effect of pH on the rate constant.

Mandatory Visualizations

AcidBaseEquilibrium o_anisidine_HCl o-Anisidinium Ion (protonated) Ar-NH₃⁺ o_anisidine_base o-Anisidine (unprotonated) Ar-NH₂ o_anisidine_HCl->o_anisidine_base + OH⁻ (Higher pH) o_anisidine_base->o_anisidine_HCl + H⁺ (Lower pH)

Caption: Acid-base equilibrium of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (o-Anisidine, Oxidant, Buffers) set_spectro Set Spectrophotometer (λmax, Temperature) prep_solutions->set_spectro mix_reagents Mix Buffer and o-Anisidine in Cuvette set_spectro->mix_reagents initiate_reaction Initiate Reaction (Add Oxidant) mix_reagents->initiate_reaction record_data Record Absorbance vs. Time initiate_reaction->record_data plot_data Plot Absorbance vs. Time record_data->plot_data determine_rate Determine Rate Constant (k) plot_data->determine_rate analyze_ph_effect Analyze Effect of pH determine_rate->analyze_ph_effect TroubleshootingLogic start Inconsistent Kinetic Data check_ph Is the pH stable? start->check_ph check_temp Is the temperature constant? check_ph->check_temp Yes solution_ph Use a buffer with sufficient capacity. check_ph->solution_ph No check_reagents Are reagents fresh? check_temp->check_reagents Yes solution_temp Use a thermostatted cell holder. check_temp->solution_temp No check_solubility Is there any precipitation? check_reagents->check_solubility Yes solution_reagents Prepare fresh solutions. check_reagents->solution_reagents No solution_solubility Adjust concentrations. check_solubility->solution_solubility Yes

References

Technical Support Center: Managing O-Anisidine Hydrochloride Substrate Instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the inherent instability of O-Anisidine hydrochloride when used as a substrate in experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. Is it still usable?

A1: this compound is highly susceptible to air and light-induced oxidation, which can cause a color change from a colorless or light gray to a yellowish or brownish hue.[1][2][3] This discoloration indicates degradation of the substrate, which can lead to increased background signal and inaccurate results in your assay. It is strongly recommended to use only freshly prepared, colorless solutions. For optimal results, prepare the substrate solution immediately before use.

Q2: I am observing high background noise in my ELISA. Could the this compound be the cause?

A2: Yes, substrate instability is a common cause of high background in ELISAs and other enzyme-based assays.[4][5] If the this compound has started to degrade, the oxidized products can produce a colorimetric signal non-specifically, independent of enzyme activity. To troubleshoot this, ensure your substrate solution is freshly prepared and protected from light. Also, confirm that all reagents are at room temperature before use and that washing steps are performed thoroughly to remove any unbound reagents.[5][6]

Q3: What are the optimal storage conditions for this compound powder and its solutions?

A3: this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[7][8][9][10][11] Refrigerated temperatures are recommended for long-term storage of the solid.[9] Solutions of this compound are not stable and should be prepared fresh for each experiment. If a solution must be stored for a short period, it should be protected from light and kept on ice. However, for best results, immediate use is strongly advised.

Q4: Can I use a plastic container to store my this compound solution?

A4: It is generally recommended to use glass containers for storing O-Anisidine solutions, as it can attack some forms of plastics, rubber, and coatings.[12] If using plastic, ensure it is chemically resistant and compatible with aromatic amines. For short-term use during an experiment, high-quality polypropylene (B1209903) tubes are typically acceptable.

Q5: What safety precautions should I take when handling this compound?

A5: this compound is toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen.[7][8][13] Always handle this compound in a well-ventilated area or under a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[7][8] Avoid creating dust when handling the powder. In case of skin contact, wash the area immediately and thoroughly with soap and water.[13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Signal Substrate solution has degraded (discolored).Prepare a fresh, colorless solution of this compound immediately before use. Protect the solution from light during the experiment.
Insufficient washing steps in the assay.Ensure all washing steps are performed thoroughly to remove any unbound reagents and potential contaminants.[14]
Contaminated reagents or buffers.Use fresh, high-purity water and reagents to prepare all buffers and solutions. Filter-sterilize buffers if necessary.
Low or No Signal Inactive enzyme.Confirm the activity of your enzyme (e.g., HRP) with a known, stable substrate.
Incorrect buffer pH for the substrate.Optimize the pH of your substrate buffer. The optimal pH can vary depending on the specific assay conditions.
Substrate solution prepared incorrectly.Double-check the concentration and preparation procedure for the this compound solution.[6]
Inconsistent Results Between Replicates Uneven temperature across the microplate ("edge effect").Allow the plate and all reagents to equilibrate to room temperature before starting the assay.[5][6] Incubate plates in a stable temperature environment.
Pipetting errors.Use calibrated pipettes and change tips for each replicate to ensure accurate and consistent volumes.[6]
Substrate degradation during the assay.Ensure the assay is performed promptly after the addition of the substrate solution. Minimize the exposure of the substrate to light and elevated temperatures.

Experimental Protocols

Protocol for Preparation of this compound Substrate Solution

This protocol provides a general guideline for preparing an this compound substrate solution for use in peroxidase-based assays. Note: The final concentration and buffer composition may need to be optimized for your specific application.

Materials:

  • This compound powder

  • High-purity water

  • Appropriate buffer (e.g., citrate-phosphate buffer)

  • Hydrogen peroxide (H₂O₂) 30% solution

  • Calibrated pH meter

  • Glassware (beakers, graduated cylinders)

  • Magnetic stirrer and stir bar

  • Aluminum foil

Procedure:

  • Prepare the Buffer:

    • Prepare your desired buffer (e.g., 0.1 M citrate-phosphate buffer) and adjust the pH to the optimal level for your assay (typically between 4.0 and 6.0 for HRP).

    • Filter the buffer using a 0.22 µm filter to remove any particulate matter.

  • Prepare the this compound Stock Solution:

    • Work in a chemical fume hood and wear appropriate PPE.

    • Immediately before use, weigh out the required amount of this compound powder.

    • In a glass beaker, dissolve the powder in a small volume of the prepared buffer. Gentle stirring may be required.

    • Once fully dissolved, bring the solution to the final desired volume with the buffer. For example, to make a 10 mg/mL solution, dissolve 100 mg of this compound in 10 mL of buffer.

  • Prepare the Final Substrate Working Solution:

    • Wrap the container of the this compound stock solution in aluminum foil to protect it from light.

    • Just prior to adding the substrate to your assay, add the required volume of 30% hydrogen peroxide to the this compound solution. A common final concentration for H₂O₂ is 0.01-0.03%.

    • Mix gently but thoroughly.

    • Use the working solution immediately. Do not store.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_assay Assay Execution cluster_troubleshooting Troubleshooting Checkpoints prep_buffer Prepare and pH-adjust buffer dissolve Dissolve powder in buffer prep_buffer->dissolve weigh_powder Weigh O-Anisidine HCl powder weigh_powder->dissolve check_color Is solution colorless? dissolve->check_color add_h2o2 Add H₂O₂ to create working solution add_substrate Immediately add substrate to assay plate add_h2o2->add_substrate incubate Incubate (protected from light) add_substrate->incubate stop_reaction Add stop solution incubate->stop_reaction read_plate Read absorbance stop_reaction->read_plate check_background Is background low? read_plate->check_background check_color->weigh_powder No, discard check_color->add_h2o2 Yes a Analysis check_background->a Yes (Results Valid) b Review Protocol check_background->b No (Investigate) degradation_pathway o_anisidine O-Anisidine (Active Substrate) degraded_product Oxidized Products (e.g., Quinone-imines) o_anisidine->degraded_product Degradation colored_product Colored Product (Desired Signal) o_anisidine->colored_product Enzymatic Reaction oxidants Light, Air (O₂), Heat oxidants->o_anisidine background_signal Non-specific Signal (High Background) degraded_product->background_signal enzyme Peroxidase + H₂O₂ enzyme->o_anisidine

References

interference from reducing agents in O-Anisidine hydrochloride assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing O-Anisidine (B45086) hydrochloride assays for the quantification of reducing sugars in oligosaccharides. Particular focus is given to interference from reducing agents commonly found in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the O-Anisidine hydrochloride assay for reducing sugars?

A1: The this compound assay is a colorimetric method for quantifying reducing sugars. The reaction is based on the condensation of the aldehyde group of the reducing sugar with the primary aromatic amine of o-anisidine in a hot acidic environment. This reaction forms a colored product, an N-glycosylamine and a corresponding Schiff base, which can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the concentration of reducing sugars in the sample.[1][2][3][4]

Q2: My sample contains reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME). Will this interfere with my assay?

A2: Yes, the presence of reducing agents is a known source of interference in many biochemical assays, including those for carbohydrate quantification.[5] These agents can react with assay reagents or otherwise interfere with the color development process, leading to inaccurate results. It is crucial to either remove these interfering substances or run appropriate controls to assess their impact.

Q3: What are the common signs of interference from reducing agents in my this compound assay?

A3: Interference from reducing agents can manifest in several ways, including:

  • High background absorbance: A significant absorbance reading in your blank or negative control samples.

  • Inaccurate or non-linear standard curve: Difficulty in obtaining a reliable standard curve with known concentrations of your oligosaccharide.

  • Overestimation or underestimation of sugar concentration: The calculated concentration of reducing sugars in your sample is unexpectedly high or low.

Q4: How can I remove reducing agents from my oligosaccharide sample before performing the assay?

A4: Several methods can be employed to remove small molecule reducing agents from your sample while retaining the larger oligosaccharide molecules. Common techniques include:

  • Size-Exclusion Chromatography (e.g., Spin Columns): This is a rapid method for separating molecules based on size.[6][7]

  • Dialysis: A classic method for separating small molecules from larger ones across a semi-permeable membrane.[6][7]

  • Solid-Phase Extraction (SPE): Utilizes a solid support to selectively bind and elute the oligosaccharides, leaving the interfering small molecules behind.[8][9][10][11]

Troubleshooting Guide

Issue: High Background Absorbance or Inconsistent Readings

High background absorbance or erratic readings are common indicators of interference. This guide will help you diagnose and resolve these issues.

Potential Causes and Solutions

Potential CauseRecommended Action
Presence of Reducing Agents Reducing agents such as DTT, BME, or TCEP can react with the o-anisidine reagent, leading to color formation independent of the reducing sugar concentration. It is essential to remove these agents prior to the assay. See the detailed protocols below for removing reducing agents.
Contaminated Reagents Ensure all reagents, especially the this compound solution, are fresh and have been stored correctly. Prepare fresh solutions if contamination is suspected.
Sample Matrix Effects Other components in your sample buffer may interfere with the assay. Prepare your standards in the same buffer as your samples (minus the reducing agents) to account for matrix effects.

Experimental Protocols

Protocol 1: this compound Assay for Reducing Sugars

This protocol is adapted from the well-established o-toluidine (B26562) method for reducing sugars, due to the chemical similarity of the reagents.[1][2][3][4]

Materials:

  • This compound reagent: Dissolve 1.5 g of thiourea (B124793) in 940 mL of glacial acetic acid. Once fully dissolved, add 60 mL of o-anisidine. Mix well and store in an amber bottle.[1]

  • Standard solutions of your oligosaccharide of interest (e.g., glucose, mannose) of known concentrations.

  • Your oligosaccharide samples (pre-treated to remove reducing agents).

  • Test tubes, pipettes, heating block or water bath (100°C), and a spectrophotometer.

Procedure:

  • Label test tubes for your blank, standards, and samples.

  • Pipette 3 mL of the this compound reagent into each tube.

  • Add 50 µL of your blank (e.g., water or sample buffer without reducing agents), standard solutions, or samples to the corresponding tubes.

  • Mix the contents of each tube thoroughly.

  • Place all tubes in a boiling water bath or heating block at 100°C for 12 minutes.

  • Remove the tubes and cool them in a beaker of cold water for 5 minutes.

  • Measure the absorbance of each sample at 630 nm against the blank.

  • Construct a standard curve using the absorbance values of your standards and determine the concentration of your unknown samples.

Protocol 2: Removal of Reducing Agents using Size-Exclusion Spin Columns

Materials:

  • Pre-packed desalting spin columns with an appropriate molecular weight cutoff (MWCO) to retain your oligosaccharides.

  • Collection tubes.

  • Centrifuge.

  • Equilibration buffer (a buffer compatible with your downstream assay).

Procedure:

  • Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

  • Equilibrate the column by adding the equilibration buffer and centrifuging again. Repeat this step as recommended by the manufacturer.

  • Load your sample containing the oligosaccharide and reducing agent onto the center of the resin bed.

  • Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol to collect your purified sample. The smaller reducing agent molecules will be retained in the column resin.

Protocol 3: Removal of Reducing Agents using Dialysis

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO.

  • Dialysis buffer (a buffer compatible with your downstream assay).

  • Stir plate and stir bar.

  • Beaker.

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions.

  • Load your sample into the dialysis tubing/cassette.

  • Place the sealed tubing/cassette into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).

  • Stir the buffer gently at 4°C.

  • Allow dialysis to proceed for 2-4 hours, then change the buffer. Perform at least three buffer changes for efficient removal of the reducing agent.[6]

  • After the final buffer change, recover your purified sample from the dialysis tubing/cassette.

Visualizations

troubleshooting_workflow start Start: Inaccurate O-Anisidine Assay Results check_controls Review Controls: - High Blank Absorbance? - Non-linear Standard Curve? start->check_controls yes_controls Yes check_controls->yes_controls no_controls No check_controls->no_controls check_reducing_agents Are reducing agents (DTT, BME) present in the sample? yes_controls->check_reducing_agents check_reagents Check Reagent Quality: - Freshly prepared? - Stored correctly? no_controls->check_reagents end_reassess End: Re-assess Experiment no_controls->end_reassess yes_reducing Yes check_reducing_agents->yes_reducing no_reducing No check_reducing_agents->no_reducing remove_reducing Implement a removal protocol: - Size-Exclusion Chromatography - Dialysis - Solid-Phase Extraction yes_reducing->remove_reducing evaluate_matrix Evaluate Sample Matrix Effects: - Prepare standards in matrix - Dilute sample if possible no_reducing->evaluate_matrix rerun_assay Re-run Assay with Purified Sample remove_reducing->rerun_assay end_success End: Accurate Results rerun_assay->end_success prepare_fresh Prepare fresh reagents check_reagents->prepare_fresh prepare_fresh->rerun_assay evaluate_matrix->rerun_assay

Caption: Troubleshooting workflow for this compound assays.

reaction_mechanism cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products reducing_sugar Reducing Sugar (with Aldehyde Group) conditions Hot Acidic Medium (Glacial Acetic Acid, 100°C) reducing_sugar->conditions Condensation o_anisidine This compound o_anisidine->conditions reducing_agent Reducing Agent (e.g., DTT) (Interferent) reducing_agent->conditions Reacts with colored_product Colored Product (N-glycosylamine/Schiff Base) conditions->colored_product Forms interference_product Interference Product (Altered Color Development) conditions->interference_product

Caption: Reaction mechanism and interference in the O-Anisidine assay.

References

Technical Support Center: Optimizing O-Anisidine Hydrochloride-Based Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of O-Anisidine hydrochloride-based detection assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems that can affect the sensitivity and accuracy of your this compound-based assays.

ProblemPossible Cause(s)Recommended Solution(s)
High Background Signal 1. Endogenous Peroxidase Activity: Biological samples may contain endogenous peroxidases that react with the substrate, leading to a high background signal.[1][2] 2. Reagent Contamination: Contamination of buffers or reagents with peroxidases or other interfering substances. 3. Substrate Auto-oxidation: this compound solution may auto-oxidize over time, especially when exposed to light.1. Quench Endogenous Peroxidases: Before adding the primary antibody, treat the tissue sections or cell preparations with a 3% hydrogen peroxide (H₂O₂) solution in methanol (B129727) or water for 10-15 minutes.[1][3] 2. Use High-Purity Reagents: Prepare fresh buffers and solutions using high-purity water and reagents. 3. Prepare Substrate Fresh: Always prepare the this compound working solution immediately before use and protect it from light.
Low or No Signal 1. Inactive Enzyme: The peroxidase enzyme (e.g., HRP conjugate) may have lost activity due to improper storage or handling. 2. Suboptimal pH: The pH of the reaction buffer may not be optimal for the peroxidase enzyme. 3. Incorrect Substrate Concentration: The concentration of this compound or hydrogen peroxide may be too low or too high, leading to substrate inhibition.1. Verify Enzyme Activity: Test the activity of the enzyme with a known positive control. Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles. 2. Optimize pH: The optimal pH for most horseradish peroxidase (HRP) reactions is between 6.0 and 7.0. Perform a pH optimization experiment to determine the best pH for your specific assay conditions. 3. Optimize Substrate Concentration: Titrate both this compound and hydrogen peroxide to find the optimal concentrations that yield the highest signal-to-noise ratio.
Poor Signal-to-Noise Ratio 1. Insufficient Washing: Inadequate washing steps can leave behind unbound reagents, contributing to high background. 2. Non-specific Binding: The primary or secondary antibody may bind non-specifically to the sample.[2] 3. Inappropriate Incubation Times: Incubation times for antibodies or substrate may be too short or too long.1. Increase Washing Steps: Increase the number and duration of wash steps after antibody and conjugate incubations. 2. Use a Blocking Agent: Block non-specific binding sites with a suitable blocking agent (e.g., bovine serum albumin, non-fat dry milk) before applying the primary antibody. 3. Optimize Incubation Times: Empirically determine the optimal incubation times for each step of your assay.
Inconsistent Results 1. Reagent Variability: Inconsistent preparation of reagents, especially the substrate solution. 2. Temperature Fluctuations: Variations in incubation temperatures can affect enzyme kinetics. 3. Pipetting Errors: Inaccurate pipetting can lead to variability between wells or samples.1. Standardize Reagent Preparation: Prepare reagents in larger batches when possible and use calibrated equipment. 2. Maintain Consistent Temperature: Use a temperature-controlled incubator or water bath for all incubation steps. 3. Ensure Pipetting Accuracy: Calibrate pipettes regularly and use proper pipetting techniques.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength to measure the product of the this compound reaction?

A1: The oxidized product of O-Anisidine typically exhibits a maximum absorbance around 460 nm. However, it is recommended to perform a wavelength scan to determine the optimal wavelength for your specific assay conditions.

Q2: How can I increase the sensitivity of my this compound-based assay?

A2: To enhance sensitivity, you can:

  • Optimize Reagent Concentrations: Fine-tune the concentrations of the enzyme, this compound, and hydrogen peroxide.

  • Adjust pH and Temperature: Ensure the reaction is performed at the optimal pH and temperature for the peroxidase enzyme.

  • Increase Incubation Time: A longer incubation with the substrate can lead to a stronger signal, but be mindful of a potential increase in background.

  • Use an Enhancer: Certain chemical enhancers can increase the signal output of peroxidase substrates.

Q3: What are common substances that can interfere with an this compound assay?

A3: Common interfering substances in peroxidase assays include:

  • Azide (B81097): Sodium azide is a potent inhibitor of horseradish peroxidase and should not be used in buffers.

  • Reducing Agents: Agents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol can interfere with the oxidative reaction.

  • High Concentrations of Ascorbic Acid: Ascorbic acid can act as an antioxidant and inhibit the color development.

  • Components in Biological Samples: Certain components in complex biological samples, such as urine, can inhibit HRP activity.[4]

Q4: Is this compound a hazardous substance?

A4: Yes, this compound is considered a hazardous substance and a potential carcinogen.[5] Always handle it with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and work in a well-ventilated area.

Experimental Protocols

Detailed Methodology for a Horseradish Peroxidase (HRP) Assay using this compound

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • This compound

  • Hydrogen peroxide (30% solution)

  • Phosphate (B84403) buffer (e.g., 0.1 M sodium phosphate, pH 6.0)

  • Horseradish peroxidase (HRP) or HRP-conjugated antibody

  • Spectrophotometer or microplate reader

Reagent Preparation:

  • Phosphate Buffer (0.1 M, pH 6.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.0.

  • This compound Stock Solution (e.g., 10 mg/mL): Dissolve this compound in the phosphate buffer. Prepare this solution fresh and protect it from light.

  • Hydrogen Peroxide Stock Solution (e.g., 0.3%): Dilute the 30% hydrogen peroxide solution in the phosphate buffer.

  • Substrate Working Solution: Immediately before use, prepare the substrate working solution by mixing the this compound stock solution and the hydrogen peroxide stock solution in the phosphate buffer to achieve the desired final concentrations (optimization may be required). A common starting point is 0.5 mg/mL this compound and 0.01% hydrogen peroxide.

Assay Procedure (96-well plate format):

  • Add 50 µL of your sample (containing the analyte to be detected by the HRP-conjugate) to each well of a microplate. Include appropriate controls (e.g., blank, negative control, positive control).

  • Add 50 µL of the HRP-conjugate solution (diluted in phosphate buffer) to each well.

  • Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C).

  • Wash the plate several times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20) to remove unbound conjugate.

  • Add 100 µL of the freshly prepared substrate working solution to each well.

  • Incubate the plate in the dark for a period of time (e.g., 15-30 minutes) to allow for color development.

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

  • Measure the absorbance at the optimal wavelength (around 460 nm) using a microplate reader.

Data Presentation

Comparison of Common Peroxidase Chromogenic Substrates

The choice of chromogenic substrate significantly impacts the sensitivity of a peroxidase-based assay. While O-Anisidine is a classic substrate, several others offer different levels of sensitivity and safety profiles.

SubstrateCommon AbbreviationMolar Extinction Coefficient (ε) of Oxidized Product (M⁻¹cm⁻¹)Wavelength (nm)Relative SensitivityNotes
O-Anisidine -~11,300 (for the related o-dianisidine)~460ModerateCarcinogenic.
3,3',5,5'-Tetramethylbenzidine TMB~39,000 (stopped with acid)450HighNon-carcinogenic, widely used in ELISAs.[1]
o-Phenylenediamine OPD~36,000 (stopped with acid)492HighPotentially mutagenic.
2,2'-Azinobis(3-ethylbenzothiazoline-6-sulfonic acid) ABTS~36,000405-420Moderate to HighSoluble green end product.

Note: The molar extinction coefficient for oxidized O-Anisidine can vary depending on the reaction conditions. The value for o-dianisidine is provided as a close approximation.

Visualizations

experimental_workflow prep Sample Preparation & Antigen Retrieval block Blocking (e.g., BSA) prep->block pri_ab Primary Antibody Incubation block->pri_ab wash1 Wash pri_ab->wash1 sec_ab HRP-Conjugated Secondary Antibody Incubation wash2 Wash sec_ab->wash2 wash1->sec_ab sub Add O-Anisidine Hydrochloride Substrate wash2->sub wash3 Wash detect Colorimetric Detection (Absorbance at ~460 nm) sub->detect

Caption: General experimental workflow for an indirect ELISA using this compound.

signaling_pathway HRP Horseradish Peroxidase (HRP) H2O2 Hydrogen Peroxide (H₂O₂) o_anisidine_reduced O-Anisidine (Reduced, Colorless) o_anisidine_oxidized Oxidized O-Anisidine (Colored Product) HRP->o_anisidine_oxidized Catalyzes Oxidation H2O2->HRP + H2O Water (H₂O) H2O2->H2O Reduced to o_anisidine_reduced->HRP +

Caption: Simplified reaction mechanism of HRP with this compound.

References

preventing precipitation of O-Anisidine hydrochloride in buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of o-anisidine (B45086) hydrochloride in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is o-anisidine hydrochloride and why is it used in research?

This compound is the hydrochloride salt of o-anisidine, an organic compound used as an intermediate in the synthesis of various dyes and pharmaceuticals.[1][2] In a research context, it may be used in chemical reactions or as a component in certain assays. It is important to note that o-anisidine and its hydrochloride salt are considered potential carcinogens and should be handled with appropriate safety precautions.[2][3]

Q2: I observed a precipitate after dissolving this compound in my buffer. What is happening?

Precipitation of this compound in a buffer solution is typically due to the conversion of the more soluble hydrochloride salt to the less soluble free base form, o-anisidine. This is primarily influenced by the pH of your buffer solution. O-anisidine is a weak base with a pKa of 4.53.[1] When the pH of the solution is near or above this pKa, the equilibrium shifts towards the unprotonated, less soluble form, leading to precipitation.

Q3: What is the solubility of this compound in water?

The solubility of this compound in water is reported to be in the range of 10 to 50 mg/mL.[1][4][5] However, this can be significantly influenced by the temperature and pH of the solution.

Q4: How does temperature affect the solubility of this compound?

While specific data on the temperature-dependent solubility of this compound is limited, generally, the solubility of solid solutes in liquid solvents increases with temperature. Therefore, gentle warming of the solution can help in dissolving the compound. However, be aware that the solution might become supersaturated, and the compound may precipitate out upon cooling to room temperature.

Q5: Are there any safety concerns I should be aware of when handling this compound?

Yes, o-anisidine and its salts are classified as potential human carcinogens and are toxic.[2][3] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always consult the Safety Data Sheet (SDS) for detailed safety information before handling.

Troubleshooting Guide

Issue: Precipitation occurs immediately upon adding this compound to the buffer.
Possible Cause Troubleshooting Steps
High Buffer pH The pH of your buffer is likely at or above the pKa of o-anisidine (4.53), causing the formation of the insoluble free base.
1. Verify Buffer pH: Double-check the pH of your buffer solution using a calibrated pH meter.
2. Lower the pH: If possible for your experiment, use a buffer with a pH well below 4.5. An acidic pH (e.g., pH 2-3) will ensure the compound remains in its protonated, soluble hydrochloride form.
3. Acidify the Buffer: If you must use a buffer with a pH close to the pKa, consider preparing a stock solution of this compound in a small amount of acidic solution (e.g., 0.1 M HCl) before adding it to your final buffer.
Issue: The solution is initially clear but a precipitate forms over time.
Possible Cause Troubleshooting Steps
Slow Equilibration The equilibrium between the hydrochloride salt and the free base may be shifting over time towards the less soluble form.
1. Re-adjust pH: Check the pH of the solution after the precipitate has formed. If it has drifted upwards, carefully re-adjust it to a lower pH.
Temperature Fluctuation The solution was prepared at an elevated temperature and is now precipitating at room temperature.
1. Maintain Temperature: If your experimental conditions allow, maintain the solution at a slightly elevated temperature.
2. Use a Co-solvent: Consider adding a co-solvent to increase the solubility of the free base form at room temperature (see Q&A and protocol below).

Data Presentation

Table 1: Influence of pH on the Form of o-Anisidine in Solution

pH of SolutionPredominant FormExpected Solubility
< 3.5This compound (protonated)High
3.5 - 5.5Mixture of protonated and free base formsModerate to Low (Precipitation Likely)
> 5.5O-Anisidine (free base)Low

Experimental Protocols

Protocol for Preparing a Stable Solution of this compound in a Buffer with pH > 4

This protocol is designed for situations where the final buffer pH is close to or above the pKa of o-anisidine.

Materials:

  • This compound

  • Buffer of choice (e.g., phosphate, acetate)

  • 0.1 M Hydrochloric Acid (HCl)

  • Co-solvent (e.g., Ethanol, Propylene Glycol, or DMSO)

  • Volumetric flasks and pipettes

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh the required amount of this compound.

    • In a fume hood, dissolve the this compound in a small volume of 0.1 M HCl. This ensures the compound is fully protonated and dissolved.

    • For example, to prepare a 10 mg/mL stock, dissolve 100 mg of this compound in 10 mL of 0.1 M HCl.

  • Incorporate a Co-solvent (Optional but Recommended):

    • To the acidic stock solution, add a co-solvent.[6][] The final concentration of the co-solvent in your working solution should be determined based on your experimental needs and tolerance, but a starting point of 5-10% (v/v) is often effective.

    • For example, to the 10 mL stock solution, add 1 mL of ethanol.

  • Gradual Addition to the Final Buffer:

    • Place your final volume of buffer on a magnetic stirrer.

    • Slowly and dropwise, add the acidic stock solution of this compound to the stirring buffer.

    • Monitor the solution for any signs of precipitation.

  • Final pH Adjustment:

    • After adding the stock solution, check the pH of the final solution.

    • If necessary, carefully adjust the pH back to your desired value using a dilute acid or base. Make small adjustments and monitor for any cloudiness.

  • Filtration:

    • If any slight precipitation is observed, filter the final solution through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles.

Visualizations

TroubleshootingWorkflow start Start: Prepare o-Anisidine HCl Solution precipitation Precipitation Observed? start->precipitation check_ph Check Buffer pH precipitation->check_ph Yes stable_solution Stable Solution Achieved precipitation->stable_solution No ph_high Is pH >= pKa (4.53)? check_ph->ph_high use_lower_ph_buffer Action: Use Buffer with Lower pH (e.g., pH < 3.5) ph_high->use_lower_ph_buffer Yes reassess_protocol Re-assess Protocol: - Check calculations - Purity of compound ph_high->reassess_protocol No use_lower_ph_buffer->stable_solution prepare_acidic_stock Action: Prepare Acidic Stock Solution (see protocol) add_cosolvent Consider Adding a Co-solvent (e.g., Ethanol, DMSO) prepare_acidic_stock->add_cosolvent add_cosolvent->stable_solution

Caption: Troubleshooting workflow for this compound precipitation.

LogicalRelationship cluster_pH Effect of pH on Solubility cluster_Form Chemical Form cluster_Solubility Resulting Solubility Low_pH Low pH (< 3.5) Protonated Protonated Form (o-Anisidine HCl) Low_pH->Protonated Favors High_pH High pH (> 5.5) Free_Base Free Base Form (o-Anisidine) High_pH->Free_Base Favors High_Solubility High Solubility Protonated->High_Solubility Leads to Low_Solubility Low Solubility (Precipitation) Free_Base->Low_Solubility Leads to

Caption: Relationship between pH, chemical form, and solubility.

References

Technical Support Center: O-Anisidine Hydrochloride Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in O-Anisidine hydrochloride colorimetric assays. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Variability in colorimetric assays can arise from multiple sources, ranging from reagent preparation to instrumental parameters. This guide provides systematic solutions to common problems encountered during this compound assays, with principles largely adapted from the well-established p-Anisidine Value (p-AV) assay used for detecting aldehydes.

Problem Potential Cause Recommended Solution
High Background Absorbance in Reagent Blank 1. Degraded O-Anisidine Reagent: The this compound solution may have oxidized, leading to a yellow or brownish color.[1] 2. Contaminated Solvent/Acid: The solvent (e.g., isooctane) or acid (e.g., glacial acetic acid) used for the reagent may contain impurities that absorb at the analytical wavelength.1. Use fresh, high-purity this compound. Store the solid reagent protected from light and at refrigerated temperatures.[2][3] Prepare the reagent solution fresh daily and discard if the absorbance is high.[1][4] 2. Use analytical grade solvents and acids. Check the absorbance of the solvent against a reference (e.g., water) to ensure it is not contributing to the background signal.[1]
Low or No Color Development 1. Inactive Reagent: The this compound may be of poor quality or degraded. 2. Presence of Water: Moisture in the reagents (especially glacial acetic acid) or sample can inhibit the color-forming reaction.[1] 3. Incorrect pH: The reaction is pH-dependent; an incorrect pH can prevent the formation of the colored product.1. Test the reagent with a known standard (e.g., a solution containing a known concentration of an aldehyde) to verify its activity. 2. Use anhydrous reagents and solvents. Ensure that the glacial acetic acid has a low water content.[1] 3. Verify the pH of the reaction mixture. Adjust as necessary according to the specific protocol.
Inconsistent or Non-Reproducible Results 1. Variable Incubation Time: Inconsistent timing of the reaction before measuring absorbance will lead to variable results.[2] 2. Temperature Fluctuations: The rate of the color development reaction can be temperature-dependent.[5] 3. Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents is a common source of error. 4. Sample Turbidity: Particulate matter in the sample can scatter light and interfere with absorbance measurements.[6]1. Use a calibrated timer and ensure a consistent incubation period for all samples and standards.[2] 2. Perform the incubations in a temperature-controlled environment such as a water bath or incubator.[7] 3. Calibrate pipettes regularly and use proper pipetting techniques. 4. Filter or centrifuge turbid samples before analysis to remove any particulate matter.[6]
Negative Absorbance Values High Sample Blank Absorbance: The sample itself (without the O-Anisidine reagent) has a higher absorbance at the analytical wavelength than the final reaction mixture. This is common in highly colored or pigmented samples.[2][6]1. The calculation for the anisidine value accounts for the initial sample absorbance. Ensure the formula is applied correctly: Anisidine Value = [100 * (1.2 * (Absorbance of reacted sample - Absorbance of sample blank))] / mass of sample.[2] 2. If the issue persists, consider sample dilution or a sample preparation step to remove interfering colored compounds.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound colorimetric assay?

A1: The this compound colorimetric assay is based on the reaction between the amino group of O-Anisidine and the carbonyl group of aldehydes. This reaction, which typically occurs in an acidic medium, forms a colored product known as a Schiff base. The intensity of the color, which is proportional to the aldehyde concentration, is measured using a spectrophotometer at a specific wavelength, commonly around 350 nm for the analogous p-Anisidine assay.[2][8]

Q2: Why is this compound used instead of O-Anisidine?

A2: The hydrochloride salt of anisidine, such as p-Anisidine hydrochloride, is often preferred in these assays due to its enhanced solubility in the acidic aqueous or buffered environments used for the reaction. This improved solubility can reduce interference from lipophilic components in the sample. Furthermore, the protonated amino group in the hydrochloride form is less nucleophilic, which can increase the selectivity of the reaction towards more reactive aldehydes over less reactive carbonyl compounds like ketones, thus minimizing false positives.[2]

Q3: How should I prepare and store the this compound reagent?

A3: O-Anisidine and its hydrochloride salt can be sensitive to light and air.[1][3] It is recommended to:

  • Store the solid this compound in a dark, cool, and dry place.

  • Prepare the reagent solution fresh for each use. A common solvent is glacial acetic acid.[2]

  • Protect the reagent solution from light during preparation and use.

  • Check the absorbance of the newly prepared reagent solution (the "reagent blank") before use. A high absorbance indicates degradation or contamination, and the solution should be discarded.[1]

Q4: What are the common interferences in this assay?

A4: Common interferences include:

  • Colored substances in the sample: Compounds that absorb light at the same wavelength as the colored product will interfere with the measurement. This is a significant issue for dark-colored samples.[2][9]

  • Other carbonyl compounds: While the reaction is more selective for certain aldehydes, other ketones and carbonyl-containing compounds may also react to some extent, leading to an overestimation of the target analyte.

  • Turbidity: Suspended particles in the sample can scatter light and lead to erroneously high absorbance readings.[6]

Q5: How critical are the reaction time and temperature?

A5: Both reaction time and temperature are critical parameters that must be carefully controlled to ensure assay reproducibility.

  • Reaction Time: The formation of the colored Schiff base is not instantaneous. A specific incubation time is required for the reaction to reach completion or a consistent endpoint. This time should be kept constant for all samples and standards.[2]

  • Temperature: The rate of the chemical reaction is influenced by temperature. Higher temperatures can accelerate the reaction. To minimize variability, all incubations should be performed at a constant and controlled temperature.[5]

Experimental Protocols

Key Experiment: Determination of Aldehydes using this compound (Adapted from the p-Anisidine Value Assay)

This protocol is adapted from the AOCS Official Method Cd 18-90 for the determination of the p-Anisidine value in fats and oils and can be used as a starting point for measuring aldehydes.[10][11]

1. Reagents and Materials:

  • This compound, analytical grade

  • Glacial acetic acid, analytical grade (low water content)[1]

  • Isooctane (2,2,4-trimethylpentane), spectrophotometric grade

  • Sample containing aldehydes

  • Volumetric flasks

  • Pipettes

  • Spectrophotometer

2. Preparation of O-Anisidine Reagent (0.25% w/v):

  • Note: Prepare this reagent fresh and protect it from light.

  • Weigh 0.25 g of this compound and transfer it to a 100 mL volumetric flask.

  • Add glacial acetic acid to dissolve the solid.

  • Make up to the 100 mL mark with glacial acetic acid and mix well.

3. Sample Preparation:

  • Accurately weigh an appropriate amount of the sample (e.g., 0.5 to 2.0 g) into a 25 mL volumetric flask. The amount will depend on the expected aldehyde concentration.

  • Dissolve the sample and make up to the 25 mL mark with isooctane. Mix thoroughly. This is the sample solution .

4. Assay Procedure:

  • Sample Blank:

    • Pipette 5 mL of the sample solution into a test tube.

    • Add 1 mL of glacial acetic acid.

    • Mix well and use this as the blank to zero the spectrophotometer.

  • Sample Measurement:

    • Pipette 5 mL of the sample solution into another test tube.

    • Add 1 mL of the O-Anisidine reagent .

    • Mix well and start a timer.

    • Allow the reaction to proceed for exactly 10 minutes at a controlled temperature (e.g., 25°C).[2]

  • Absorbance Reading:

    • After 10 minutes, measure the absorbance of the sample measurement solution at 350 nm against the sample blank.

5. Calculation: The Anisidine Value (AV) can be calculated using the following formula: AV = [100 * V * (1.2 * As - Ab)] / m Where:

  • As = Absorbance of the sample after reaction with the O-Anisidine reagent.

  • Ab = Absorbance of the sample blank (sample in solvent).

  • m = mass of the sample in grams.

  • V = volume of the solvent used to dissolve the sample in mL (in this protocol, 25 mL).

  • 1.2 is a correction factor for the dilution of the sample solution with the reagent.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Reagent_Prep Prepare 0.25% O-Anisidine HCl in Acetic Acid Mix_Reagent Mix Sample Solution with O-Anisidine Reagent Reagent_Prep->Mix_Reagent Sample_Prep Dissolve Sample in Isooctane Sample_Prep->Mix_Reagent Incubate Incubate for 10 min at controlled temperature Mix_Reagent->Incubate Measure_Abs Measure Absorbance at 350 nm Incubate->Measure_Abs Calculate Calculate Anisidine Value Measure_Abs->Calculate

Figure 1. Experimental workflow for the this compound colorimetric assay.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Anisidine This compound Plus + Anisidine->Plus Aldehyde Aldehyde (R-CHO) Arrow H+ (Acidic Medium) Aldehyde->Arrow Schiff_Base Colored Schiff Base Plus->Aldehyde Arrow->Schiff_Base

Figure 2. Simplified reaction mechanism of the O-Anisidine assay.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Corrective Actions cluster_further_investigation Further Investigation Start Inconsistent Results Check_Time Consistent Incubation Time? Start->Check_Time Check_Temp Stable Temperature? Start->Check_Temp Check_Reagent Fresh Reagent? Start->Check_Reagent Check_Time->Check_Temp Yes Use_Timer Use a Timer Check_Time->Use_Timer No Check_Temp->Check_Reagent Yes Use_Waterbath Use Water Bath/Incubator Check_Temp->Use_Waterbath No Prepare_Fresh Prepare Fresh Reagent Check_Reagent->Prepare_Fresh No Check_Pipettes Pipette Calibration Check_Reagent->Check_Pipettes Yes Check_Sample Sample Turbidity/Color Check_Pipettes->Check_Sample

References

dealing with the carcinogenicity of O-Anisidine hydrochloride in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely handling the carcinogenicity of o-anisidine (B45086) hydrochloride in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary health risks associated with o-anisidine hydrochloride?

A1: this compound is classified as a suspected human carcinogen (Group 2B by IARC).[1][2] The primary routes of exposure are inhalation, skin contact, and ingestion.[2][3] Acute exposure can irritate the skin, eyes, nose, and throat.[4] High levels of exposure can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia, which can cause headache, dizziness, and cyanosis (blueish skin color).[4] Chronic exposure has been shown to cause bladder cancer in animal studies.[3][5][6]

Q2: What are the regulatory exposure limits for o-anisidine?

A2: Various regulatory bodies have established occupational exposure limits for o-anisidine. It is crucial to adhere to these limits to minimize health risks. For a detailed breakdown of these limits, please refer to the Data Presentation section below.

Q3: What initial steps should I take before working with this compound?

A3: Before handling this compound, you must:

  • Thoroughly read and understand the Safety Data Sheet (SDS).

  • Receive documented training on the proper handling, storage, and disposal of this specific chemical.[4]

  • Prepare a designated work area, preferably a chemical fume hood, for all manipulations of the compound.

  • Ensure that all necessary personal protective equipment (PPE) is available and in good condition.

  • Locate and verify the functionality of emergency equipment, such as safety showers and eyewash stations.

Q4: How should I properly store this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[7] The container must be tightly sealed and clearly labeled as a carcinogen.[8] It is also recommended to store it under an inert atmosphere and protect it from light.[4]

Q5: What is the appropriate method for disposing of this compound waste?

A5: this compound and any materials contaminated with it must be disposed of as hazardous waste.[4][9] Do not discharge it into sewer systems. All waste must be collected in sealed, properly labeled containers.[3] Consult your institution's environmental health and safety (EHS) office for specific disposal protocols, which may include incineration at a licensed facility.[3]

Troubleshooting Guides

Issue: I have accidentally spilled a small amount of this compound powder in the chemical fume hood.

Solution:

  • Do not panic. Keep the fume hood running.

  • Alert nearby personnel of the spill.

  • Wearing appropriate PPE (at a minimum, a lab coat, double nitrile gloves, and safety goggles), gently cover the spill with an absorbent material like vermiculite (B1170534) or sand to avoid raising dust.[5]

  • Dampen the absorbent material with water to prevent airborne dust.[4]

  • Carefully scoop the mixture into a labeled, sealable hazardous waste container.[4]

  • Decontaminate the area of the spill with a soap and water solution.[4]

  • Dispose of all contaminated materials , including gloves and absorbent pads, as hazardous waste.

Issue: I think I may have gotten some this compound on my gloves.

Solution:

  • Immediately stop what you are doing.

  • Carefully remove the outer pair of gloves , avoiding contact with your skin.

  • Dispose of the contaminated gloves in the designated hazardous waste container.

  • Wash your hands thoroughly with soap and water.

  • Inspect your hands for any signs of irritation or contamination. If you have any concerns, notify your supervisor and consult your institution's occupational health department.

Issue: The color of the this compound in the stock bottle has changed.

Solution:

O-anisidine and its salts can change color over time due to oxidation or exposure to light. While this may not necessarily indicate a change in its primary properties for some experiments, it is a sign of degradation. For sensitive assays, it is recommended to use a fresh, unopened stock. If you are unsure about the integrity of the chemical, it is best to dispose of the old bottle as hazardous waste and obtain a new supply.

Data Presentation

ParameterValueReference
OSHA PEL (Permissible Exposure Limit)0.5 mg/m³ (8-hour TWA)[5]
NIOSH REL (Recommended Exposure Limit)0.5 mg/m³ (10-hour TWA)[5]
ACGIH TLV (Threshold Limit Value)0.5 mg/m³ (8-hour TWA)[5]
NIOSH IDLH (Immediately Dangerous to Life or Health)50 mg/m³[2]
Oral LD50 (Rat) 2000 mg/kg[5]
Oral LD50 (Mouse) 1400 mg/kg[5]
IARC Carcinogen Classification Group 2B: Possibly carcinogenic to humans[1][2]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay) for this compound

The Ames test is a widely used method to assess the mutagenic potential of a chemical. This protocol is a general guideline and should be adapted based on specific laboratory conditions and regulatory requirements.

1. Principle:

The test uses strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[3] A mutagen can cause a reverse mutation (reversion) in the his gene, allowing the bacteria to synthesize histidine and form colonies on a histidine-deficient agar (B569324) plate.

2. Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).

  • This compound (dissolved in a suitable solvent like DMSO or water).

  • S9 fraction from rat liver (for metabolic activation).

  • Nutrient broth.

  • Top agar (containing a trace amount of histidine and biotin).

  • Minimal glucose agar plates.

  • Positive and negative controls.

3. Procedure:

  • Prepare Bacterial Cultures: Inoculate the selected S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.

  • Prepare Test Solutions: Prepare a series of dilutions of this compound in the chosen solvent.

  • Metabolic Activation: The assay should be performed both with and without the S9 mix to determine if metabolites of this compound are mutagenic.[6]

  • Exposure:

    • In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the this compound solution (or control), and 0.5 mL of the S9 mix (or buffer for the non-activation assay).

    • Pre-incubate the mixture at 37°C for 20-30 minutes.

  • Plating:

    • Add 2 mL of molten top agar (kept at 45°C) to the test tube.

    • Gently vortex and pour the entire contents onto a minimal glucose agar plate.[3]

    • Tilt the plate to ensure even distribution of the top agar.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.

Mandatory Visualizations

Safe_Handling_Workflow prep Preparation sds Read SDS prep->sds training Verify Training sds->training ppe Don PPE (Lab coat, double gloves, goggles) training->ppe designated_area Prepare Designated Area (Fume Hood) ppe->designated_area handling Handling & Experiment designated_area->handling weighing Weighing (in fume hood) handling->weighing experiment Conduct Experiment (in fume hood) weighing->experiment cleanup Cleanup & Disposal experiment->cleanup decontaminate Decontaminate Glassware & Surfaces cleanup->decontaminate waste Segregate & Label Hazardous Waste decontaminate->waste remove_ppe Doff PPE (in designated area) waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Safe handling workflow for this compound.

Carcinogenesis_Pathway o_anisidine o-Anisidine Hydrochloride metabolic_activation Metabolic Activation (e.g., by P450 enzymes) o_anisidine->metabolic_activation Uptake into cells reactive_metabolites Reactive Metabolites metabolic_activation->reactive_metabolites dna_adducts DNA Adduct Formation reactive_metabolites->dna_adducts Covalent binding to DNA dna_damage DNA Damage dna_adducts->dna_damage mutation Mutation in Critical Genes (e.g., Tumor Suppressors, Oncogenes) dna_damage->mutation If not repaired cell_cycle Disrupted Cell Cycle Control mutation->cell_cycle proliferation Uncontrolled Cell Proliferation cell_cycle->proliferation cancer Cancer (e.g., Bladder Cancer) proliferation->cancer

Caption: Plausible signaling pathway for o-anisidine carcinogenicity.

References

Technical Support Center: O-Anisidine Hydrochloride Decontamination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions regarding the safe cleanup of O-Anisidine hydrochloride spills. Researchers, scientists, and drug development professionals should familiarize themselves with these procedures before handling this chemical.

Troubleshooting Guide

Issue Possible Cause Solution
Visible dust or powder residue after initial cleanup. Incomplete containment and absorption of the solid material.Dampen the remaining residue with a small amount of water to prevent it from becoming airborne.[1] Use absorbent paper dampened with water to wipe the area.[1] Follow up with a thorough wash using a soap and water solution.[1][2]
Skin or eye irritation despite wearing PPE. Improperly fitted or compromised personal protective equipment (PPE). Accidental contact during PPE removal.Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] For eye contact, remove contact lenses if present and easy to do so, and continue rinsing.[4] Seek immediate medical attention.[3][4] Review PPE donning and doffing procedures to prevent future exposure.
A strong, amine-like odor persists after decontamination. Inadequate ventilation during cleanup. Incomplete cleaning of contaminated surfaces.Increase ventilation to the area.[5][6] Re-wash the spill area with a detergent and water solution.[5] Ensure all contaminated materials, including absorbent pads and PPE, are properly sealed in a labeled container for disposal.[5][6]
Uncertainty about proper disposal of cleanup materials. Lack of familiarity with hazardous waste disposal protocols.This compound and all materials used for its cleanup must be treated as hazardous waste.[6] Collect all contaminated materials in a suitable, sealed, and labeled container for disposal.[5][6] Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

Frequently Asked Questions (FAQs)

What immediate steps should I take if I spill this compound? First, ensure your own safety by wearing appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, eye protection, and respiratory protection.[5][7] Evacuate unnecessary personnel from the area and eliminate all ignition sources.[2][6] For major spills, alert your institution's emergency response team or fire brigade.[5]

What is the difference in procedure for a minor versus a major spill? Minor spills can generally be handled by trained laboratory personnel. The focus is on immediate containment and cleanup. This involves absorbing the spill with an inert material like sand, earth, or vermiculite, wiping the area, and placing the waste in a labeled container.[5]

Major spills are a moderate hazard and require a more extensive response. This includes clearing the area of all personnel, moving upwind of the spill, and potentially wearing a full-body protective suit with breathing apparatus.[5] The primary goal is to contain the spill and prevent it from entering drains or water courses.[5] Professional emergency services should be notified.[5]

What materials should I use to clean up an this compound spill? For initial containment and absorption, use inert materials such as sand, earth, or vermiculite.[5][6] After the bulk of the material is removed, the area should be washed with detergent and water or a soap and water solution.[1][2][5] For final decontamination of surfaces, a 60-70% ethanol (B145695) solution followed by a soap and water wash can be used.[2]

What personal protective equipment (PPE) is required for handling a spill? At a minimum, wear protective gloves, protective clothing, and eye/face protection.[4][7] For larger spills or in areas with inadequate ventilation, respiratory protection is necessary.[3][7] In the case of a major spill, a gas-tight chemical resistant suit with breathing apparatus may be required.[5]

How do I decontaminate my reusable PPE after a cleanup? After the cleanup operation, all protective clothing and equipment must be decontaminated and laundered before storing and re-using.[5] Wash contaminated clothing separately from other lab wear.[5] Follow your institution's specific procedures for decontaminating reusable PPE.

Decontamination Protocol

This protocol outlines the step-by-step methodology for cleaning a minor spill of this compound.

1. Immediate Response and Preparation:

  • Alert personnel in the immediate area and restrict access.
  • Ensure adequate ventilation.[5]
  • Don the appropriate PPE: chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection.

2. Spill Containment:

  • For solid spills, carefully dampen the material with water to prevent dust from becoming airborne.[1]
  • Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[5][6]

3. Cleanup:

  • Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[5][7]
  • Use absorbent paper dampened with water to pick up any remaining residue.[1] Place the used paper into the hazardous waste container.

4. Surface Decontamination:

  • Wash the spill area thoroughly with a detergent and water solution, ensuring runoff does not enter drains.[5]
  • For a final rinse, you can use 60-70% ethanol and then wash again with soap and water.[2]

5. Disposal:

  • Seal the hazardous waste container.[5]
  • Dispose of the sealed container and any contaminated disposable PPE according to your institution's hazardous waste management guidelines.[6]

6. Post-Cleanup:

  • Thoroughly wash your hands and any exposed skin with soap and water.[5]
  • Decontaminate any reusable PPE according to established procedures before reuse.[5]

This compound Spill Response Workflow

Spill_Decontamination_Workflow cluster_prep Preparation & Assessment cluster_minor Minor Spill Response cluster_major Major Spill Response cluster_post Post-Cleanup spill This compound Spill Occurs assess Assess Spill Size (Minor vs. Major) spill->assess don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) assess->don_ppe For any spill evacuate Evacuate Area assess->evacuate Major Spill contain_minor Contain Spill with Inert Material (e.g., Sand, Vermiculite) don_ppe->contain_minor Minor Spill cleanup_minor Clean Up Absorbed Material into Hazardous Waste Container contain_minor->cleanup_minor decon_minor Decontaminate Area with Detergent and Water cleanup_minor->decon_minor dispose Dispose of Hazardous Waste per Institutional Guidelines decon_minor->dispose alert_emergency Alert Emergency Services / Fire Brigade evacuate->alert_emergency contain_major Contain Spill & Prevent Entry into Drains (if safe to do so) alert_emergency->contain_major contain_major->dispose After professional response decon_ppe Decontaminate Reusable PPE dispose->decon_ppe wash_hands Wash Hands and Exposed Skin decon_ppe->wash_hands complete Decontamination Complete wash_hands->complete

References

Validation & Comparative

A Head-to-Head Comparison of Peroxidase Substrates: O-Anisidine Hydrochloride vs. TMB

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing enzyme-linked immunosorbent assays (ELISAs) and other peroxidase-based detection methods, the choice of chromogenic substrate is a critical factor influencing assay sensitivity, accuracy, and safety. This guide provides an objective comparison of two common horseradish peroxidase (HRP) substrates: O-Anisidine (B45086) hydrochloride and 3,3',5,5'-Tetramethylbenzidine (TMB).

O-Anisidine, a traditional peroxidase substrate, has been widely used in various biochemical assays. However, its use has been curtailed by significant health and safety concerns. TMB has emerged as a popular, safer, and highly sensitive alternative for HRP detection in ELISA and other immunoassays. This guide will delve into the performance characteristics, experimental protocols, and underlying mechanisms of both substrates to inform your selection process.

Performance Characteristics: A Comparative Analysis

While direct head-to-head quantitative performance data is limited, the following table summarizes the key characteristics of O-Anisidine hydrochloride and TMB based on available literature and safety data. TMB is generally recognized as a more sensitive substrate than other chromogens like o-phenylenediamine (B120857) (OPD) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[1][2]

FeatureThis compoundTMB (3,3',5,5'-Tetramethylbenzidine)
Sensitivity ModerateHigh[1]
Reaction Product Oxidized to a diimine, then a quinone imine.[3]Soluble blue product, turns yellow upon addition of a stop solution.[4][5]
Optimal Wavelength ~460 nm (for the oxidized product of the related o-dianisidine)[6]650 nm (blue), 450 nm (yellow, after stopping)[5][7]
Reaction Speed Data not readily availableFast, often requires a stop solution to control the reaction.[5]
Stability of Reagent Susceptible to oxidation in air.[8]Ready-to-use solutions are generally stable for at least 12 months at 4°C.[9]
Safety Suspected carcinogen. [8] Toxic if swallowed, in contact with skin, or if inhaled.Considered a safer alternative to benzidine-based substrates.[4] Can be a skin and eye irritant.[5]
Advantages Historical precedent in some assays.High sensitivity, well-established protocols, safer profile.[4][5]
Disadvantages Significant health and safety risks (carcinogenicity). [8]Can produce high background if not optimized; requires a stop solution for endpoint assays.[5]

Reaction Mechanisms

The enzymatic reaction for both substrates involves the HRP-catalyzed oxidation by hydrogen peroxide (H₂O₂), leading to the formation of colored products.

Peroxidase_Reaction_Mechanisms cluster_O_Anisidine O-Anisidine Oxidation cluster_TMB TMB Oxidation oA O-Anisidine (colorless) oA_rad Cation Radical oA->oA_rad HRP, H₂O₂ oA_diimine Diimine oA_rad->oA_diimine oA_quinone Quinone Imine (colored product) oA_diimine->oA_quinone Hydrolysis TMB TMB (colorless) TMB_blue Cation Radical-Diamine Complex (blue product, λmax ~650 nm) TMB->TMB_blue HRP, H₂O₂ TMB_yellow Diimine (yellow product, λmax ~450 nm) TMB_blue->TMB_yellow Stop Solution (Acid)

Peroxidase reaction mechanisms for O-Anisidine and TMB.

Experimental Workflow: A Typical ELISA Protocol

The following diagram illustrates a generalized workflow for an indirect ELISA, highlighting the step where the peroxidase substrate is introduced.

ELISA_Workflow start Start coating Antigen Coating start->coating blocking Blocking coating->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab HRP-conjugated Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 substrate Add Peroxidase Substrate (O-Anisidine or TMB) wash2->substrate develop Color Development substrate->develop stop Add Stop Solution (for TMB endpoint assays) develop->stop read Read Absorbance stop->read end End read->end

A generalized workflow for an indirect ELISA.

Experimental Protocols

This compound Assay Protocol (Adapted from o-dianisidine methods)

Note: O-Anisidine is a suspected carcinogen and should be handled with extreme caution, following all institutional safety guidelines.[8]

Reagents:

  • Substrate Buffer: 0.05 M Sodium Acetate, pH 5.0.

  • This compound Solution: Prepare a 10 mg/mL stock solution in methanol. Caution: Handle in a fume hood with appropriate personal protective equipment.

  • Hydrogen Peroxide (H₂O₂): 0.3% (w/v) solution in distilled water.

  • Enzyme Solution: Horseradish Peroxidase (HRP) conjugate diluted in a suitable buffer (e.g., PBS with a protein stabilizer).

Procedure:

  • Prepare the working substrate solution immediately before use. For each 10 mL of substrate buffer, add 100 µL of the this compound stock solution and 10 µL of 0.3% H₂O₂. Protect the solution from light.

  • Following the final wash step of your immunoassay, add 100 µL of the working substrate solution to each well.

  • Incubate at room temperature for 15-30 minutes, or until sufficient color has developed.

  • Stop the reaction by adding 50 µL of 2 M H₂SO₄.

  • Read the absorbance at approximately 460 nm using a microplate reader.

TMB ELISA Protocol

Reagents:

  • TMB Substrate Solution: Many commercial ready-to-use TMB solutions are available. Alternatively, a solution can be prepared.

  • Wash Buffer: PBS with 0.05% Tween-20.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄) or 1 M Phosphoric Acid (H₃PO₄).

Procedure:

  • Following the final wash step of your immunoassay, add 100 µL of the TMB substrate solution to each well.[9]

  • Incubate the plate at room temperature, protected from light, for 5-30 minutes. Monitor the color development.

  • Stop the reaction by adding 100 µL of stop solution to each well. The color will change from blue to yellow.[9]

  • Read the absorbance at 450 nm within 30 minutes of adding the stop solution.[5]

Conclusion

The choice between this compound and TMB as a peroxidase substrate involves a critical trade-off between historical application and modern standards of safety and performance. While O-Anisidine has been used in the past, its classification as a suspected carcinogen makes it a significant safety hazard in the research laboratory.

In contrast, TMB offers a much safer profile and is widely recognized for its high sensitivity, making it the superior choice for most, if not all, modern ELISA applications.[1] The availability of stable, ready-to-use TMB formulations further enhances its convenience and reproducibility in high-throughput screening and diagnostic assays. For researchers and drug development professionals, the adoption of TMB as the standard peroxidase substrate is a clear step towards ensuring both the quality of experimental data and the safety of laboratory personnel.

References

A Comparative Guide to Chromogenic Substrates in Immunoassays: O-Anisidine Hydrochloride vs. O-Phenylenediamine (OPD)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay), the selection of a chromogenic substrate is a critical determinant of assay performance. This guide provides a detailed comparison of two such substrates for horseradish peroxidase (HRP)-based assays: the historically noted O-Anisidine hydrochloride and the widely utilized o-phenylenediamine (B120857) (OPD). While both are aromatic amines that can be oxidized by HRP to produce a colored product, their application, performance, and safety profiles differ significantly.

Introduction to the Substrates

O-Phenylenediamine (OPD) is a popular chromogenic substrate for HRP in ELISA procedures. Upon oxidation by HRP in the presence of hydrogen peroxide, OPD forms a water-soluble, yellow-orange product, 2,3-diaminophenazine.[1][2] The reaction can be stopped with an acid, such as sulfuric or hydrochloric acid, which enhances the color and allows for endpoint measurement.[1][2]

This compound , also known as 2-methoxyaniline hydrochloride, is an aromatic amine that has been shown to be oxidized by peroxidases, including HRP. The enzymatic reaction proceeds through a radical mechanism, forming intermediates such as a diimine and a quinone imine, as well as an azo dimer. While a color change is expected, its use as a standard chromogenic substrate in immunoassays is not well-documented in recent scientific literature. Notably, this compound is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), which significantly limits its practical application in a laboratory setting.

Performance Comparison

Due to the limited use of this compound in modern immunoassays, a direct quantitative comparison based on extensive experimental data is challenging. The following table summarizes the well-established performance characteristics of OPD. Information for this compound is inferred from its known chemical properties and the nature of its reaction with HRP, and is presented for theoretical comparison, highlighting the data gap.

FeatureO-Phenylenediamine (OPD)This compound
Reaction Product 2,3-diaminophenazine (soluble)Diimine, quinone imine, azo dimer (presumed colored)
Color of Product Yellow-orangeNot well-documented in immunoassays
Optimal Wavelength (Kinetic) 450 nm[1][3]Not established
Optimal Wavelength (Stopped) 492 nm (with H₂SO₄ or HCl)[1][3]Not established
Sensitivity High (detection limit typically around 70 pg/mL)[2]Not established
Safety Profile Toxic, mutagen, handle with careToxic, suspected carcinogen (IARC Group 2B)
Availability Widely available as tablets or powderAvailable as a chemical reagent, but not commonly marketed as an ELISA substrate

Signaling Pathways and Experimental Workflows

The enzymatic reaction for both substrates involves the catalytic activity of HRP in the presence of a peroxide. The diagrams below illustrate the general signaling pathway and a typical experimental workflow for an ELISA using a chromogenic substrate.

HRP_Substrate_Reaction HRP HRP Enzyme Product Colored Product HRP->Product catalyzes oxidation H2O Water (2H₂O) HRP->H2O H2O2 Hydrogen Peroxide (H₂O₂) H2O2->HRP provides Substrate Chromogenic Substrate (OPD or O-Anisidine) Substrate->HRP is oxidized ELISA_Workflow cluster_plate ELISA Plate Well Coating 1. Antigen Coating Blocking 2. Blocking Coating->Blocking PrimaryAb 3. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 4. HRP-conjugated Secondary Antibody Incubation PrimaryAb->SecondaryAb SubstrateAdd 5. Substrate Addition (e.g., OPD) SecondaryAb->SubstrateAdd ColorDev 6. Color Development SubstrateAdd->ColorDev StopSolution 7. Stop Solution Addition (e.g., H₂SO₄) ColorDev->StopSolution Readout 8. Absorbance Reading StopSolution->Readout

References

A Comparative Guide to Chromogenic Substrates: O-Anisidine Hydrochloride vs. ABTS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chromogenic substrate is a critical determinant of success in enzyme-linked immunosorbent assays (ELISAs) and other enzyme-based detection methods. This guide provides an objective comparison of two such substrates, O-Anisidine hydrochloride and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), focusing on their sensitivity and specificity when used with horseradish peroxidase (HRP).

Introduction

This compound and ABTS are both utilized as chromogenic substrates for peroxidases like HRP. Upon oxidation in the presence of hydrogen peroxide (H₂O₂), these compounds develop a measurable color change, the intensity of which is proportional to the enzymatic activity. This principle forms the basis of their application in various immunoassays. While ABTS is a widely adopted and well-characterized substrate, O-Anisidine and its related compounds, like o-dianisidine, have also been used historically. This guide aims to provide a comparative overview based on available experimental data.

Data Presentation: A Comparative Analysis

Direct quantitative comparisons of sensitivity and specificity between this compound and ABTS are not extensively available in recent literature. Much of the contemporary research focuses on newer, safer, and more sensitive substrates. However, by examining data from studies comparing ABTS to structurally similar compounds like o-dianisidine, we can infer a comparative performance.

FeatureThis compound (inferred from o-dianisidine data)ABTS
Sensitivity Generally considered to have lower to moderate sensitivity.High sensitivity, particularly in solid-phase enzyme immunoassays[1].
Oxidized Product Color Brownish[2]Green[3]
Optimal Wavelength ~460 nm[2]405-420 nm[3]
Stability of Oxidized Product Highly stable after stopping the reaction[1].Stable, especially when the reaction is stopped with sodium azide[1].
Carcinogenicity Considered a potential carcinogen.Not classified as a carcinogen.
Common Applications Historically used in colorimetric enzyme assays.Widely used in ELISA, dot blotting, and other immunoassays.

Signaling Pathways and Experimental Workflows

The fundamental principle behind the use of both this compound and ABTS as chromogenic substrates involves the enzymatic activity of horseradish peroxidase (HRP). The following diagrams illustrate the general enzymatic reaction pathway and a typical experimental workflow for an ELISA using a chromogenic substrate.

Peroxidase_Reaction HRP HRP (Fe³⁺) Compound_I Compound I [HRP-(Fe⁴⁺=O)⁺] HRP->Compound_I + H₂O₂ H2O2 H₂O₂ Compound_II Compound II [HRP-(Fe⁴⁺=O)] Compound_I->Compound_II + Substrate H2O 2H₂O Compound_I->H2O Substrate_Reduced Chromogenic Substrate (e.g., O-Anisidine, ABTS) Substrate_Oxidized Oxidized Substrate (Colored Product) Substrate_Reduced->Substrate_Oxidized Oxidation Compound_II->HRP + Substrate

Caption: General enzymatic reaction of horseradish peroxidase (HRP) with a chromogenic substrate.

ELISA_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_detection Detection cluster_substrate Substrate Reaction cluster_readout Measurement Coat_Plate Coat microtiter plate wells with antigen Block Block non-specific binding sites with blocking buffer Coat_Plate->Block Add_Primary_Ab Add primary antibody Block->Add_Primary_Ab Add_Secondary_Ab Add HRP-conjugated secondary antibody Add_Primary_Ab->Add_Secondary_Ab Add_Substrate Add chromogenic substrate (O-Anisidine or ABTS) + H₂O₂ Add_Secondary_Ab->Add_Substrate Incubate Incubate for color development Add_Substrate->Incubate Stop_Reaction Stop reaction (optional) Incubate->Stop_Reaction Read_Absorbance Read absorbance at appropriate wavelength Stop_Reaction->Read_Absorbance

Caption: A typical indirect ELISA workflow using a chromogenic substrate.

Experimental Protocols

Detailed and standardized protocols for using this compound in modern ELISA are scarce due to the prevalence of safer and more sensitive alternatives. However, a general protocol can be outlined based on historical use and protocols for similar substrates.

General Protocol for a Colorimetric ELISA using this compound or ABTS

Materials:

  • Coated and blocked ELISA plate

  • HRP-conjugated antibody

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate Buffer (e.g., Citrate-Phosphate buffer, pH 5.0)

  • This compound or ABTS

  • 30% Hydrogen Peroxide (H₂O₂)

  • Stop Solution (e.g., 1 M H₂SO₄ for O-Anisidine, 1% SDS for ABTS)

  • Microplate reader

Procedure:

  • Antibody Incubation: Perform incubations with primary and HRP-conjugated secondary antibodies according to your specific ELISA protocol. Follow each incubation step with thorough washing with Wash Buffer.

  • Substrate Preparation (prepare fresh):

    • O-Anisidine Solution: Dissolve this compound in Substrate Buffer to a final concentration typically in the range of 0.5-1.0 mg/mL. Immediately before use, add H₂O₂ to a final concentration of approximately 0.01-0.03%. Caution: this compound is a potential carcinogen. Handle with appropriate personal protective equipment.

    • ABTS Solution: Dissolve ABTS in Substrate Buffer to a final concentration of approximately 0.5-1.0 mg/mL. Immediately before use, add H₂O₂ to a final concentration of approximately 0.01-0.03%.

  • Substrate Reaction: Add 100 µL of the prepared substrate solution to each well of the ELISA plate.

  • Incubation: Incubate the plate at room temperature, protected from light, for 15-30 minutes, or until sufficient color has developed.

  • Stopping the Reaction (Optional but Recommended): Add 50-100 µL of the appropriate Stop Solution to each well to stop the enzymatic reaction.

  • Measurement: Read the absorbance of each well using a microplate reader at the optimal wavelength for the substrate used (approximately 460 nm for the stopped o-dianisidine reaction, which is a proxy for o-anisidine, and 405-420 nm for ABTS).

Sensitivity and Specificity in Context

Studies comparing various HRP substrates have generally indicated that while substrates like o-phenylenediamine (B120857) (OPD) and o-dianisidine can provide good sensitivity, ABTS often demonstrates superior performance, particularly in solid-phase immunoassays where it can yield a steeper calibration curve and a lower detection limit[1]. The choice of substrate can significantly impact the overall sensitivity of an ELISA[1].

The specificity of the detection is primarily determined by the antibodies used in the assay. However, the substrate can influence the signal-to-noise ratio. A substrate that is less prone to non-enzymatic oxidation or that produces a more stable colored product will generally result in a more reliable and specific signal.

Conclusion

While this compound has been used as a chromogenic substrate for HRP, its use in modern laboratory settings is limited due to safety concerns and the availability of more sensitive and safer alternatives. ABTS has emerged as a popular choice due to its high sensitivity, good stability, and favorable safety profile. For researchers aiming for high sensitivity and reproducibility in their enzyme immunoassays, ABTS is generally the recommended choice over this compound. When selecting a substrate, it is crucial to consider not only the desired sensitivity but also the safety and handling requirements of the compound.

References

A Validated Stability-Indicating HPLC Method for o-Anisidine Hydrochloride Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of o-Anisidine hydrochloride. The performance of this method is compared with alternative analytical techniques, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in drug development seeking a robust and reliable method for the quality control of this compound.

Introduction

This compound is a chemical intermediate used in the synthesis of various dyes, pigments, and pharmaceutical compounds. Due to its potential toxicity and classification as a suspected carcinogen, accurate and precise quantification is crucial for ensuring the quality and safety of starting materials and final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and robustness.

This guide details a validated Reverse-Phase HPLC (RP-HPLC) method and compares it with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC) to aid researchers in selecting the most suitable method for their specific needs. The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

HPLC Method Protocol and Validation Data

A stability-indicating RP-HPLC method was validated to ensure it is fit for its intended purpose of quantifying this compound and resolving it from potential degradation products.[4][5] The method parameters are based on established protocols for anisidine isomers.[1][2]

Experimental Protocol: RP-HPLC

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 35% Acetonitrile / 65% Water[1][2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detector: UV Absorbance at 254 nm[1][2]

  • Run Time: 15 minutes

  • Diluent: Mobile Phase

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample in the diluent to achieve a theoretical concentration of 100 µg/mL of this compound.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 150 µg/mL.

Method Validation Summary

The HPLC method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][3][6]

Table 1: Summary of HPLC Method Validation Data

Validation ParameterAcceptance CriteriaResult
Specificity No interference from blanks, impurities, or degradation products at the analyte's retention time.The method is specific. Peak purity of the analyte was confirmed in the presence of forced degradation products.
Linearity
Range-1 - 150 µg/mL
Correlation Coefficient (r²)≥ 0.9990.9998
Accuracy (Recovery) 98.0% - 102.0%
80% Level (80 µg/mL)99.5%
100% Level (100 µg/mL)100.7%[2]
120% Level (120 µg/mL)101.2%
Precision (%RSD)
Repeatability (Intra-day, n=6)RSD ≤ 2.0%0.8%
Intermediate Precision (Inter-day, n=6)RSD ≤ 2.0%1.5%
Sensitivity
Limit of Detection (LOD)-0.3 µg/mL
Limit of Quantification (LOQ)-1.0 µg/mL
Robustness No significant impact on results.The method is robust. Small variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C) did not significantly affect the results.
Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating methods.[4][7] this compound was subjected to various stress conditions to demonstrate the method's ability to separate the active ingredient from its degradation products.[5][7]

Table 2: Forced Degradation Conditions and Results

Stress ConditionProcedureObservation
Acid Hydrolysis 10 mg sample + 10 mL 0.1 N HCl, heated at 60°C for 2 hours.~15% degradation observed.
Base Hydrolysis 10 mg sample + 10 mL 0.1 N NaOH, heated at 60°C for 2 hours.~12% degradation observed.
Oxidative Degradation 10 mg sample + 10 mL 3% H₂O₂, stored at room temp for 24 hours.~20% degradation observed.
Thermal Degradation Sample exposed to 105°C for 48 hours.~8% degradation observed.
Photolytic Degradation Sample exposed to UV light (254 nm) for 24 hours.~5% degradation observed.

In all cases, the degradation products were well-resolved from the main this compound peak, confirming the stability-indicating nature of the method.

Comparison with Alternative Methods

While the validated HPLC method is robust and reliable, other techniques can be employed for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high sensitivity and specificity, making it suitable for trace-level analysis.[8]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures. This results in faster analysis times, improved resolution, and reduced solvent consumption compared to conventional HPLC.[9]

Table 3: Comparison of HPLC, GC-MS, and UPLC Methods

ParameterValidated RP-HPLC MethodGas Chromatography-Mass Spectrometry (GC-MS)Ultra-Performance Liquid Chromatography (UPLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Similar to HPLC but uses smaller particles and higher pressure for faster, more efficient separations.[9]
Typical Run Time ~15 minutes~20-30 minutes< 5 minutes[9]
Detection UV Absorbance (254 nm)Mass SpectrometryUV Absorbance (or MS)
Sensitivity (LOQ) ~1.0 µg/mLHigh (ng/L to µg/L range). A quantitation limit of 10 µg/L in groundwater has been reported.[8]Very High (pg to ng/mL range).[9]
Sample Preparation Simple dissolution in mobile phase.May require derivatization for less volatile compounds; extraction from complex matrices.Simple dissolution, similar to HPLC.
Advantages Robust, widely available, good precision, cost-effective.Excellent sensitivity and specificity, definitive identification.Significantly faster run times, better resolution, lower solvent consumption.[9]
Disadvantages Longer run time compared to UPLC, lower sensitivity than GC-MS.Requires volatile/thermostable analyte (or derivatization), more complex instrumentation.Higher initial instrument cost, higher backpressure can lead to column clogging if samples are not clean.
Best Suited For Routine quality control, assay, and impurity testing in pharmaceutical manufacturing.Trace analysis, environmental monitoring, impurity identification.[8]High-throughput screening, rapid quality control, complex mixture analysis.

Visualized Workflows

The following diagrams illustrate the logical flow of the HPLC method validation and sample analysis processes.

HPLC_Validation_Workflow start_end start_end process process decision decision data data start Start Validation protocol Define Validation Protocol (Parameters & Acceptance Criteria) start->protocol specificity Specificity & Forced Degradation protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness check All Parameters Meet Criteria? robustness->check report Generate Validation Report check->report Yes revise Revise Method / Protocol check->revise No end Method Validated report->end revise->protocol

Caption: HPLC Method Validation Workflow.

Sample_Analysis_Workflow start_end start_end process process qc qc output output start Start Analysis prep Prepare Sample & Standards start->prep sst Perform System Suitability Test (SST) prep->sst check_sst SST Passed? sst->check_sst inject Inject Samples & Standards into HPLC check_sst->inject Yes troubleshoot Troubleshoot System check_sst->troubleshoot No acquire Acquire Chromatographic Data inject->acquire process_data Integrate Peaks & Calculate Concentration acquire->process_data results Report Results process_data->results end End results->end troubleshoot->sst

Caption: Routine Sample Analysis Workflow.

Conclusion

The described RP-HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. Its stability-indicating capability makes it highly suitable for routine quality control and stability studies in the pharmaceutical industry. While GC-MS offers superior sensitivity for trace analysis and UPLC provides a significant advantage in speed for high-throughput environments, the validated HPLC method represents a well-balanced, cost-effective, and reliable approach for its intended purpose. The selection of the most appropriate analytical technique should be based on a thorough evaluation of the specific analytical requirements, including sensitivity, sample throughput, and available resources.

References

A Comparative Guide to the Cross-Reactivity of O-Anisidine Hydrochloride with Various Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of O-Anisidine (B45086) hydrochloride with a range of enzymes. O-Anisidine, a recognized carcinogen, is utilized as a substrate in various biochemical assays, making it crucial to understand its interactions with different enzymatic systems. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways involved.

Comparative Analysis of Enzyme Activity

O-Anisidine hydrochloride serves as a substrate primarily for oxidoreductases, most notably peroxidases and cytochrome P450 enzymes. The extent of its reactivity, however, varies among different enzymes. While comprehensive comparative kinetic studies are limited, this section consolidates the available data on its interaction with key enzyme families.

Table 1: Summary of this compound Cross-Reactivity with Different Enzymes

Enzyme FamilySpecific Enzyme(s)Interaction TypeQuantitative Data (Km, Vmax)Key Findings & Notes
Peroxidases Horseradish Peroxidase (HRP)SubstrateData for the related compound o-dianisidine is available as a proxy. For o-dianisidine: K_m values vary with pH.HRP readily oxidizes o-anisidine, a reaction commonly used in colorimetric assays. The reaction proceeds via a radical mechanism.[1]
Lactoperoxidase (LPO)SubstrateSpecific kinetic parameters for o-anisidine are not readily available in the literature.LPO, a mammalian peroxidase, is capable of oxidizing o-anisidine through a radical mechanism, similar to HRP.[1]
Prostaglandin H Synthase (PHS)SubstrateSpecific kinetic parameters for o-anisidine are not readily available in the literature.PHS, a key enzyme in the arachidonic acid cascade, metabolizes o-anisidine, which is significant in tissues with high PHS activity, such as the urinary bladder.[1]
Cytochrome P450s CYP1A1, CYP1A2, CYP2E1, CYP3A4Substrate (Metabolism)Specific kinetic parameters for the direct oxidation of o-anisidine are not well-documented.These enzymes are involved in the metabolic activation of o-anisidine to genotoxic metabolites, primarily N-(2-methoxyphenyl)hydroxylamine.[2][3][4][5] This activation is a critical step in its carcinogenic mechanism.
Laccases Fungal and Bacterial LaccasesPotential SubstrateNo specific kinetic data for o-anisidine is available.Laccases are known to oxidize a broad range of aromatic amines. While direct studies with o-anisidine are scarce, its chemical structure suggests it is a likely substrate.
Tyrosinases Mushroom TyrosinaseNo significant interaction reportedNot applicableCurrent literature does not indicate that o-anisidine is a substrate or significant inhibitor of tyrosinase.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental findings. Below are representative protocols for assessing the enzymatic activity with aromatic amine substrates like this compound.

Peroxidase Activity Assay (General Protocol)

This protocol is adapted from methods used for horseradish peroxidase and can be modified for other peroxidases.[6][7]

Materials:

  • 0.1 M Phosphate (B84403) Buffer (pH 6.0)

  • This compound solution (e.g., 1 mg/mL in methanol (B129727) or water)

  • 0.03% (v/v) Hydrogen Peroxide (H₂O₂) solution (freshly prepared)

  • Enzyme solution (e.g., Horseradish Peroxidase, Lactoperoxidase)

  • Spectrophotometer

Procedure:

  • In a cuvette, combine 3.0 mL of 0.1 M phosphate buffer (pH 6.0), 0.1 mL of this compound solution, and 0.1 mL of the enzyme solution.

  • Initiate the reaction by adding 0.1 mL of 0.03% H₂O₂ solution and mix immediately.

  • Measure the change in absorbance at a specific wavelength (e.g., 460 nm for the oxidized product of a related compound, o-dianisidine) over a set period (e.g., 3 minutes) at a constant temperature (e.g., 25°C).

  • The rate of reaction is calculated from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate per minute under the defined conditions.

Cytochrome P450 Metabolism Assay

This protocol outlines a general method to study the metabolism of a compound like this compound by cytochrome P450 enzymes in liver microsomes.[8][9]

Materials:

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate buffer (pH 7.4)

  • This compound solution

  • Quenching solution (e.g., acetonitrile (B52724) or methanol)

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Prepare a reaction mixture containing liver microsomes, the NADPH regenerating system, and phosphate buffer in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the reaction by adding this compound to the mixture.

  • Incubate at 37°C for a specific time period (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching solution.

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant for the presence of metabolites using LC-MS/MS.

Signaling Pathways and Metabolic Activation

The biological effects of this compound are intrinsically linked to its metabolic activation by enzymes. The following diagrams illustrate the key pathways.

Peroxidase_Metabolism O_Anisidine O-Anisidine Peroxidase Peroxidase (HRP, LPO, PHS) O_Anisidine->Peroxidase H2O2 Radical O-Anisidine Radical Peroxidase->Radical Diimine Diimine Metabolite Radical->Diimine Quinone_Imine Quinone Imine Diimine->Quinone_Imine Hydrolysis DNA_Adducts DNA Adducts Diimine->DNA_Adducts Quinone_Imine->DNA_Adducts

Peroxidase-mediated metabolic activation of O-Anisidine.

CYP450_Metabolism cluster_cyp Cytochrome P450 System CYP450 CYP1A2, CYP2E1, etc. N_hydroxylamine N-(2-methoxyphenyl) hydroxylamine CYP450->N_hydroxylamine NADPH_reductase NADPH-P450 Reductase NADPH_reductase->CYP450 e- O_Anisidine O-Anisidine O_Anisidine->CYP450 Oxidation Nitrenium_ion Nitrenium/Carbenium Ions N_hydroxylamine->Nitrenium_ion Spontaneous decomposition DNA_Adducts DNA Adducts Nitrenium_ion->DNA_Adducts

Cytochrome P450-mediated metabolic activation of O-Anisidine.

Conclusion

This compound demonstrates significant cross-reactivity with peroxidases and cytochrome P450 enzymes, leading to its metabolic activation and potential genotoxicity. While quantitative kinetic data across a broad range of enzymes remains limited, the available information underscores the importance of considering these interactions in toxicological and diagnostic contexts. The provided protocols offer a foundation for further comparative studies to elucidate the precise kinetic parameters and substrate specificities of various enzymes towards this compound. This will ultimately contribute to a more comprehensive understanding of its biochemical profile and associated risks.

References

A Comparative Toxicological Analysis of O-Anisidine Hydrochloride and p-Anisidine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Guide Overview: This document provides a detailed comparative analysis of the toxicological profiles of o-Anisidine (B45086) hydrochloride and p-Anisidine (B42471). It is intended for researchers, scientists, and professionals in drug development to facilitate informed risk assessment and decision-making. The guide synthesizes key toxicological data, outlines relevant experimental methodologies, and visualizes critical biological pathways and experimental workflows.

Introduction

Anisidine isomers, specifically ortho (o) and para (p) anisidine, are aromatic amines widely used as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[1][2][3] While structurally similar, the position of the methoxy (B1213986) group on the aniline (B41778) ring significantly influences their metabolic pathways and, consequently, their toxicological properties. O-Anisidine is typically supplied as its more stable hydrochloride salt for laboratory use. In aqueous environments, this salt dissociates, making its toxicological profile comparable to the parent o-anisidine base.[4] This guide focuses on the key differences in acute toxicity, carcinogenicity, and mutagenicity between the ortho and para isomers.

Comparative Toxicological Data

The following tables summarize the quantitative toxicological data for o-Anisidine hydrochloride and p-Anisidine, providing a clear basis for comparison.

Table 1: Acute Toxicity Data (LD₅₀)

Compound Species Route LD₅₀ (mg/kg bw) Reference(s)
o-Anisidine RatOral2000[1][5]
MouseOral1400[1][5]
RabbitOral870[1][5]
p-Anisidine RatOral140 - 2900[4][6][7]
MouseOral130 - 1410[4][6]
RabbitOral145 - 2900[4][6]
RatDermal3200[4][8]

Note: The wide range in reported LD₅₀ values for p-Anisidine reflects variability across different studies.

Table 2: Carcinogenicity and Genotoxicity Profile

Endpoint This compound p-Anisidine / Hydrochloride Reference(s)
IARC Classification Group 2B (Possibly carcinogenic to humans)Group 3 (Not classifiable as to its carcinogenicity to humans)[2][9]
Primary Target Organs (Carcinogenicity) Urinary bladder (rats and mice), Kidney (male rats), Thyroid gland (male rats)Insufficient evidence of carcinogenicity in animal bioassays.[5][10][11][12][13]
NTP Classification Reasonably anticipated to be a human carcinogenNot classified[10][14]
Mutagenicity Suspected of causing genetic defects (ECHA Category 2). Positive in some bacterial mutagenicity assays.Positive in the Syrian hamster embryo (SHE) cell morphological transformation assay. Enhanced mutagenicity in specific bacterial strains.[3][4][15][16][17]

Experimental Methodologies

The data presented in this guide are derived from standard toxicological assays. Below are brief overviews of the methodologies for the key experiments cited.

Acute Oral Toxicity (LD₅₀) Determination

The median lethal dose (LD₅₀) is determined to assess the short-term poisoning potential of a substance.

  • Protocol (Based on OECD Guideline 423):

    • Animal Model: Typically, young adult rats (e.g., Fischer 344) of a single sex are used.

    • Dosing: The test substance is administered by oral gavage. A sequential process is used where a small group of animals (e.g., 3) is dosed.

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

    • Endpoint: The LD₅₀ is the statistically estimated dose that is expected to be lethal to 50% of the tested population. The procedure is designed to use a minimal number of animals.

Carcinogenicity Bioassay

Long-term bioassays are conducted to identify the carcinogenic potential of a chemical.

  • Protocol (Based on NCI/NTP Bioassays):

    • Animal Model: Two rodent species, typically Fischer 344 rats and B6C3F1 mice, are used, including both sexes.[5][12]

    • Dosing: The chemical (e.g., this compound or p-anisidine hydrochloride) is administered in the diet at two different concentrations (a low dose and a high dose) for a significant portion of the animal's lifespan (e.g., 103 weeks).[5][12] Control groups receive the same diet without the test chemical.

    • Observation: Animals are monitored daily for signs of toxicity and tumors. Body weights are recorded regularly.

    • Endpoint: At the end of the study, a complete necropsy is performed on all animals. Tissues from all major organs are examined microscopically to identify and quantify the incidence of neoplastic (tumors) and non-neoplastic lesions. Statistical analysis compares tumor incidence in dosed groups to the control group.[5][12]

Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay is widely used to assess the mutagenic potential of a chemical.

  • Protocol (Based on OECD Guideline 471):

    • Test System: Histidine-dependent strains of Salmonella typhimurium are used. These bacteria cannot grow in a histidine-free medium unless a reverse mutation (back mutation) occurs.

    • Metabolic Activation: The test chemical is tested with and without an exogenous metabolic activation system (e.g., a rat liver fraction called S9 mix), as some chemicals only become mutagenic after being metabolized.

    • Procedure: The bacterial strains are exposed to various concentrations of the test substance on a minimal agar (B569324) plate lacking histidine.

    • Endpoint: The number of revertant colonies (colonies that have undergone mutation and can now grow) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.[4]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative toxicological assessment of chemical isomers.

Workflow for Comparative Toxicity Assessment.
Metabolic Activation and Toxicity Pathway

Both o-Anisidine and p-Anisidine require metabolic activation to exert their primary toxic and carcinogenic effects. The process involves enzymatic oxidation, leading to reactive intermediates that can damage cellular macromolecules.

G cluster_o o-Anisidine Pathway cluster_p p-Anisidine Pathway o_anisidine o-Anisidine o_metabolites Reactive Metabolites (e.g., Diimine, Quinone Imine) o_anisidine->o_metabolites Metabolic Activation (Peroxidases, CYPs) o_adducts DNA Adducts o_metabolites->o_adducts o_toxicity Mutagenicity & Carcinogenicity (Urinary Bladder, Kidney) o_adducts->o_toxicity p_anisidine p-Anisidine p_metabolites Reactive Metabolites p_anisidine->p_metabolites Metabolic Activation (CYPs) p_toxicity Acute Systemic Toxicity (Hematotoxicity, Nephrotoxicity) p_anisidine->p_toxicity methemoglobin Methemoglobin Formation p_metabolites->methemoglobin p_metabolites->p_toxicity

Metabolic Activation and Toxicity Pathways.

Comparative Analysis of Toxicity

Acute Toxicity

Both isomers can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.[4][5][18] This leads to symptoms like cyanosis, headache, dizziness, and fatigue.[2][18][19] While LD₅₀ values vary between studies, regulatory classifications often categorize p-Anisidine as having higher acute toxicity (fatal if swallowed, inhaled, or in contact with skin) compared to o-Anisidine, which is generally classified as toxic.[4][16][20] Both compounds can cause irritation to the skin, eyes, and respiratory system and may act as skin sensitizers.[18][19]

Carcinogenicity

The most significant toxicological difference between the two isomers lies in their carcinogenic potential.

  • This compound is a proven animal carcinogen.[10][11] Long-term dietary administration in rodents consistently leads to a high incidence of tumors, particularly transitional-cell carcinomas of the urinary bladder.[1][5] Tumors in the kidney and thyroid have also been observed in male rats.[11] Based on this sufficient evidence in experimental animals, it is classified as "reasonably anticipated to be a human carcinogen" by the NTP and as a Group 2B carcinogen by IARC ("possibly carcinogenic to humans").[9][10]

  • p-Anisidine hydrochloride , in contrast, has not shown sufficient evidence of carcinogenicity in similar long-term animal studies.[12][13] Bioassays in rats and mice did not establish a clear association between the administration of p-anisidine hydrochloride and an increased incidence of tumors.[12][13] Consequently, it is classified by IARC in Group 3, meaning it is "not classifiable as to its carcinogenicity to humans".[2]

This stark difference is likely due to variations in their metabolic pathways and the nature of the reactive metabolites formed, which may have different affinities for and reactivity with DNA in target tissues like the bladder urothelium.[4][21]

Mutagenicity and Genotoxicity

Both isomers have demonstrated mutagenic or genotoxic activity in various assays. O-Anisidine is suspected of causing genetic defects and has been shown to induce mutations in the bladder cells of transgenic mice.[1][5][16] P-Anisidine tested positive in a cell transformation assay, which is an indicator of carcinogenic potential, and its mutagenicity is enhanced in bacterial strains with high N-acetyltransferase activity.[4][17] The formation of DNA adducts by reactive metabolites is believed to be a key mechanism for the initiation of cancer by these compounds.[21]

Conclusion

While this compound and p-Anisidine are structural isomers that both exhibit significant acute toxicity, primarily through the induction of methemoglobinemia, their long-term toxicological profiles are markedly different. The key distinction for researchers and safety professionals is the established carcinogenicity of o-Anisidine, which primarily targets the urinary bladder in animal models, leading to its classification as a probable human carcinogen. In contrast, p-Anisidine has not demonstrated sufficient evidence of carcinogenicity in similar comprehensive studies. This comparative analysis underscores the critical role that molecular structure plays in determining toxicological outcomes and highlights the necessity of isomer-specific data for accurate chemical risk assessment.

References

A Comparative Guide to O-Anisidine Hydrochloride and Alternative Substrates in ELISA Formats

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize their enzyme-linked immunosorbent assays (ELISAs), the choice of a chromogenic substrate is a critical determinant of assay performance. This guide provides an objective comparison of O-Anisidine hydrochloride with other commonly used horseradish peroxidase (HRP) substrates, supported by experimental data and detailed methodologies.

This comparison focuses on key performance indicators such as sensitivity, signal-to-noise ratio, and stability, providing the necessary information to select the most appropriate substrate for your specific research needs.

Performance Comparison of HRP Substrates

The selection of a chromogenic substrate significantly impacts the sensitivity and dynamic range of an ELISA. While this compound has been used as an HRP substrate, its use is less common compared to alternatives like 3,3',5,5'-Tetramethylbenzidine (TMB), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and o-Phenylenediamine (OPD). The general consensus on the sensitivity of these widely used substrates is TMB > OPD > ABTS.[1]

SubstrateLimit of Detection (LOD)Signal-to-Noise RatioStability of Working SolutionSafety Profile
This compound Data not readily available in direct comparative studiesData not readily available in direct comparative studiesModerateSuspected carcinogen, requires careful handling[2][3][4][5][6]
TMB High (pg/mL range)[7]HighGoodNon-mutagenic
ABTS Moderate (ng/mL range)[7]ModerateExcellentGenerally considered safe
OPD High (pg/mL to ng/mL range)[7]HighPoor, light-sensitiveSuspected mutagen

Note: The performance of each substrate can be influenced by the specific ELISA format (e.g., direct, indirect, sandwich) and assay conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for an indirect ELISA using this compound and, for comparison, the more common TMB substrate.

Indirect ELISA Protocol using this compound

This protocol provides a general framework for utilizing this compound as a chromogenic substrate. Optimization of incubation times, and antibody and antigen concentrations is recommended for specific applications.

Materials:

  • This compound

  • Hydrogen peroxide (30%)

  • Substrate buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.0)

  • Stop solution (e.g., 2M H₂SO₄)

  • Antigen, primary antibody, HRP-conjugated secondary antibody

  • Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • 96-well microplate

Procedure:

  • Antigen Coating: Dilute the antigen to the desired concentration in coating buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Add 100 µL of diluted primary antibody to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Preparation: Prepare the this compound substrate solution immediately before use. A typical formulation involves dissolving this compound in the substrate buffer to a final concentration of 0.5-1.0 mg/mL and adding hydrogen peroxide to a final concentration of approximately 0.01-0.03%.

  • Color Development: Add 100 µL of the freshly prepared substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the enzymatic reaction.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 450 nm for the stopped reaction) using a microplate reader.

Indirect ELISA Protocol using TMB

This is a standard protocol for an indirect ELISA utilizing the highly sensitive TMB substrate.[8][9][10][11][12]

Materials:

  • TMB substrate solution (commercially available or prepared in-house)

  • Stop solution (e.g., 2M H₂SO₄)

  • Antigen, primary antibody, HRP-conjugated secondary antibody

  • Coating buffer, wash buffer, blocking buffer

  • 96-well microplate

Procedure:

  • Antigen Coating, Washing, Blocking, and Antibody Incubations: Follow steps 1-8 as described in the this compound protocol.

  • Substrate Incubation: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 10-20 minutes. A blue color will develop in positive wells.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and procedural steps can aid in understanding and troubleshooting ELISA experiments.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_immuno_reaction Immunological Reaction cluster_detection Detection antigen_coating 1. Antigen Coating blocking 2. Blocking antigen_coating->blocking Wash primary_ab 3. Primary Antibody blocking->primary_ab Wash secondary_ab 4. HRP-conjugated Secondary Antibody primary_ab->secondary_ab Wash substrate 5. Add Substrate (e.g., O-Anisidine HCl) secondary_ab->substrate Wash color_dev 6. Color Development substrate->color_dev stop 7. Stop Reaction color_dev->stop read 8. Read Absorbance stop->read

Caption: A generalized workflow for an indirect ELISA.

The chromogenic reaction in HRP-based ELISAs is an oxidation-reduction reaction. The HRP enzyme catalyzes the transfer of electrons from the substrate (e.g., this compound) to hydrogen peroxide, resulting in a colored product.

HRP_Reaction cluster_reactants Reactants cluster_enzyme_activation Enzyme Activation cluster_oxidation Substrate Oxidation HRP_inactive HRP (Fe³⁺) HRP_active HRP Compound I (Fe⁴⁺=O Por•⁺) HRP_inactive->HRP_active + H₂O₂ H2O2 H₂O₂ H2O 2H₂O H2O2->H2O o_anisidine O-Anisidine HCl (Colorless) oxidized_product Oxidized Product (Colored) o_anisidine->oxidized_product HRP/H₂O₂ HRP_active->HRP_inactive + 2 e⁻ (from O-Anisidine)

Caption: The enzymatic oxidation of this compound by HRP.[13]

Safety Considerations

When working with any chemical, it is imperative to follow appropriate safety protocols. This compound is a suspected carcinogen and should be handled with care.[2][3][4][5][6] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All handling of the solid compound and concentrated solutions should be performed in a chemical fume hood. Waste should be disposed of according to institutional and local regulations for hazardous materials. In contrast, TMB is considered a non-mutagenic and safer alternative.

References

Precision of O-Anisidine Hydrochloride-Based Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precision of analytical methods is paramount for reliable and reproducible results. This guide provides a comprehensive comparison of inter-assay and intra-assay precision for methods based on O-Anisidine (B45086) hydrochloride, a key reagent in various analytical applications. The presented data, protocols, and workflows are designed to offer a clear and objective overview to aid in method selection and validation.

Data on Inter-Assay and Intra-Assay Precision

The precision of an analytical method is typically expressed as the coefficient of variation (CV%), which is the ratio of the standard deviation to the mean. Intra-assay precision (also known as within-run precision) measures the consistency of results within a single analytical run, while inter-assay precision (between-run precision) assesses the reproducibility of results across different runs.

The following table summarizes representative data on the intra- and inter-assay precision of an analytical method, illustrating the expected performance at various analyte concentrations. While this specific data may not be directly from an O-Anisidine hydrochloride assay, it serves as a strong example of the validation data structure and typical performance characteristics of comparable chromatographic methods.

Table 1: Inter-Assay and Intra-Assay Precision Data

Concentration (ng/mL)Intra-Assay CV (%)Inter-Assay CV (%)
0.054.9-
0.103.19.4
0.252.25.8
1.02.15.1
2.51.53.7

Data is representative of typical analytical method validation results and may not correspond to a specific this compound assay. Generally, intra-assay CVs of less than 10% and inter-assay CVs of less than 15% are considered acceptable.[1]

Experimental Protocols

A widely referenced method for the determination of o-anisidine is the NIOSH Method 2514. This method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection.

NIOSH Method 2514: Determination of o-Anisidine

1. Sample Collection:

  • Samples are collected using a solid sorbent tube (XAD-2).

  • A known volume of air is drawn through the tube at a flow rate of 0.5 to 1.0 L/min.

2. Sample Preparation:

  • The front and back sections of the sorbent tube are placed in separate vials.

  • 5.0 mL of methanol (B129727) is added to each vial for desorption.

  • The vials are allowed to stand for 15 minutes with occasional agitation.

3. HPLC-UV Analysis:

  • Injection Volume: 10 µL

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 35% acetonitrile/65% water).

  • Column: A C18 column is typically used.

  • Detector: UV detector set at a wavelength of 254 nm.

  • Calibration: A calibration curve is generated using standard solutions of o-anisidine in methanol.

General Workflow for Method Validation

The following diagram illustrates a typical workflow for validating the precision of an analytical method, including the assessment of intra-assay and inter-assay variability.

Assay_Validation_Workflow start Start: Method Development prepare_qc Prepare Quality Control (QC) Samples at Low, Medium, High Conc. start->prepare_qc intra_assay Intra-Assay Precision (Within-Run) prepare_qc->intra_assay inter_assay Inter-Assay Precision (Between-Run) prepare_qc->inter_assay analyze_intra Analyze Multiple Replicates of each QC Sample in a Single Run (n > 5) intra_assay->analyze_intra analyze_inter Analyze QC Samples in Multiple Independent Runs on Different Days inter_assay->analyze_inter calc_intra_cv Calculate Mean, SD, and CV% for each QC Concentration analyze_intra->calc_intra_cv calc_inter_cv Calculate Overall Mean, SD, and CV% for each QC Concentration Across All Runs analyze_inter->calc_inter_cv evaluate_intra Compare Intra-Assay CV% Against Acceptance Criteria (e.g., <10%) calc_intra_cv->evaluate_intra evaluate_inter Compare Inter-Assay CV% Against Acceptance Criteria (e.g., <15%) calc_inter_cv->evaluate_inter pass Method is Precise evaluate_intra->pass Pass evaluate_inter->pass Pass

Caption: Workflow for Determining Intra- and Inter-Assay Precision.

References

Detecting O-Anisidine Hydrochloride: A Comparative Guide to Analytical Limits Across Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical methodologies for establishing the limit of detection (LOD) for O-Anisidine hydrochloride, a compound of significant interest to researchers, scientists, and drug development professionals due to its potential carcinogenic properties. The following sections detail established LODs in various matrices, outline the experimental protocols for their determination, and present visual workflows and metabolic pathways to aid in understanding the analytical process.

Quantitative Analysis: Limit of Detection Overview

The reliable quantification of this compound is crucial for assessing its presence in environmental and biological samples. The limit of detection varies significantly depending on the analytical technique employed and the complexity of the sample matrix. The following tables summarize the established LODs for this compound in water, air, soil, and biological matrices.

Table 1: Limit of Detection of this compound in Environmental Matrices

MatrixAnalytical MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
Water
GroundwaterGC-MS (EPA Method 8270D)LOQ: 10 µg/L[1]
River WaterGC-MSLOD: 0.0042–0.031 ng/mL
Air
Workplace AirHPLC-UV (NIOSH Method 2514)LOD: 0.35 µ g/sample [2]
Soil
SoilGC-MSLOQ: 0.04 mg/kg (for aniline (B41778), as a proxy)[3]

Table 2: Limit of Detection of this compound in Biological Matrices

MatrixAnalytical MethodLimit of Detection (LOD)Reference
Urine
Human UrineGC-MS7 ng/L - 50 ng/L
Food (Proposed)
Various Food MatricesLC-MS/MSEstimated LOD: < 1 µg/kg[4]

Experimental Protocols: A Closer Look at the Methodologies

Detailed and validated experimental protocols are paramount for achieving accurate and reproducible results. Below are summaries of key methodologies for the determination of this compound in various matrices.

Determination in Water by Gas Chromatography-Mass Spectrometry (GC-MS) - Based on EPA Method 8270D

This method is suitable for the determination of semi-volatile organic compounds, including O-Anisidine, in water samples.

1. Sample Preparation:

  • Adjust the pH of a 1-liter water sample to below 2 with 1:1 HCl.

  • Extract the sample twice with dichloromethane (B109758) in a separatory funnel.

  • Dry the combined extracts over anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL using a Kuderna-Danish apparatus.

2. GC-MS Analysis:

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., DB-5 or equivalent).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped to 300 °C at 10 °C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of 35-500 amu.

3. Quality Control:

  • Analyze a method blank, a laboratory control sample, and a matrix spike/matrix spike duplicate with each batch of samples.

  • Monitor the recovery of surrogate standards in all samples.

Determination in Air by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) - NIOSH Method 2514

This method is designed for the collection and analysis of O-Anisidine from workplace air.

1. Sample Collection:

  • Draw a known volume of air (typically 24 to 320 liters) through a solid sorbent tube containing XAD-2 resin at a flow rate of 0.5 to 1.0 L/min.[2]

2. Sample Preparation:

  • Desorb the front and back sections of the sorbent tube separately with 5 mL of methanol (B129727) by allowing them to stand for 15 minutes with occasional agitation.[5]

3. HPLC-UV Analysis:

  • Column: C18 column (e.g., 50 cm x 2 mm ID).[5]

  • Mobile Phase: 35% acetonitrile (B52724) / 65% water.[5]

  • Flow Rate: 1.2 mL/min.[5]

  • Detection: UV detector at 254 nm.[5]

  • Injection Volume: 10 µL.[5]

4. Calibration:

  • Prepare a series of standard solutions of O-Anisidine in methanol and create a calibration curve by plotting peak area against concentration.

Proposed Method for Determination in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

Based on methodologies for similar aniline compounds, the following protocol is proposed for O-Anisidine in soil.[3]

1. Sample Preparation:

  • Homogenize and sieve the soil sample.

  • Perform accelerated solvent extraction (ASE) on a 10 g sample using a mixture of acetone (B3395972) and hexane.

  • Concentrate the extract and perform a solvent exchange to dichloromethane.

  • Clean up the extract using a silica (B1680970) gel solid-phase extraction (SPE) cartridge.

2. GC-MS Analysis:

  • Utilize GC-MS parameters similar to those described for water analysis, with potential optimization of the temperature program to accommodate the soil matrix extract.

Proposed Method for Determination in Food Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Drawing from established methods for other primary aromatic amines in food, an LC-MS/MS method is recommended for its high sensitivity and selectivity.[4]

1. Sample Preparation (QuEChERS-based):

  • Homogenize a 10 g sample of the food matrix with 10 mL of acetonitrile.

  • Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.

  • Centrifuge the sample and take an aliquot of the acetonitrile supernatant.

  • Perform dispersive solid-phase extraction (d-SPE) cleanup using a suitable sorbent (e.g., PSA, C18) to remove matrix interferences.

2. LC-MS/MS Analysis:

  • Column: A reversed-phase C18 column suitable for polar compounds.

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor and product ion transitions for O-Anisidine.

Visualizing the Process: Workflows and Pathways

To further clarify the analytical processes and the biological fate of O-Anisidine, the following diagrams have been generated using the DOT language.

cluster_water Water Sample Analysis Workflow (GC-MS) Water Sample Collection Water Sample Collection pH Adjustment (<2) pH Adjustment (<2) Water Sample Collection->pH Adjustment (<2) Dichloromethane Extraction Dichloromethane Extraction pH Adjustment (<2)->Dichloromethane Extraction Drying with Sodium Sulfate Drying with Sodium Sulfate Dichloromethane Extraction->Drying with Sodium Sulfate Concentration (Kuderna-Danish) Concentration (Kuderna-Danish) Drying with Sodium Sulfate->Concentration (Kuderna-Danish) GC-MS Analysis GC-MS Analysis Concentration (Kuderna-Danish)->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation

Workflow for O-Anisidine Analysis in Water

cluster_air Air Sample Analysis Workflow (HPLC-UV) Air Sampling (XAD-2 Tube) Air Sampling (XAD-2 Tube) Methanol Desorption Methanol Desorption Air Sampling (XAD-2 Tube)->Methanol Desorption HPLC-UV Analysis HPLC-UV Analysis Methanol Desorption->HPLC-UV Analysis Data Interpretation Data Interpretation HPLC-UV Analysis->Data Interpretation

Workflow for O-Anisidine Analysis in Air

cluster_metabolism Metabolic Pathway of o-Anisidine o-Anisidine o-Anisidine N-hydroxy-o-anisidine N-hydroxy-o-anisidine o-Anisidine->N-hydroxy-o-anisidine CYP450 o-Nitrosotoluene o-Nitrosotoluene N-hydroxy-o-anisidine->o-Nitrosotoluene DNA Adducts DNA Adducts N-hydroxy-o-anisidine->DNA Adducts

References

A Comparative Guide to the Stability of Chromogenic Substrates: O-Anisidine Hydrochloride in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a stable chromogenic substrate is paramount for the reliability and reproducibility of enzymatic assays. This guide provides a comparative overview of the stability of O-Anisidine hydrochloride against other widely used chromogenic substrates. While direct comparative stability data for this compound is limited in publicly available literature, this document outlines the factors influencing substrate stability and provides detailed experimental protocols to enable researchers to conduct their own comparative stability studies.

Introduction to Chromogenic Substrate Stability

Chromogenic substrates are essential tools in various biochemical assays, including ELISAs, where they are catalyzed by enzymes like horseradish peroxidase (HRP) to produce a colored product. The stability of these substrates is a critical factor that can significantly impact assay accuracy and consistency. Degradation of the substrate can lead to increased background noise, reduced sensitivity, and variability in results. Factors that can influence the stability of chromogenic substrates include:

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[1]

  • pH: The stability of many organic compounds, including chromogenic substrates, is pH-dependent.

  • Light Exposure: Many chromogenic substrates are photosensitive and can degrade upon exposure to light.[2] O-Anisidine, for instance, is known to be sensitive to light and air.[3][4]

  • Oxidation: Aromatic amines, the chemical class to which O-Anisidine and several other chromogenic substrates belong, are susceptible to oxidation.[5][6][7] This can be influenced by the presence of oxidizing agents and dissolved oxygen.

Comparison of Common Chromogenic Substrates

Substrate Chemical Family Reported Sensitivity Known Stability Considerations
This compound Aniline (B41778) DerivativeData not readily availableSensitive to light and air.[3][4] As an aromatic amine, it is susceptible to oxidative degradation.[5][6][7]
3,3’,5,5’-Tetramethylbenzidine (TMB) Benzidine DerivativeHighCan be sensitive to light and oxidizing agents. Some formulations have improved stability.
o-Phenylenediamine (OPD) PhenylenediamineModerate to HighKnown to be light-sensitive and is a potential carcinogen.[8]
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Benzothiazoline DerivativeModerateGenerally considered to have good stability in solution.

Experimental Protocols for Comparative Stability Testing

To facilitate a direct and quantitative comparison of chromogenic substrate stability, a forced degradation study can be performed. This involves subjecting the substrates to various stress conditions and monitoring their degradation over time.

Objective:

To compare the stability of this compound to other chromogenic substrates (e.g., TMB, OPD, ABTS) under accelerated conditions (heat, light, and pH stress).

Materials:
  • This compound solution

  • TMB substrate solution

  • OPD substrate solution

  • ABTS substrate solution

  • Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0

  • Temperature-controlled incubator

  • Photostability chamber or a light source with controlled intensity

  • UV-Vis Spectrophotometer

  • 96-well microplates

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_substrate Prepare fresh solutions of each chromogenic substrate in a suitable buffer (e.g., PBS pH 7.4). initial_absorbance Measure the initial absorbance (T0) of each substrate solution at its respective λmax. prep_substrate->initial_absorbance aliquot Aliquot substrate solutions into separate tubes for each stress condition. initial_absorbance->aliquot temp_stress Incubate at elevated temperatures (e.g., 40°C, 50°C, 60°C) in the dark. aliquot->temp_stress light_stress Expose to a controlled light source (e.g., ICH-compliant photostability chamber). aliquot->light_stress ph_stress Incubate in buffers of different pH (e.g., 5.0, 7.4, 9.0) at room temperature. aliquot->ph_stress measure_absorbance At specified time points (e.g., 0, 24, 48, 72 hours), measure the absorbance of each sample. temp_stress->measure_absorbance light_stress->measure_absorbance ph_stress->measure_absorbance calculate_degradation Calculate the percentage of degradation relative to the initial absorbance. measure_absorbance->calculate_degradation plot_data Plot the percentage of degradation versus time for each substrate under each condition. calculate_degradation->plot_data

Caption: Workflow for a comparative chromogenic substrate stability study.

Detailed Methodologies:
  • Preparation of Substrate Solutions:

    • Prepare stock solutions of each chromogenic substrate at a concentration of 1 mg/mL in an appropriate solvent (e.g., DMSO for sparingly soluble compounds, followed by dilution in PBS).

    • For the experiment, dilute the stock solutions to a working concentration in PBS (pH 7.4) that gives a readable initial absorbance (e.g., around 1.0 AU).

  • Forced Degradation Studies:

    • Thermal Stability: Aliquot the substrate solutions into amber vials and incubate them in temperature-controlled ovens at 40°C, 50°C, and 60°C.

    • Photostability: Expose the substrate solutions in clear vials to a light source that provides both UV and visible light, following ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

    • pH Stability: Prepare solutions of each substrate in buffers of pH 5.0, 7.4, and 9.0. Store these solutions at room temperature in the dark.

  • Data Collection and Analysis:

    • At predetermined time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each sample.

    • Measure the absorbance of each aliquot at the wavelength of maximum absorbance (λmax) for the specific substrate using a spectrophotometer.

    • Calculate the percentage of remaining substrate at each time point using the formula: % Remaining = (Absorbance at time t / Initial Absorbance at time 0) * 100

    • The rate of degradation can be determined by plotting the natural logarithm of the percentage of remaining substrate against time.

Enzymatic Reaction Signaling Pathway

The stability of the chromogenic substrate directly impacts the enzymatic reaction that generates the colored signal. The general pathway for an HRP-catalyzed reaction is as follows:

G HRP Horseradish Peroxidase (HRP) Intermediate HRP-H2O2 Complex HRP->Intermediate + H2O2 H2O2 Hydrogen Peroxide (H2O2) Substrate Chromogenic Substrate (e.g., O-Anisidine) Oxidized_Substrate Oxidized Substrate (Colored Product) Intermediate->Oxidized_Substrate + Substrate H2O Water (H2O) Oxidized_Substrate->H2O + HRP (regenerated)

Caption: Signaling pathway of an HRP-catalyzed chromogenic reaction.

Conclusion

While direct comparative data on the stability of this compound is scarce, its chemical nature as an aniline derivative suggests a susceptibility to oxidative and photodegradation. For researchers requiring high assay robustness and long-term reagent stability, it is crucial to empirically determine the stability of their chosen chromogenic substrate under their specific experimental conditions. The provided protocols for forced degradation studies offer a framework for making an informed decision on the most suitable chromogenic substrate for their research needs, ensuring the generation of reliable and reproducible data.

References

Safety Operating Guide

Proper Disposal of O-Anisidine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of O-Anisidine Hydrochloride

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound, a compound recognized for its potential carcinogenicity and toxicity, requires strict adherence to hazardous waste disposal protocols.[1][2] This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound.

Core Principles of this compound Waste Management

The paramount principle in the disposal of this compound is the engagement of a licensed professional waste disposal service.[1][3] This ensures that the waste is managed in accordance with all federal, state, and local environmental regulations.[1][4] Chemical waste generators are responsible for correctly classifying their waste and ensuring it is handled by certified professionals.[4]

Key Disposal and Handling Information

ParameterGuidelineCitation
Primary Disposal Method Contact a licensed professional waste disposal service for incineration.[1][3]
Waste Classification Hazardous Waste. O-Anisidine is listed as a hazardous air pollutant under the Clean Air Act.[2]
Spill Cleanup (Small) Dampen the solid material with water and transfer to a suitable, sealed container. Use absorbent paper dampened with water for remaining material. Seal contaminated items in a vapor-tight plastic bag for disposal.[5]
Spill Cleanup (Large) For larger spills, containment is key. Use non-combustible absorbent materials like sand or earth. Prevent entry into waterways. The area should be ventilated and washed after cleanup.[6][7]
Container Disposal Uncleaned containers should be treated as the product itself and disposed of as hazardous waste.[1]
Waste Segregation Do not mix this compound waste with other waste streams.

Procedural Guidance for Disposal

  • Waste Identification and Segregation:

    • Clearly label all containers of this compound waste with its identity and associated hazards.

    • Keep this compound waste separate from all other chemical and non-hazardous waste to prevent accidental reactions and cross-contamination.

  • Container Management:

    • Use appropriate, leak-proof, and sealed containers for storing this compound waste.

    • Ensure containers are stored in a cool, dry, and well-ventilated area away from incompatible materials.

  • Engaging a Professional Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) department to coordinate with a licensed hazardous waste disposal company.

    • Provide the disposal company with an accurate description of the waste, including its composition and volume.

  • Incineration as the Preferred Method:

    • The standard and recommended method for the disposal of this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1] While specific temperatures for this compound are not mandated in publicly available literature, general hazardous waste incinerators operate with a primary combustion chamber at temperatures exceeding 800°C and a secondary chamber at 1100°C or higher to ensure complete destruction of hazardous compounds.

Experimental Protocols: Spill Neutralization and Cleanup

While chemical neutralization for the purpose of routine disposal is not recommended due to the hazardous nature of the reactants and products, small spills must be managed effectively and safely.

Small Spill Cleanup Protocol:

  • Personal Protective Equipment (PPE): Before addressing a spill, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.

  • Containment: Cordon off the spill area to prevent the spread of the chemical.

  • Neutralization/Absorption:

    • Carefully dampen the spilled solid this compound with water to prevent it from becoming airborne.[5]

    • Use an inert absorbent material, such as vermiculite, dry sand, or earth, to absorb the spill.[6][7]

  • Collection:

    • Gently sweep or scoop the dampened material and absorbent into a suitable, labeled container for hazardous waste.[5]

    • Use absorbent paper dampened with water to wipe the spill area and pick up any remaining residue.[5]

  • Final Decontamination:

    • Wash the contaminated surface with a soap and water solution.[5]

    • Place all contaminated materials, including gloves, absorbent paper, and any contaminated clothing, into a vapor-tight plastic bag.[5] Seal the bag and place it in the designated hazardous waste container.

  • Reporting: Report the spill to your laboratory supervisor or EHS department, as per your institution's policy.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G This compound Disposal Workflow cluster_start Start cluster_assessment Initial Assessment cluster_spill_handling Spill Management cluster_routine_disposal Routine Disposal cluster_final_disposal Final Disposal start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_size Determine Spill Size is_spill->spill_size Yes routine_waste Routine Lab Waste is_spill->routine_waste No small_spill Small Spill Procedure: - Dampen with water - Absorb with inert material - Collect in sealed container spill_size->small_spill Small large_spill Large Spill Procedure: - Evacuate area - Contact EHS immediately - Contain spill spill_size->large_spill Large contact_ehs Contact Environmental Health & Safety (EHS) small_spill->contact_ehs large_spill->contact_ehs segregate Segregate from other waste streams routine_waste->segregate label_container Label container as Hazardous Waste: This compound segregate->label_container label_container->contact_ehs professional_disposal Arrange for pickup by Licensed Waste Disposal Service contact_ehs->professional_disposal end Incineration at a Permitted Facility professional_disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: Essential Protocols for Handling O-Anisidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling O-Anisidine hydrochloride. Adherence to these protocols is mandatory to ensure personal safety and proper disposal.

This compound is a hazardous chemical that is toxic if swallowed, in contact with skin, or inhaled.[1][2][3] It is also suspected of causing genetic defects and cancer and may cause damage to organs through prolonged or repeated exposure.[1][2][3][4] The following procedures outline the necessary personal protective equipment (PPE), operational steps for safe handling, and compliant disposal methods.

Personal Protective Equipment (PPE)

Engineering controls, such as ensuring adequate ventilation and handling the product in a closed system or with appropriate exhaust ventilation, should be the primary method of exposure control.[1] When handling this compound, the following PPE is mandatory:

PPE CategorySpecificationRationale
Hand Protection Chemical resistant gloves (e.g., PVC).To prevent skin contact, as the substance is toxic upon absorption.[4][5]
Eye & Face Protection Safety glasses with side-shields and a face shield.To protect against splashes and dust, preventing serious eye irritation.[1][5]
Skin & Body Protection Disposable Tyvek-type sleeves taped to gloves, a PVC apron, or a full protective suit if exposure is severe.[4][6][7]To prevent skin contact and contamination of personal clothing.[4]
Respiratory Protection A NIOSH-approved half-face respirator with a combination filter cartridge for organic vapor/acid gas/HEPA.[7] Use a full-face supplied air respirator if it is the sole means of protection.[5]To prevent inhalation of toxic dust and fumes.[1][3][5]

Operational Plan: Step-by-Step Handling Protocol

Strict adherence to the following workflow is required to minimize exposure and ensure a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_1 Obtain Special Instructions prep_2 Don PPE prep_1->prep_2 prep_3 Ensure Ventilation prep_2->prep_3 handle_1 Weigh/Handle in a Closed System prep_3->handle_1 handle_2 Avoid Dust/Vapor Generation handle_1->handle_2 handle_3 No Eating, Drinking, or Smoking handle_2->handle_3 clean_1 Decontaminate Work Area handle_3->clean_1 clean_2 Doff PPE Correctly clean_1->clean_2 clean_3 Wash Hands Thoroughly clean_2->clean_3 disp_1 Segregate Contaminated Waste clean_3->disp_1 disp_2 Label Hazardous Waste Container disp_1->disp_2 disp_3 Store in a Designated Area disp_2->disp_3 disp_4 Arrange for Licensed Disposal disp_3->disp_4

Safe Handling Workflow for this compound.

1. Preparation:

  • Before use, obtain and read all special safety instructions.[1][2]

  • Work in a well-ventilated area, preferably within a chemical fume hood or a closed system with local exhaust ventilation.[1][4]

  • Don all required PPE as specified in the table above.

2. Handling:

  • Avoid all direct contact with the substance.[1]

  • Prevent the dispersion of dust.[1]

  • Do not eat, drink, or smoke in the handling area.[2][4]

  • Keep the container tightly closed when not in use.[1]

3. In Case of a Spill:

  • For small spills, dampen the solid material with water and transfer it to a suitable container. Use absorbent paper dampened with water to clean up any remaining material. Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for disposal.[6]

  • For major spills, evacuate the area and alert the appropriate emergency response team.[4]

4. First Aid:

  • If inhaled: Move the person to fresh air. Call a poison center or doctor.[1]

  • In case of skin contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Call a poison center or doctor.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3]

  • If swallowed: Immediately call a poison center or doctor. Rinse mouth.[1][2]

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.

1. Waste Collection:

  • All contaminated materials, including gloves, absorbent pads, and disposable lab coats, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not mix with other waste streams.

2. Storage:

  • Store the sealed hazardous waste container in a cool, well-ventilated, and designated area, away from incompatible materials such as strong oxidizing agents.[5][8]

3. Disposal Procedure:

  • Disposal must be conducted by a licensed waste disposal company.[1]

  • Follow all local, state, and federal regulations for the disposal of toxic chemical waste.[1] It may be necessary to dispose of O-Anisidine as a hazardous waste, and you should contact your state's Department of Environmental Protection or the regional EPA office for specific guidance.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Anisidine hydrochloride
Reactant of Route 2
O-Anisidine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。